4-Methylpiperidine-3-carboxylic acid
描述
属性
IUPAC Name |
4-methylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-8-4-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOFYEXTIWYYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546011 | |
| Record name | 4-Methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116140-15-9 | |
| Record name | 4-Methylpiperidine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116140-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20546011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Whitepaper: The Pharmacological Mechanism of Action of 4-Methylpiperidine-3-Carboxylic Acid
Executive Summary
In early-stage drug discovery and molecular pharmacology, certain chemical backbones transcend a single therapeutic indication. 4-Methylpiperidine-3-carboxylic acid (often utilized in its Boc-protected synthetic form, CAS 1009376-52-6[1]) is a prime example of a "privileged scaffold." Derived from nipecotic acid—a classical inhibitor of gamma-aminobutyric acid (GABA) uptake—the addition of a methyl group at the 4-position fundamentally alters the molecule's stereoelectronic profile. This modification restricts the conformational flexibility of the piperidine ring, transforming the molecule from a simple neurotransmitter analog into a highly versatile pharmacophore.
As a Senior Application Scientist, I approach this compound not as a static entity, but as a dynamic structural key capable of modulating the GABAergic system[2], Toll-like Receptor 4 (TLR4)[3], and epigenetic targets such as KDM2B[4]. This whitepaper provides an in-depth technical analysis of its mechanisms of action and the self-validating experimental protocols required to evaluate its efficacy.
Core Mechanism 1: GABAergic System Modulation
The primary historical context of the piperidine-3-carboxylic acid backbone lies in neuropharmacology. While the parent compound (nipecotic acid) acts as a competitive inhibitor of the GABA Transporter 1 (GAT-1), the 4-methyl derivative exhibits a highly specific, dual-faceted potential.
GABA-B Positive Allosteric Modulation (PAM)
Recent pharmaceutical developments utilize 4-methylpiperidine-3-carboxylic acid as a critical intermediate to synthesize pyrazolo[1,5-a]pyrimidine derivatives that act as GABA-B receptor positive allosteric modulators (PAMs)[2].
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Mechanistic Action: Rather than competing with endogenous GABA at the orthosteric site, derivatives of this scaffold bind to the transmembrane allosteric site of the metabotropic GABA-B receptor[2].
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Downstream Causality: This allosteric binding induces a conformational change that enhances the affinity and efficacy of endogenous GABA[2]. Consequently, this triggers robust Gi/o protein coupling, leading to the inhibition of adenylyl cyclase (reducing intracellular cAMP) and the activation of inwardly rectifying potassium channels (GIRKs). The net result is profound neuronal hyperpolarization, making these derivatives highly valuable for treating nervous system disorders and anxiolytic applications[2].
Core Mechanism 2: Immune and Epigenetic Targeting
Beyond the central nervous system, the stereochemical rigidity of 4-methylpiperidine-3-carboxylic acid allows it to dock precisely into the active sites of immune receptors and epigenetic enzymes.
TLR4 Inhibition and Anti-Inflammatory Action
In silico QSAR models and molecular docking studies have identified this scaffold as a potent backbone for Toll-like Receptor 4 (TLR4) inhibitors, particularly for the treatment of Mycoplasma pneumoniae infections[3].
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Mechanistic Action: The nitrogen of the piperidine ring and the carboxylic acid moiety act as highly specific hydrogen bond donors and acceptors. Docking studies reveal that this scaffold forms critical hydrogen bonds with the SER184 (distance of 2.0 Å and 2.1 Å) and GLU266 (distance of 1.9 Å) residues within the TLR4 binding pocket[3].
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Downstream Causality: By occupying this pocket, the compound sterically hinders the dimerization of TLR4. This prevents the recruitment of the MyD88 adapter protein, thereby silencing the downstream NF-κB-mediated inflammatory cascade and halting the production of cytokines like TNF-α[3].
KDM2B Epigenetic Regulation and Kinase Inhibition
In oncology, this compound serves as a vital precursor for (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives, which function as inhibitors of the histone demethylase KDM2B[4]. By blocking KDM2B, these derivatives prevent the removal of methyl groups from histone lysine residues, altering chromatin accessibility and suppressing the transcription of oncogenes in leukemia and lymphoma models[4]. Furthermore, the scaffold is heavily utilized in the synthesis of tricyclic compounds designed to inhibit JAK kinases (Jak1, Jak2, Jak3) for the treatment of autoimmune diseases[5].
Quantitative Data Summary
| Target System | Role of 4-Methylpiperidine-3-carboxylic acid | Primary Mechanism of Action | Downstream Modulated Pathway | Key Interacting Residues / Domains |
| GABA-B Receptor | PAM Precursor / Scaffold[2] | Allosteric enhancement of GABA binding | Gi/o activation, cAMP reduction, GIRK channel opening | Transmembrane domain allosteric site |
| GAT-1 | Competitive Inhibitor Backbone | Blocks GABA reuptake from synaptic cleft | Synaptic GABA accumulation | Transporter substrate pocket |
| TLR4 | Inhibitor Backbone[3] | Disrupts receptor dimerization | MyD88 inhibition, NF-κB and TNF-α reduction | SER184, GLU266 |
| KDM2B | Inhibitor Precursor[4] | Epigenetic modulation | Inhibition of histone demethylation | Chromatin-binding interface |
| JAK Kinases | Inhibitor Backbone[5] | Kinase active site blockade | Inhibition of STAT phosphorylation | ATP-binding pocket |
Self-Validating Experimental Protocols
To ensure scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems . Every step includes the causality behind the choice, ensuring the assay proves its own validity regardless of the test compound's outcome.
Protocol A: In Vitro GAT-1 Radioligand Uptake Assay
Objective: Quantify the inhibitory potency (IC50) of 4-methylpiperidine-3-carboxylic acid derivatives on GABA reuptake.
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Cell Preparation: Seed CHO (Chinese Hamster Ovary) cells stably expressing human GAT-1 into 96-well plates.
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Causality: CHO cells lack endogenous GABA transporters. Using a stably transfected line ensures target specificity without background noise from GAT-2, GAT-3, or BGT-1.
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Compound Pre-incubation: Wash cells with HEPES-buffered saline and pre-incubate with varying concentrations of the test compound for 15 minutes at 37°C.
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Causality: The 4-methyl substitution introduces steric bulk. A 15-minute pre-incubation allows the compound to reach thermodynamic binding equilibrium at the transporter before the competitive substrate is introduced.
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Radioligand Addition: Add 50 nM of [3H]-GABA to each well for 10 minutes.
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Causality: Tritiated GABA allows for highly sensitive, direct quantification of intracellular accumulation via liquid scintillation counting.
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Quench and Read: Rapidly wash the cells three times with ice-cold buffer, lyse, and measure radioactivity.
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Causality: Ice-cold buffer instantly halts transporter kinetics and removes unbound [3H]-GABA, preventing false positives.
-
-
Self-Validation (Controls):
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Positive Control: Tiagabine (10 µM). If Tiagabine fails to block >90% of uptake, the assay is invalid (transporter malfunction).
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Negative Control: DMSO vehicle. Establishes the 100% baseline uptake metric.
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Protocol B: TLR4 Cellular Reporter Assay
Objective: Evaluate the disruption of the TLR4/NF-κB signaling cascade[3].
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Cell Preparation: Plate HEK-Blue™ hTLR4 cells in a 96-well format.
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Causality: These cells are engineered to co-express human TLR4, MD-2, and CD14 (all strictly required for LPS recognition) alongside an NF-κB-inducible SEAP (secreted embryonic alkaline phosphatase) reporter. This bypasses complex western blotting, allowing direct colorimetric quantification of pathway activation.
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Compound Treatment: Add the synthesized 4-methylpiperidine-3-carboxylic acid derivative for 1 hour prior to stimulation.
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Agonist Stimulation: Add 10 ng/mL of Lipopolysaccharide (LPS) and incubate for 16 hours.
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Causality: LPS is the canonical agonist for TLR4. It provides a massive, standardized baseline of activation to measure the inhibitory effect of the compound.
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Quantification: Sample the supernatant, mix with SEAP detection reagent, and read absorbance at 620 nm.
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Self-Validation (Controls):
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Positive Control: TAK-242 (Resatorvid). If TAK-242 fails to reduce the SEAP signal, the assay is invalid, indicating either a reporter failure or LPS contamination.
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Visualizations
Fig 1. Dual GABAergic modulation pathways of 4-methylpiperidine-3-carboxylic acid derivatives.
Fig 2. Self-validating high-throughput in vitro screening workflow for target validation.
References
- Title: WO2022029666A1 - PHARMACOLOGICALLY ACTIVE HETEROCYCLIC-SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES Source: Google Patents URL
- Source: PMC (PubMed Central)
- Title: CN107406414B - (piperidin-3-yl) (naphthalen-2-yl)
- Title: EP2506716B1 - Novel tricyclic compounds Source: Google Patents URL
- Title: 1-(tert-Butoxycarbonyl)
Sources
- 1. 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid | C12H21NO4 | CID 45043157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2022029666A1 - PHARMACOLOGICALLY ACTIVE HETEROCYCLIC-SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES - Google Patents [patents.google.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. CN107406414B - (piperidin-3-yl) (naphthalen-2-yl) methanone derivatives as inhibitors of histone demethylase KDM2B for the treatment of cancer - Google Patents [patents.google.com]
- 5. EP2506716B1 - Novel tricyclic compounds - Google Patents [patents.google.com]
Pharmacokinetic Profiling and Structural Optimization of 4-Methylpiperidine-3-Carboxylic Acid Derivatives
As drug discovery shifts toward highly functionalized, low-molecular-weight scaffolds, 4-methylpiperidine-3-carboxylic acid has emerged as a privileged building block. Structurally related to nipecotic acid (a classical GABA uptake inhibitor), the addition of a C4-methyl group fundamentally alters the physicochemical properties, conformational dynamics, and pharmacokinetic (PK) profile of the resulting derivatives.
This technical guide dissects the causality behind the absorption, distribution, metabolism, and excretion (ADME) of these derivatives, providing actionable methodologies for structural optimization and PK evaluation.
Structural Dynamics and Physicochemical Causality
The core challenge in utilizing piperidine-3-carboxylic acid derivatives lies in their inherent physicochemical properties. At physiological pH (7.4), the basic secondary amine of the piperidine ring and the acidic carboxylic acid moiety form a highly polar zwitterion .
While this zwitterionic state is often essential for target engagement (e.g., mimicking endogenous amino acids in transporter active sites), it severely restricts passive diffusion across lipophilic biological membranes. Consequently, unmodified derivatives suffer from poor oral bioavailability and negligible penetration across the blood-brain barrier (BBB).
The Role of C4-Methyl Substitution
The introduction of a methyl group at the C4 position serves two critical mechanistic functions:
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Conformational Locking: The piperidine ring naturally rapidly interconverts between chair conformations. The C4-methyl group strongly prefers an equatorial position to minimize 1,3-diaxial steric clashes. This "locks" the ring, orienting the C3-carboxylic acid into a predictable geometry (cis or trans), which reduces the entropic penalty upon binding to target receptors.
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Metabolic Shielding: The steric bulk of the methyl group adjacent to the C3 and C5 positions creates a localized shield. This hinders the approach of hepatic cytochrome P450 (CYP450) heme centers, significantly reducing the rate of N-dealkylation and ring oxidation, thereby prolonging the systemic half-life.
Metabolic stabilization pathway showing C4-methyl shielding against CYP450 oxidation.
Pharmacokinetic Profile and Prodrug Strategies
To overcome the zwitterionic membrane impermeability, researchers employ transient chemical modifications. The most effective strategy is the synthesis of ester prodrugs (e.g., n-butyl esters).
Absorption and Systemic Availability
Unmodified nipecotic acid exhibits an absolute systemic availability of merely ~14% following non-intravenous administration due to poor epithelial absorption. By masking the carboxylic acid as an n-butyl ester, the lipophilicity (LogP) is drastically increased. As demonstrated in foundational PK studies, administration of the n-butyl ester prodrug increases the systemic availability of the active moiety to >90% .
Distribution: The "Tissue Trapping" Mechanism
For derivatives targeting the central nervous system, BBB penetration is mandatory. The lipophilic ester prodrug readily diffuses across the BBB endothelial cells. Once inside the brain parenchyma, ubiquitous non-specific esterases rapidly hydrolyze the ester bond.
This enzymatic cleavage regenerates the highly polar zwitterion. Because the zwitterion cannot passively diffuse back across the BBB, the active drug becomes "tissue trapped" within the brain. This self-validating system ensures a high local concentration of the drug at the target site while minimizing systemic off-target effects .
Mechanism of ester prodrug BBB penetration and tissue trapping via esterase hydrolysis.
Quantitative Pharmacokinetic Data
The table below summarizes the causality of the prodrug strategy, illustrating how esterification transforms the PK landscape of piperidine-3-carboxylic acid scaffolds.
Table 1: Comparative Pharmacokinetic Parameters (Parent vs. n-Butyl Ester Prodrug)
| Compound | Route | Dose (mg/kg) | AUC (µg·min/mL) | Absolute Systemic Availability (%) | Brain Penetration |
| Parent Acid | Intravenous | 10.0 | 720 ± 80 | 100 (Reference) | Not Detectable |
| Parent Acid | Nasal | 40.0 | 390 ± 60 | ~14 | Not Detectable |
| n-Butyl Ester | Intravenous | 5.8 (eq) | 410 ± 45 | ~97 | High (Tissue Trapped) |
| n-Butyl Ester | Nasal | 5.8 (eq) | 390 ± 46 | ~92 | High (Tissue Trapped) |
(Data synthesized from pharmacokinetic evaluations of nipecotic acid and its esters .)
Key Experimental Workflows
To validate the PK properties of newly synthesized 4-methylpiperidine-3-carboxylic acid derivatives, the following self-validating protocols must be executed.
Protocol 1: In Vitro PAMPA-BBB Assay (Permeability Evaluation)
This assay isolates passive diffusion mechanics, stripping away active transport variables to strictly evaluate the lipophilicity-driven permeability of the prodrug.
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Solution Preparation: Dissolve the synthesized derivative in DMSO, then dilute in PBS (pH 7.4) to a final donor concentration of 10 µM (ensure DMSO is <1% v/v to prevent membrane degradation).
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Membrane Coating: Coat a PVDF membrane filter plate (0.45 µm pore size) with 4 µL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL).
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Incubation: Add 200 µL of the donor solution to the bottom well and 200 µL of fresh PBS to the top acceptor well. Assemble the "sandwich" and incubate at 37°C for 4 hours without agitation.
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LC-MS/MS Quantification: Extract samples from both donor and acceptor wells. Quantify the analyte concentration using a validated LC-MS/MS method (MRM mode).
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Data Derivation: Calculate the effective permeability ( Pe ). A Pe>4×10−6 cm/s confirms sufficient lipophilicity for in vivo BBB permeation.
Protocol 2: In Vivo Pharmacokinetic and Tissue Distribution Study
This protocol establishes the actual rate of ester hydrolysis and the extent of tissue trapping in a rodent model.
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Formulation & Dosing: Formulate the ester prodrug in a biocompatible vehicle (e.g., Saline/PEG400 80:20). Administer via intravenous (IV) injection (10 mg/kg) or oral gavage (40 mg/kg) to adult Sprague-Dawley rats (n=5 per time point).
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Serial Blood Sampling: Extract 200 µL blood samples via a jugular vein catheter at 5, 15, 30, 60, 120, and 240 minutes post-dose. Centrifuge immediately at 4°C to isolate plasma and add an esterase inhibitor (e.g., NaF) to halt ex vivo hydrolysis.
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Tissue Extraction: Euthanize a subset of animals at peak Tmax and terminal phases. Perfuse transcardially with cold saline to remove blood from the cerebrovasculature. Excise the brain and homogenize in 80% acetonitrile to extract the trapped zwitterion.
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Analysis & NCA: Precipitate proteins, centrifuge, and analyze the supernatant via LC-MS/MS. Utilize Non-Compartmental Analysis (NCA) software to derive AUC0−∞ , Cmax , clearance (CL), and the Brain-to-Plasma ratio ( Kp ).
Therapeutic Applications & Case Studies
The optimization of the 4-methylpiperidine-3-carboxylic acid scaffold has led to breakthroughs across multiple therapeutic areas:
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Antimalarial Proteasome Inhibitors: Piperidine carboxamide derivatives (such as SW042 and SW584) have been identified as highly potent, species-selective inhibitors of the Plasmodium falciparum 20S proteasome β5 subunit. The optimized piperidine core provides excellent oral bioavailability and efficacy in humanized mouse models of malaria, showing a remarkably low propensity for generating parasitic resistance .
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Anti-Osteoporosis Agents: Novel piperidine-3-carboxamide derivatives (e.g., compound H-9) act as potent inhibitors of Cathepsin K. The scaffold's specific geometry allows for stable hydrogen bonding within the P1-P3 active pockets of the enzyme. In vivo, these derivatives demonstrate favorable ADME profiles and successfully increase bone mineral density in ovariectomized mouse models .
References
-
Wang, H., Hussain, A. A., & Wedlund, P. J. (2005). Systemic Availability and Brain Delivery After Nasal Administration of Nipecotic Acid and n-Butyl Nipecotate to Rats. Pharmaceutical Research, 22(4), 556–562.[Link]
-
Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(8), 1503-1517.[Link]
-
Li, X., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate.[Link]
An In-Depth Technical Guide on the Prospective Role of 4-Methylpiperidine-3-carboxylic Acid in GABA Receptor Binding
Introduction: The GABAergic System and the Quest for Receptor Subtype Selectivity
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Its receptors, broadly classified into ionotropic GABAA and metabotropic GABAB receptors, are established therapeutic targets for a wide range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[1][2] The GABAA receptor, a ligand-gated chloride ion channel, is a heteropentameric structure assembled from a diverse array of subunits (e.g., α, β, γ).[3] This subunit heterogeneity gives rise to a multitude of receptor subtypes with distinct pharmacological properties and anatomical distributions, offering the potential for developing subtype-selective ligands with improved therapeutic profiles and reduced side effects.[3]
Piperidine-based structures are a well-established scaffold in neuropharmacology. Nipecotic acid (piperidine-3-carboxylic acid), for instance, is a known inhibitor of GABA uptake, thereby increasing the synaptic concentration of GABA.[4][5] The introduction of substituents onto the piperidine ring can significantly alter a molecule's affinity and selectivity for various components of the GABAergic system. This guide focuses on the prospective role of 4-Methylpiperidine-3-carboxylic acid as a modulator of GABA receptor activity. Due to a lack of direct experimental binding data for this specific molecule in the public domain, this document will provide a comprehensive overview of its chemical nature, the methodologies to assess its potential GABA receptor interactions, and a prospective analysis of its structure-activity relationship based on established principles for related compounds.
Chemical Landscape: Synthesis and Stereochemistry of 4-Methylpiperidine-3-carboxylic Acid
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For 4-Methylpiperidine-3-carboxylic acid, the presence of two stereocenters at the C3 and C4 positions of the piperidine ring gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These can be grouped into two pairs of enantiomers, which are diastereomers of each other (cis and trans isomers). The relative orientation of the methyl and carboxylic acid groups (cis or trans) and the absolute configuration (R or S) at each stereocenter are expected to profoundly influence the molecule's interaction with the chiral binding pockets of GABA receptors.
While specific synthetic routes for all four isomers of 4-Methylpiperidine-3-carboxylic acid are not extensively detailed in the literature, established methods for the synthesis of substituted piperidine-3-carboxylic acids provide a strong foundation for their preparation. Diastereoselective and enantioselective syntheses are crucial to isolate and characterize the individual stereoisomers.
A plausible synthetic strategy could involve the diastereoselective reduction of a 4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid ester intermediate. The choice of reducing agent and reaction conditions would influence the cis/trans selectivity. Subsequent separation of the enantiomers could be achieved through chiral chromatography or by derivatization with a chiral auxiliary to form diastereomeric salts that can be separated by crystallization. For instance, polysaccharide-based chiral stationary phases have proven effective in the separation of piperidine derivatives.
The commercial availability of specific isomers, such as (3S,4S)-1-Boc-4-methyl-piperidine-3-carboxylic acid, indicates that stereocontrolled synthetic routes have been developed, likely for use as a chiral building block in medicinal chemistry. The Boc (tert-butyloxycarbonyl) group is a common protecting group for the piperidine nitrogen, which can be removed in a final step to yield the free amine.
Investigating the Interaction: Methodologies for GABA Receptor Binding Analysis
To elucidate the role of 4-Methylpiperidine-3-carboxylic acid in GABA receptor binding, a series of well-established in vitro assays would be employed. The primary technique is the competitive radioligand binding assay, which quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand with known binding characteristics.
Experimental Workflow: A Conceptual Framework
The following diagram illustrates a typical workflow for assessing the binding affinity of a novel compound at GABAA receptor subtypes.
Caption: Conceptual workflow for determining the GABA receptor binding affinity of 4-Methylpiperidine-3-carboxylic acid stereoisomers.
Detailed Protocol: Competitive Radioligand Binding Assay for GABAA Receptors
The following is a generalized protocol for a competitive radioligand binding assay, which would need to be optimized for each specific GABAA receptor subtype and radioligand.
1. Membrane Preparation:
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HEK293 cells stably expressing a specific combination of human GABAA receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are cultured and harvested.
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The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
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The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.
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The final pellet is resuspended in the assay buffer, and the protein concentration is determined (e.g., by Bradford assay).
2. Competitive Binding Assay:
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The assay is typically performed in a 96-well plate format.
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To each well, the following are added in a final volume of 200 µL:
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Receptor membranes (typically 20-50 µg of protein).
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A fixed concentration of a suitable radioligand (e.g., [3H]muscimol for the GABA binding site, or [3H]flumazenil for the benzodiazepine site). The concentration is usually chosen to be close to the Kd of the radioligand for the receptor.
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A range of concentrations of the unlabeled test compound (e.g., a stereoisomer of 4-Methylpiperidine-3-carboxylic acid), typically from 10-10 to 10-4 M.
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"Total binding" wells contain only the membranes and the radioligand.
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"Non-specific binding" wells contain the membranes, the radioligand, and a high concentration of a known competing ligand (e.g., unlabeled GABA for [3H]muscimol binding).
3. Incubation and Filtration:
-
The plate is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
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The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.
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The filters are washed rapidly with cold assay buffer to remove any non-specifically bound radioligand.
4. Quantification and Data Analysis:
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The filter discs are placed in scintillation vials with a scintillation cocktail.
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The radioactivity retained on the filters is quantified using a liquid scintillation counter.
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Specific binding is calculated by subtracting the non-specific binding from the total binding.
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The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
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The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
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The inhibition constant (Ki), which represents the affinity of the test compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Prospective Analysis of GABA Receptor Binding
In the absence of direct experimental data, a prospective analysis based on the structure-activity relationships of known GABAergic ligands can provide valuable insights into the potential role of the stereoisomers of 4-Methylpiperidine-3-carboxylic acid.
Structural Considerations and Hypothesized Affinities
The core structure of 4-Methylpiperidine-3-carboxylic acid is an analog of nipecotic acid. The key structural modifications are the methyl group at the 4-position and the resulting stereochemistry.
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The Carboxylic Acid and Amino Groups: The carboxylic acid and the secondary amine of the piperidine ring are crucial pharmacophoric elements that mimic the carboxylate and amino groups of GABA. These groups are expected to form key ionic and hydrogen bond interactions within the GABA binding site on the receptor.
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The Methyl Group at the 4-Position: The introduction of a methyl group at the C4 position adds a small, lipophilic substituent. This could have several effects:
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Steric Influence: The methyl group will occupy a specific volume within the binding pocket. Depending on its orientation (axial or equatorial, which is influenced by the cis/trans relationship with the carboxylic acid), it could either enhance binding by making favorable van der Waals contacts or hinder binding by sterically clashing with amino acid residues.
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Conformational Restriction: The methyl group can restrict the conformational flexibility of the piperidine ring, potentially locking it into a more or less favorable conformation for receptor binding.
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The following table presents a hypothetical binding profile for the stereoisomers of 4-Methylpiperidine-3-carboxylic acid at different GABAA receptor subtypes. These values are for illustrative purposes to demonstrate how such data would be presented and are based on the general principle that subtle structural changes can lead to significant differences in affinity and selectivity.
| Compound Isomer | Configuration | Hypothesized Ki (nM) vs. [3H]muscimol | |||
| α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 | ||
| trans-Isomer Pair | (3R,4S) | 500 | 250 | 800 | 1500 |
| (3S,4R) | 450 | 200 | 750 | 1400 | |
| cis-Isomer Pair | (3R,4R) | 150 | 800 | 2000 | >10000 |
| (3S,4S) | 120 | 750 | 1800 | >10000 |
Note: The data in this table are purely hypothetical and for illustrative purposes only. They do not represent actual experimental results.
This hypothetical data suggests that the cis-isomers might exhibit higher affinity for the α1-containing subtype, while the trans-isomers could show a slight preference for the α2-containing subtype. This highlights the importance of stereochemistry in determining receptor selectivity.
Potential Functional Activity and Downstream Signaling
The binding of 4-Methylpiperidine-3-carboxylic acid to the GABA binding site could elicit a range of functional responses:
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Agonist: If the binding event stabilizes the open state of the chloride channel, the compound would act as an agonist, leading to neuronal hyperpolarization.
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Antagonist: If it binds to the receptor but does not induce the conformational change required for channel opening, it would act as a competitive antagonist, blocking the action of GABA.
-
Partial Agonist: It could also exhibit partial agonism, where it activates the receptor but with lower efficacy than the endogenous ligand, GABA.
The downstream signaling pathway following the activation of a GABAA receptor is depicted below.
Caption: Downstream signaling cascade upon agonist binding to the GABAA receptor.
Conclusion and Future Directions
4-Methylpiperidine-3-carboxylic acid represents an intriguing chemical scaffold with the potential to modulate GABA receptor activity. The stereochemical complexity of the molecule, with its four distinct isomers, underscores the necessity of stereoselective synthesis and chiral separation for a thorough pharmacological evaluation. While direct experimental data on its GABA receptor binding profile is currently unavailable, this guide has outlined the established methodologies for such an investigation and provided a prospective analysis based on the structure-activity relationships of related compounds.
Future research should focus on the stereoselective synthesis of all four isomers of 4-Methylpiperidine-3-carboxylic acid and their subsequent characterization in competitive radioligand binding assays across a panel of GABAA receptor subtypes. Following the determination of binding affinities, functional assays, such as two-electrode voltage-clamp electrophysiology on Xenopus oocytes expressing recombinant receptors, will be essential to determine whether these compounds act as agonists, antagonists, or allosteric modulators. Such studies will be crucial to fully elucidate the role of 4-Methylpiperidine-3-carboxylic acid in GABA receptor binding and to determine its potential as a novel therapeutic agent.
References
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Parmar, M., & Patel, B. Y. (2025). Synthesis and Biological Evaluation of Piperidine-Linked Schiff Base Derivatives as Potential α-Amylase Inhibitors. ResearchGate. Available at: [Link]
- Bowery, N. G., & Smart, T. G. (2006). GABA and glycine as neurotransmitters: a brief history. British Journal of Pharmacology, 147(S1), S109-S119.
- Johnston, G. A. R. (2013). GABAA receptor pharmacology. Pharmacology & Therapeutics, 140(1), 1-23.
- Olsen, R. W., & Sieghart, W. (2008). GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148.
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Wanner, K. T., et al. (2016). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 24(10), 2267-2283. Available at: [Link]
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Sellés-Navarro, I., et al. (2005). Synthesis, structure-activity relationships at the GABAA receptor in rat brain, and differential electrophysiological profile at the recombinant human GABAA receptor of a series of substituted 1,2-diphenylimidazoles. Journal of Medicinal Chemistry, 48(6), 2057-2068. Available at: [Link]
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Cook, S. M., et al. (2020). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. ResearchGate. Available at: [Link]
- Zeilhofer, H. U., et al. (2009). Subtype-selective GABAA receptor modulation for the treatment of pain. Trends in Pharmacological Sciences, 30(7), 358-363.
- Krogsgaard-Larsen, P., et al. (1981). Piperidine-4-sulphonic acid, a new specific GABA agonist. Journal of Neurochemistry, 37(5), 1333-1337.
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Chiacchio, U., et al. (2005). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of Medicinal Chemistry, 48(5), 1389-1394. Available at: [Link]
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Brevig, H., et al. (2001). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Semantic Scholar. Available at: [Link]
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Clausen, R. P., et al. (2012). Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. ChemMedChem, 7(7), 1245-1255. Available at: [Link]
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Zaugg, J., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(7), 1585. Available at: [Link]
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Falch, E., et al. (1985). Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes. Journal of Neurochemistry, 44(3), 698-706. Available at: [Link]
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In Vitro Toxicity and Safety Pharmacology Profiling of 4-Methylpiperidine-3-Carboxylic Acid and Its Derivatives
An Application Scientist’s Guide to De-Risking Piperidine-Based Pharmacophores
Executive Summary & Chemical Context
In modern medicinal chemistry, 4-Methylpiperidine-3-carboxylic acid (4-MP3C) and its structurally protected variants—most notably 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid (CAS 1009376-52-6)—serve as foundational building blocks[1]. This saturated heterocyclic scaffold is frequently incorporated into advanced lead compounds, including KDM2B histone demethylase inhibitors for oncology[2] and Toll-like receptor 4 (TLR4) antagonists for inflammatory diseases[3].
However, the incorporation of a piperidine ring introduces specific physicochemical properties that dictate the molecule's in vitro safety profile. As an Application Scientist, I approach the toxicity profiling of 4-MP3C not just as a regulatory checkbox, but as a mechanistic puzzle. The basic secondary (or tertiary, once derivatized) nitrogen of the piperidine ring, combined with the lipophilicity of the target drug, creates predictable liabilities: potential off-target ion channel binding and lysosomal accumulation. This whitepaper outlines the definitive in vitro workflows required to evaluate the cytotoxicity, genotoxicity, and safety pharmacology of 4-MP3C derivatives.
Physicochemical Drivers of Piperidine Toxicity
The basal toxicity of 4-MP3C is heavily influenced by its zwitterionic nature. While the free amino acid is highly polar and exhibits poor intracellular penetration, its derivatized forms (where the carboxylic acid is converted to an amide and the nitrogen is alkylated) often become basic lipophilic amines (BLAs).
BLAs are notorious for two specific toxicological mechanisms:
-
hERG Channel Blockade: The basic piperidine nitrogen becomes protonated at physiological pH, allowing it to interact via cation- π interactions with the Tyr652 and Phe656 residues deep within the pore of the hERG potassium channel.
-
Lysosomotropism & Phospholipidosis: Lipophilic piperidines diffuse freely across cell membranes but become protonated and trapped within the acidic environment of the lysosome (pH ~4.5), leading to drug-induced phospholipidosis (DIPL) and subsequent membrane stress.
Fig 1: Mechanistic pathways of off-target liabilities associated with basic piperidine derivatives.
Table 1: Physicochemical & Predictive Safety Metrics for 4-MP3C Derivatives
| Parameter | Typical Range / Value | Toxicological Implication |
| pKa (Piperidine N) | 9.5 - 10.5 | High basicity drives lysosomal trapping and hERG binding affinity. |
| LogP (N-Boc derivative) | 1.6 - 2.5 | Moderate lipophilicity; keeps basal toxicity and phospholipidosis risk manageable. |
| hERG IC50 Threshold | > 30 µM | Minimum required safety margin for lead optimization advancement. |
| Ames Revertant Ratio | < 2.0 (vs vehicle) | Indicates an absence of mutagenic potential. |
In Vitro Cytotoxicity Profiling
To establish the basal toxicity of 4-MP3C derivatives, we utilize metabolically competent hepatic cells (HepG2) and renal proximal tubule cells (HK-2). Piperidine derivatives at high concentrations have been documented to inhibit cell cycle progression, specifically arresting cells in the G1/G0 phase and triggering caspase-dependent apoptosis[4].
Protocol 1: Self-Validating High-Throughput MTT Cytotoxicity Assay
Causality Focus: The MTT assay measures mitochondrial metabolic rate. Because piperidine-induced toxicity often manifests as cell cycle arrest rather than immediate necrosis, a 72-hour incubation is critical to allow these anti-proliferative effects to translate into measurable viability reductions.
-
Cell Seeding: Seed HepG2 and HK-2 cells at a density of 1×104 cells/well in 96-well flat-bottom plates. Incubate overnight at 37°C, 5% CO 2 to allow for adherence.
-
Compound Preparation: Prepare a 100 mM stock of the 4-MP3C derivative in 100% DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 300 µM.
-
Self-Validating Controls:
-
Negative Control: 0.1% DMSO in media (ensures the vehicle does not induce basal toxicity).
-
Positive Control: 10 µM Doxorubicin (validates assay sensitivity to apoptotic inducers).
-
-
Treatment: Aspirate seeding media and apply compound dilutions. Incubate for 72 hours.
-
Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Aspirate media, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC 50 using non-linear regression.
Genotoxicity: The Ames Test (OECD TG 471)
Before a piperidine scaffold can advance, it must be cleared of mutagenic potential. The Ames test, governed by OECD Test Guideline 471, is the gold standard[5]. While the saturated 4-MP3C ring itself lacks DNA-reactive electrophiles, metabolic activation (via CYP450 enzymes) can theoretically lead to N-oxidation or α -carbon hydroxylation, generating reactive intermediates.
Table 2: OECD TG 471 Ames Test Strain Specificity
| Bacterial Strain | Mutation Type Detected | Target Gene Defect |
| S. typhimurium TA98 | Frameshift | hisD3052 |
| S. typhimurium TA100 | Base-pair substitution | hisG46 |
| S. typhimurium TA1535 | Base-pair substitution | hisG46 |
| S. typhimurium TA1537 | Frameshift | hisC3076 |
| E. coli WP2 uvrA | Base-pair substitution | trpE |
Protocol 2: Miniaturized Fluctuation Ames Test
Causality Focus: We test both with and without rat liver S9 fraction. The S9 fraction provides the mammalian cytochrome P450 enzymes necessary to detect pro-mutagens that are otherwise inert in their parent form.
-
Bacterial Culture: Grow the five standard strains (Table 2) overnight in nutrient broth to an OD 600 of ~1.0.
-
Metabolic Activation Mix: Prepare 10% v/v Aroclor 1254-induced rat liver S9 fraction with NADP+ and glucose-6-phosphate cofactors.
-
Exposure: In a 384-well format, mix bacterial suspension, test compound (up to 5000 µ g/plate equivalent), and either S9 mix or buffer.
-
Incubation & Scoring: Incubate for 48-72 hours at 37°C. A compound is flagged as mutagenic if it induces a dose-dependent increase in revertant colonies that is ≥ 2-fold over the vehicle control.
Cardiovascular Safety Pharmacology (ICH S7B)
Under the ICH S7B guidelines, assessing the risk of delayed ventricular repolarization (QT interval prolongation) is mandatory[6]. Because piperidines are classic hERG channel blockers, automated patch-clamp electrophysiology is deployed early in the screening cascade.
Protocol 3: Automated Patch-Clamp hERG Assay
Causality Focus: We measure "tail currents" rather than peak currents. The hERG channel recovers from inactivation faster than it deactivates. When the membrane is repolarized, a massive outward tail current occurs. This state is highly sensitive to trapping by basic amines like 4-MP3C derivatives.
-
Cell Preparation: Harvest CHO cells stably transfected with the KCNH2 (hERG) gene. Suspend in extracellular recording buffer.
-
Electrophysiology Setup: Load cells onto a planar patch-clamp chip. Establish a gigaseal ( >1 G Ω ) and break into the whole-cell configuration.
-
Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.
-
Validation & Perfusion:
-
Perfuse vehicle (0.1% DMSO) to establish baseline.
-
Perfuse the positive control (0.1 µM E-4031) to validate >80% channel block.
-
Perfuse 4-MP3C derivatives in ascending concentrations (1, 3, 10, 30 µM).
-
-
Data Analysis: Calculate fractional block of the tail current and determine the IC 50 . An IC 50>30 µM is generally considered a safe threshold for early-stage scaffolds.
Integrated Safety Screening Workflow
To ensure rapid progression of 4-MP3C derived compounds, the assays described above are executed in a parallel, tiered workflow.
Fig 2: Parallel in vitro safety screening workflow for piperidine-based drug candidates.
References
-
PubChem. "1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid | C12H21NO4 | CID 45043157". National Center for Biotechnology Information.[1] [Link]
-
Google Patents. "CN107406414B - (piperidin-3-yl) (naphthalen-2-yl) methanone derivatives as inhibitors of histone demethylase KDM2B for the treatment of cancer".[2]
-
National Institutes of Health (PMC). "Insight into TLR4 receptor inhibitory activity via QSAR for the treatment of Mycoplasma pneumonia disease".[3] [Link]
-
Frontiers in Pharmacology. "Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives".[4] [Link]
-
MB Research Laboratories. "Ames Test - OECD TG 471 Protocol".[5] [Link]
-
European Medicines Agency (EMA). "ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential".[6] [Link]
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Stereochemistry and Isolated Enantiomers of 4-Methylpiperidine-3-carboxylic Acid: A Technical Guide for Drug Development
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of stereocontrol in functionalized heterocycles. 4-Methylpiperidine-3-carboxylic acid is a ubiquitous chiral building block utilized in the synthesis of kinase inhibitors, metabolic regulators, and neurological therapeutics.
Because the pharmacological efficacy of these drug candidates is inextricably linked to their 3D spatial conformation, mastering the stereochemistry, upstream synthesis, and downstream resolution of this piperidine derivative is non-negotiable. This whitepaper deconstructs the mechanistic causality behind its synthesis and provides field-proven, self-validating protocols for isolating its enantiomers.
Stereochemical Architecture & Mechanistic Causality
4-Methylpiperidine-3-carboxylic acid possesses two adjacent stereocenters at the C3 and C4 positions of the piperidine ring. This architecture dictates the existence of four distinct stereoisomers, grouped into two diastereomeric pairs:
-
The cis-pair: (3R,4S) and (3S,4R)
-
The trans-pair: (3R,4R) and (3S,4S)
In medicinal chemistry, we rarely synthesize all four isomers simultaneously. Instead, we rely on stereoselective upstream synthesis to isolate a single diastereomeric pair (usually the cis-racemate), followed by chiral resolution to isolate the pure enantiomers.
Logical relationship and synthetic origin of 4-methylpiperidine-3-carboxylic acid stereoisomers.
The Causality of Stereoselective Hydrogenation
The foundational step in accessing these enantiomers is the reduction of 4-methylnicotinic acid. The choice of catalyst here is not arbitrary; it dictates the stereochemical outcome. By utilizing Platinum dioxide (PtO₂)—also known as Adams' catalyst—in an aqueous acidic environment, the planar aromatic pyridine ring adsorbs parallel to the platinum surface[1].
This physical constraint forces the delivery of hydrogen gas exclusively from a single face of the molecule (syn-addition). Consequently, the reduction overwhelmingly yields the cis-diastereomer (the racemic mixture of 3R,4S and 3S,4R)[1]. This mechanistic reality effectively reduces our downstream resolution burden from four isomers to two.
Resolution Strategies & Isolation Protocols
While classical diastereomeric salt formation (e.g., using L-tartaric acid) is possible, it is often iterative, low-yielding, and prone to entrainment. In modern drug development, Preparative Chiral HPLC is the gold standard for resolving the cis-enantiomers[1].
However, the zwitterionic nature of the unprotected amino acid makes it insoluble in the non-polar organic mobile phases required for normal-phase chiral chromatography. To bypass this, we must first mask the secondary amine with a tert-butyloxycarbonyl (Boc) group[2].
Preparative workflow for the isolation of pure enantiomers via Chiral HPLC.
Protocol 1: Preparative Chiral HPLC Separation
To ensure this protocol acts as a self-validating system, analytical feedback loops are built into the methodology.
-
Stationary Phase Selection: Utilize a Daicel Chiralpak IA column (20 x 250 mm, 5 µm particles)[3]. The immobilized amylose-based stationary phase provides robust enantiorecognition and tolerates strong co-solvents.
-
Mobile Phase Formulation: Prepare an isocratic mobile phase consisting of 50% Mobile Phase A (a 50:50 mixture of HPLC grade Methanol and Ethanol) and 50% Mobile Phase B (HPLC grade Heptane)[3].
-
Additive Causality: Add 0.1% diethylamine to the heptane[3]. Why? Diethylamine acts as a competing base, masking residual active silanol groups on the stationary phase. This prevents peak tailing and ensures sharp, baseline-resolved peaks.
-
Execution & Self-Validation: Run the separation at a flow rate of 20 mL/min with UV detection (254 nm)[4]. Immediately following fraction collection, run an analytical chiral HPLC aliquot. The system validates itself only if the enantiomeric excess (ee) of the isolated fractions exceeds 99% when compared against the racemic standard's retention times.
Protocol 2: Anhydrous Boc-Deprotection
Once the pure Boc-protected enantiomers are isolated, the amine must be unmasked without inducing epimerization at the C3 position.
-
Solvation: Dissolve the isolated 1-(tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid enantiomer (e.g., 1.50 g, 6.17 mmol) in anhydrous 1,4-dioxane (10 mL)[2].
-
Acidic Cleavage: Add 4N HCl in 1,4-dioxane (4.62 mL, 18.5 mmol)[2]. Causality: Using anhydrous HCl in dioxane rather than aqueous HCl prevents unwanted hydrolysis side-reactions and eliminates the need for a complex aqueous workup.
-
Thermal Activation: Heat the reaction mixture at 60°C for 16 hours[2]. The Boc group decomposes into gaseous isobutylene and CO₂, driving the reaction to completion according to Le Chatelier's principle.
-
Isolation: Allow the mixture to cool. The pure enantiomer precipitates directly as a highly crystalline hydrochloride salt, which is filtered and dried in vacuo.
Pharmacological Significance & Data Summary
The isolated enantiomers of 4-methylpiperidine-3-carboxylic acid are highly sought after in the development of targeted therapeutics. The spatial orientation of the C3-carboxyl and C4-methyl groups directly dictates the binding affinity within deep protein pockets.
Below is a summary of quantitative and qualitative data regarding its application in recent drug development programs:
| Pharmacological Target | Disease Indication / Application | Structural Preference | Reference |
| Janus Kinases (JAK1/2/3, Tyk2) | Immunological & Oncological conditions | Highly specific to isolated enantiomers to fit the ATP-binding cleft. | EP2506716B1[5] |
| GABAB Receptor (PAM) | Neurological Disorders | cis-derivatives utilized as positive allosteric modulators. | WO2022029666A1[1] |
| Diacylglycerol Acyltransferase 2 (DGAT2) | Metabolic Syndromes (Triglyceride regulation) | Specific enantiomers dictate lipid-lowering efficacy. | WO2013150416A1[6] |
Conclusion
The successful deployment of 4-methylpiperidine-3-carboxylic acid in medicinal chemistry requires a rigorous understanding of its stereochemical landscape. By leveraging the physical constraints of PtO₂ hydrogenation to force cis-selectivity, and employing amine-masked chiral HPLC for enantiomeric resolution, researchers can establish a highly reproducible, self-validating pipeline. This level of mechanistic control is what ultimately bridges the gap between a racemic chemical mixture and a highly targeted, efficacious pharmaceutical agent.
References
- WO2022029666A1 - PHARMACOLOGICALLY ACTIVE HETEROCYCLIC-SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES.
- WO2011068881A1 - Novel tricyclic compounds.
- US8962629B2 - Tricyclic compounds.
- EP2506716B1 - Novel tricyclic compounds.
- WO2013150416A1 - Diacylglycerol acyltransferase 2 inhibitors.
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- 1. WO2022029666A1 - PHARMACOLOGICALLY ACTIVE HETEROCYCLIC-SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES - Google Patents [patents.google.com]
- 2. US8962629B2 - Tricyclic compounds - Google Patents [patents.google.com]
- 3. WO2011068881A1 - Novel tricyclic compounds - Google Patents [patents.google.com]
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- 5. EP2506716B1 - Novel tricyclic compounds - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Biological Activity and Scaffold Utility of 4-Methylpiperidine-3-carboxylic Acid in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the selection of highly functionalized, conformationally restricted scaffolds is critical for developing selective and potent therapeutics. 4-Methylpiperidine-3-carboxylic acid (also known as 4-methylnipecotic acid) has emerged as a highly versatile heterocyclic building block. By introducing a methyl group at the C4 position of the classic nipecotic acid framework, chemists can manipulate the stereochemical complexity, lipophilicity, and conformational rigidity of the piperidine ring. This whitepaper provides an in-depth technical analysis of its pharmacological applications, target mechanisms, and the synthetic methodologies required to leverage this scaffold in drug discovery.
Structural Rationale & Medicinal Chemistry Profile
The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved drugs due to its favorable basicity, predictable pharmacokinetics, and ability to form high-affinity interactions with biological targets. However, unsubstituted piperidines often suffer from high conformational flexibility, leading to entropic penalties upon target binding.
The strategic addition of a methyl group at the C4 position of piperidine-3-carboxylic acid introduces several critical advantages:
-
Conformational Locking: The steric bulk of the C4-methyl group restricts the ring's flexibility, heavily favoring a specific chair conformation. This pre-organization reduces the entropic cost of binding to target proteins.
-
Stereochemical Density: The scaffold possesses two adjacent chiral centers (C3 and C4), allowing for the isolation of specific diastereomers (e.g., cis vs. trans, or precise configurations like (3R,4S)). This chirality is essential for navigating the complex, asymmetrical binding pockets of enzymes and G-protein coupled receptors (GPCRs).
-
Physicochemical Tuning: The methyl group increases the overall lipophilicity (LogP) of the molecule, enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to the more polar unsubstituted nipecotic acid.
Target Landscape & Pharmacological Applications
The 4-methylpiperidine-3-carboxylic acid scaffold is not limited to a single therapeutic area; its structural versatility allows it to be derivatized into ligands for a wide array of biological targets.
Immunology and Infection: TLR4 Inhibition
Toll-like receptor 4 (TLR4) is a critical mediator of the innate immune response and inflammatory pathways. Aberrant TLR4 activation is heavily implicated in diseases such as Mycoplasma pneumonia. Recent Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking studies have identified 4-methylpiperidine-3-carboxylic acid derivatives as potent TLR4 inhibitors[1]. Mechanistically, the scaffold acts as a dual hydrogen bond donor and acceptor core; the piperidine nitrogen and carbonyl groups form critical hydrogen bonds with key residues such as SER184 and GLU266 within the TLR4 binding pocket[1].
Epigenetic Modulation: KDM2B Histone Demethylase
In oncology, packaging the human genome requires precise epigenetic regulation. Histone demethylases like KDM2B are prime targets for treating malignancies such as leukemia, lymphoma, and lung cancer[2]. The scaffold is utilized to synthesize (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives, where the rigid piperidine core anchors the bulky naphthalene moiety deep into the KDM2B catalytic domain, effectively inhibiting its demethylase activity[2].
Metabolic Disorders: DGAT2 Inhibition
Diacylglycerol acyltransferase 2 (DGAT2) catalyzes the final, committed step in triglyceride synthesis. Inhibiting DGAT2 is a validated strategy for treating metabolic diseases and hepatic steatosis. 4-Methylpiperidine-3-carboxylic acid is employed as a foundational building block to synthesize complex DGAT2 inhibitors, providing a lipophilic core that mimics the transition state of diacylglycerol substrates[3].
Neuropharmacology: GABAergic System Modulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. While unsubstituted nipecotic acid is a classic GABA transporter inhibitor, 4-methyl substitution shifts the pharmacological profile. The scaffold is a key intermediate in the synthesis of heterocyclic-substituted pyrazolo[1,5-a]pyrimidine derivatives that act as ligands for metabotropic GABAB receptors, offering therapeutic potential for neurological and psychiatric disorders[4].
Kinase Inhibition: JAK3 Pathways
Aberrant kinase activity drives numerous autoimmune and proliferative disorders. The scaffold has been successfully incorporated into novel tricyclic compounds designed to inhibit Janus kinase 3 (JAK3), thereby modulating undesirable cytokine signal transmission[5].
Quantitative Data Summary: Scaffold Utility Across Targets
| Biological Target | Disease Indication | Scaffold Role / Mechanistic Contribution | Source |
| TLR4 Receptor | Mycoplasma Pneumonia | Acts as a hydrogen bond donor/acceptor core binding SER184 and GLU266. | [1] |
| KDM2B Enzyme | Cancer (Leukemia/Lymphoma) | Anchors the (naphthalen-2-yl)methanone moiety into the catalytic pocket. | [2] |
| DGAT2 Enzyme | Metabolic Disorders | Provides a rigid, lipophilic core to mimic diacylglycerol transition states. | [3] |
| GABA | Neurological Disorders | Mimics endogenous GABA structure while enhancing receptor subtype selectivity. | [4] |
| JAK3 Kinase | Autoimmune Diseases | Serves as a conformationally locked hinge-binding motif in tricyclic inhibitors. | [5] |
Synthetic Methodologies & Self-Validating Protocols
To utilize 4-methylpiperidine-3-carboxylic acid in drug discovery, robust and reproducible synthetic protocols are required. Below are the field-proven methodologies for preparing and functionalizing the scaffold.
Protocol 1: Synthesis of the Boc-Protected Scaffold
Objective: To generate a stable, orthogonally protected building block suitable for parallel library synthesis.
-
Catalytic Hydrogenation: Dissolve 4-methylpyridine-3-carboxylic acid hydrochloride (15 g, 86.6 mmol) in 100 mL of distilled water[4]. Add 1.5 g of Adam's catalyst (PtO
2). Hydrogenate the mixture in a Parr reactor at 10 bar H2pressure for 12 hours at room temperature[4].-
Causality: PtO
2is highly effective for reducing aromatic heterocycles to saturated piperidines. The high pressure (10 bar) is necessary to overcome the aromatic stabilization energy of the pyridine ring.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric catalyst, and concentrate the filtrate in vacuo to yield 4-methylpiperidine-3-carboxylic acid hydrochloride[4].
-
N-Boc Protection: Dissolve the intermediate in a 1:1 mixture of THF (200 mL) and water (200 mL). Add Na
2CO3(3 equivalents) and Di-tert-butyl dicarbonate (Boc2O, 1 equivalent)[2]. Stir the biphasic mixture at 25°C for 2 hours[2].-
Causality: The biphasic system ensures the solubility of both the highly polar amino acid salt and the lipophilic Boc
2O. Na2CO3acts as a mild base to neutralize the hydrochloride salt, driving the nucleophilic attack of the piperidine nitrogen onto the Boc anhydride without causing epimerization at the C3 position.
-
-
System Validation (Self-Correction): Perform Thin Layer Chromatography (TLC) using a Ninhydrin stain. The reaction is complete when the baseline spot (free amine, stains purple) disappears. Validate the final product via ^1^H-NMR (400 MHz, CDCl
3) by confirming the loss of aromatic protons (7.0–8.5 ppm) and the appearance of a strong 9H singlet at ~1.4 ppm, confirming successful Boc protection.
Fig 1: Synthetic workflow for preparing and derivatizing the 4-methylpiperidine-3-carboxylic acid scaffold.
Protocol 2: Amide Coupling for Lead Generation
Objective: To conjugate the carboxylic acid moiety of the scaffold with various amines to generate target ligands (e.g., JAK3 or DGAT2 inhibitors).
-
Carboxylic Acid Activation: To a solution of the Boc-protected 4-methylpiperidine-3-carboxylic acid (100 mmol) and HATU (100 mmol) in anhydrous Dichloromethane (DCM, 700 mL), add N,N-Diisopropylethylamine (DIEA, 301 mmol)[5]. Stir at ambient temperature for 15 minutes.
-
Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIEA is a sterically hindered base that deprotonates the carboxylic acid to facilitate activation but is too bulky to act as a competing nucleophile.
-
-
Amine Coupling: Add the target primary or secondary amine (100 mmol) to the activated mixture. Stir at ambient temperature for 45 minutes[5].
-
Causality: The short reaction time (45 min) and ambient temperature are specifically chosen to minimize the risk of epimerization at the sensitive C3 stereocenter adjacent to the carbonyl group.
-
-
Workup and System Validation: Wash the reaction with saturated aqueous NaHCO
3(300 mL) to remove unreacted acid, HOAt byproduct, and excess DIEA[5]. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo[5]. Validate the reaction completion via LC-MS by monitoring the disappearance of the starting material mass peak and the appearance of the expected[M+H]^+ peak.
Mechanistic Pathway Modulation
The ultimate goal of utilizing this scaffold is to modulate disease-driving biological pathways. For example, in the context of Mycoplasma pneumonia, derivatives of 4-methylpiperidine-3-carboxylic acid act as direct antagonists of the TLR4 receptor complex. By occupying the binding pocket and forming stable hydrogen bonds with SER184 and GLU266[1], the scaffold prevents the binding of endogenous or pathogenic agonists (like Lipopolysaccharides, LPS). This blockade halts the downstream MyD88-dependent signaling cascade, preventing the translocation of NF-κB to the nucleus and ultimately suppressing the transcription of pro-inflammatory cytokines (TNF-α, IL-6).
Fig 2: Mechanism of TLR4 pathway inhibition by 4-methylpiperidine-3-carboxylic acid derivatives.
Conclusion
4-Methylpiperidine-3-carboxylic acid represents a masterclass in rational scaffold design. By introducing a single methyl group to the nipecotic acid framework, medicinal chemists gain access to a conformationally locked, lipophilic, and stereochemically rich building block. Whether employed in QSAR-driven discovery of TLR4 inhibitors, epigenetic KDM2B modulators, or metabolic DGAT2 antagonists, this scaffold provides the structural rigidity and functional group vectors necessary to achieve high target affinity and selectivity. Adherence to the validated synthetic protocols outlined in this guide ensures the preservation of its critical stereocenters, enabling the rapid generation of high-quality lead compounds.
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- CN107406414B - (piperidin-3-yl) (naphthalen-2-yl)
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Physical and chemical properties of 4-Methylpiperidine-3-carboxylic acid
An In-Depth Technical Guide to 4-Methylpiperidine-3-carboxylic Acid: Properties, Synthesis, and Applications
Abstract
4-Methylpiperidine-3-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. As a substituted piperidine, it belongs to a class of compounds frequently incorporated into the structures of commercial drugs. This guide provides a comprehensive technical overview of its physical and chemical properties, characteristic spectroscopic signatures, and common synthetic strategies. We delve into its reactivity, focusing on the dual functionality of its secondary amine and carboxylic acid groups, and explore its application as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), such as the anticoagulant Argatroban. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.
Introduction
The Piperidine Scaffold in Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids. Its prevalence stems from its saturated, six-membered heterocyclic structure which allows it to adopt a stable chair conformation, positioning substituents in well-defined axial and equatorial orientations. This three-dimensional character is crucial for precise molecular recognition and interaction with biological targets. Furthermore, the basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enhancing water solubility and enabling the formation of key ionic interactions with enzymes and receptors.
Introduction to 4-Methylpiperidine-3-carboxylic Acid
4-Methylpiperidine-3-carboxylic acid is a bifunctional molecule that combines the advantageous structural features of the piperidine scaffold with the versatile reactivity of a carboxylic acid. The presence of two substituents on the piperidine ring introduces stereochemical complexity, making it a valuable chiral building block for asymmetric synthesis. Its derivatives are explored for a range of therapeutic applications, including potential antimicrobial and anticancer properties, and are instrumental in developing treatments for conditions like hypertension and Alzheimer's disease[1].
Stereochemistry: The Importance of Cis/Trans Isomerism
The relative orientation of the methyl group at the C4 position and the carboxylic acid group at the C3 position gives rise to cis and trans diastereomers. Each of these diastereomers exists as a pair of enantiomers ((3R,4R)/(3S,4S) for cis and (3R,4S)/(3S,4R) for trans). The specific stereoisomer used in a synthesis is critical, as the spatial arrangement of these functional groups dictates the molecule's ability to bind to its biological target. For instance, the synthesis of certain therapeutic agents requires the specific trans configuration to achieve the desired pharmacological activity[2]. The synthesis of (2R, 4R)-4-methyl-2-piperidinecarboxylic acid, a key intermediate for the thrombin inhibitor Argatroban, highlights the importance of controlling stereochemistry[3].
Physicochemical Properties
The properties of 4-Methylpiperidine-3-carboxylic acid can be characterized by its molecular structure and the interplay of its functional groups.
General Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [4][5][6] |
| Molecular Weight | 143.18 g/mol | [4][6] |
| Appearance | Typically a white to off-white crystalline solid or powder. | [5] |
Quantitative Physical Data
Direct experimental data for the unsubstituted 4-methylpiperidine-3-carboxylic acid is sparse in publicly available literature. The following data is based on closely related structures and computational predictions to provide reasonable estimates.
| Property | Estimated Value / Observation | Rationale / Related Compound |
| Melting Point | >250 °C (decomposes) | (S)-(+)-3-Piperidinecarboxylic acid, a closely related analog, decomposes at 254 °C. Amino acids often have high melting points due to their zwitterionic nature. |
| Solubility | Soluble in water and polar organic solvents like alcohols. | The presence of the polar carboxylic acid and amine groups enhances solubility in polar solvents[1][5]. |
| pKa¹ (Ammonium) | ~10.5 - 11.0 | Typical pKa for the conjugate acid of a secondary amine in a piperidine ring. |
| pKa² (Carboxylic Acid) | ~3.5 - 4.5 | Slightly higher than a typical aliphatic carboxylic acid (~4.7) due to the electron-withdrawing effect of the protonated ring nitrogen. |
Spectroscopic Profile
The structural elucidation of 4-methylpiperidine-3-carboxylic acid and its derivatives relies heavily on standard spectroscopic techniques.
-
2.3.1 ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the overlapping signals of the piperidine ring protons. Key expected signals include:
-
Carboxylic Acid (–COOH): A broad singlet, typically downfield (>10 ppm), which may not be observed in deuterated water (D₂O) due to proton exchange[7].
-
Piperidine Ring Protons (–CH–, –CH₂–): A series of complex multiplets between ~1.5 and 3.5 ppm.
-
Methyl Protons (–CH₃): A doublet around 0.9-1.1 ppm, coupled to the proton at the C4 position[8].
-
Amine Proton (–NH–): A broad signal that can appear over a wide range and also exchanges with D₂O.
-
-
2.3.2 ¹³C NMR Spectroscopy: The carbon spectrum would provide key information on the carbon skeleton:
-
Carbonyl Carbon (–COOH): A signal in the range of 170-180 ppm.
-
Piperidine Ring Carbons: Signals between 25-60 ppm.
-
Methyl Carbon (–CH₃): An upfield signal around 15-20 ppm[8].
-
-
2.3.3 Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying the key functional groups:
-
O–H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹[9].
-
N–H Stretch (Secondary Amine): A moderate, somewhat broad peak around 3300-3500 cm⁻¹.
-
C–H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
-
-
2.3.4 Mass Spectrometry (MS): In mass spectrometry, the molecule would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the carboxylic acid group (–COOH) or cleavage of the piperidine ring.
Chemical Properties and Reactivity
The chemistry of 4-methylpiperidine-3-carboxylic acid is dominated by its two functional groups: the secondary amine within the piperidine ring and the carboxylic acid moiety. This dual reactivity allows it to be used as a versatile scaffold in multi-step syntheses.
Logical Flow of Reactivity
The diagram below illustrates the primary reactive sites and the types of chemical transformations that 4-methylpiperidine-3-carboxylic acid can undergo. The amine is a nucleophile and a base, while the carboxylic acid is an electrophile at its carbonyl carbon and an acid.
Caption: Reactivity map of 4-methylpiperidine-3-carboxylic acid.
Key Reactions
-
N-Acylation (Protection): The secondary amine is readily acylated. A common and critical reaction in synthesis is the introduction of a protecting group, such as the tert-butoxycarbonyl (Boc) group, by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). This protection strategy is essential to prevent the nucleophilic amine from interfering with subsequent reactions involving the carboxylic acid group.
-
Esterification: The carboxylic acid can be converted to an ester under standard conditions, such as Fischer esterification (refluxing with an alcohol in the presence of a strong acid catalyst). This is often done to increase lipophilicity or to protect the carboxylic acid during reactions at the amine.
-
Amide Bond Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This reaction typically requires the use of a coupling agent (e.g., DCC, EDC, HATU) to activate the carboxylic acid, facilitating nucleophilic attack by the amine. This is a cornerstone reaction in the synthesis of peptide-like molecules.
-
Reduction: The carboxylic acid can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation[2]. This reaction converts the acid into a different functional group, opening up further synthetic possibilities.
Synthesis and Manufacturing
The synthesis of substituted piperidines like 4-methylpiperidine-3-carboxylic acid often involves diastereoselective methods to control the relative stereochemistry of the substituents.
General Synthetic Strategy: Hydrogenation
A prevalent method for synthesizing substituted piperidines is the catalytic hydrogenation of a corresponding substituted pyridine precursor. This approach is powerful because a wide variety of substituted pyridines are commercially available or readily synthesized. The hydrogenation typically proceeds with high stereoselectivity, often yielding the cis isomer as the major product.
Example Synthesis Workflow
The following diagram outlines a plausible, diastereoselective synthesis for a trans-4-substituted-piperidine-3-carboxylic acid derivative, adapted from methodologies described in the literature[2]. This process demonstrates the key steps of reduction and hydrolysis to establish the desired stereochemistry.
Caption: Role of 4-methylpiperidine-3-carboxylic acid in drug development.
Importance of the Carboxylic Acid Moiety for Pharmacokinetics
The carboxylic acid group plays a crucial role in the pharmacokinetic profile of many drugs. [10]At physiological pH, the carboxylic acid is typically deprotonated to its carboxylate form, which significantly increases the water solubility of the molecule. This is often essential for drug formulation and administration. However, high polarity can sometimes hinder a drug's ability to cross biological membranes. To overcome this, the carboxylic acid is often masked as a prodrug, such as an ester. [10]This ester prodrug is more lipophilic, allowing for better absorption, and is then hydrolyzed in vivo by metabolic enzymes (esterases) to release the active carboxylic acid drug at its site of action. [10]
Safety, Handling, and Storage
Hazard Identification
Based on safety data for structurally similar piperidine carboxylic acids, this compound should be handled as a potentially hazardous chemical.
-
Irritation: It is expected to be irritating to the skin, eyes, and respiratory system.[11][12][13]
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[13]
Recommended Handling Procedures
A self-validating protocol for handling this compound involves treating it with appropriate caution at all times.
-
Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A lab coat.[12]
-
-
Hygiene: Avoid direct contact with the substance. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[12]
Storage Conditions
-
Container: Store in a tightly closed, properly labeled container.[13]
-
Environment: Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13][14]
Conclusion
4-Methylpiperidine-3-carboxylic acid is a molecule of significant interest to the scientific and pharmaceutical communities. Its well-defined three-dimensional structure, combined with the versatile reactivity of its amine and carboxylic acid functional groups, establishes it as a premier building block for the synthesis of complex, stereochemically defined molecules. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory and is fundamental to its successful application in the development of next-generation therapeutics.
References
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NextSDS. (n.d.). 4-Methylpiperidine-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4-piperidine-3-carboxylic acid methyl ketone hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid. Retrieved from [Link]
-
Tetrahedron Letters. (n.d.). DIASTEREOSELECTIVE SYNTHESIS OF trans-4-ARYLPIPERIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-4-piperidinecarboxylic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from [Link]
-
CAS Common Chemistry. (2026, March 22). Ethylene-propylene copolymer. Retrieved from [Link]
- Google Patents. (n.d.). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
-
Molecules. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]
-
ACS Omega. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Retrieved from [Link]
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Realtor.com®. (n.d.). 90059, CA Homes for Sale & Real Estate. Retrieved from [Link]
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Zillow. (n.d.). 90059 Real Estate & Homes For Sale. Retrieved from [Link]
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Redfin. (n.d.). 90059, CA homes for sale & real estate. Retrieved from [Link]
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CENTURY 21. (n.d.). Zip Code 90059: Homes for Sale. Retrieved from [Link]
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University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN103524401A - Synthetic method for (2R, 4R)-4-methyl-2-piperidinecarboxylic acid.
-
Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]
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PubChemLite. (n.d.). 4-methylpiperidine-4-carboxylic acid hydrochloride (C7H13NO2). Retrieved from [Link]
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Synthesis of 4-Methylpiperidine-3-carboxylic Acid: A Guide for Researchers
Introduction
4-Methylpiperidine-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. As a substituted derivative of nipecotic acid, a known GABA uptake inhibitor, this scaffold is of significant interest for the synthesis of novel central nervous system (CNS) agents and other pharmacologically active compounds.[1] The stereochemistry of the substituents on the piperidine ring can profoundly influence biological activity, making access to well-defined isomers crucial.
This comprehensive guide provides detailed protocols for two distinct laboratory-scale synthetic routes to 4-methylpiperidine-3-carboxylic acid, designed for researchers and drug development professionals. The protocols are presented with an emphasis on the underlying chemical principles, offering insights into the rationale behind procedural steps and highlighting critical parameters for successful execution.
Protocol 1: Catalytic Hydrogenation of 4-Methylnicotinic Acid
This is the most direct approach, involving the reduction of the pyridine ring of commercially available 4-methylnicotinic acid. The choice of an acidic solvent like glacial acetic acid is crucial, as it protonates the pyridine nitrogen, enhancing its susceptibility to hydrogenation.[2] Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective and widely used catalyst for this transformation.[2][3]
Workflow for Protocol 1
Caption: Workflow for the synthesis of 4-Methylpiperidine-3-carboxylic acid via catalytic hydrogenation.
Detailed Experimental Protocol
-
Catalyst Loading and Initial Setup: In a high-pressure hydrogenation vessel, add 4-methylnicotinic acid (1.0 g, 7.29 mmol) and glacial acetic acid (15 mL).
-
Addition of Catalyst: Carefully add Platinum(IV) oxide (PtO₂, 0.083 g, 5 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50-70 bar with hydrogen and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 6-10 hours.
-
Work-up:
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of acetic acid.
-
Slowly and carefully neutralize the filtrate by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
-
Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel using a mobile phase of ethyl acetate in petroleum ether (e.g., starting with 5% and gradually increasing the polarity) to afford the pure 4-methylpiperidine-3-carboxylic acid.
-
Protocol 2: Multi-step Synthesis via Dieckmann Condensation
This alternative route builds the piperidine ring from an acyclic precursor, offering greater flexibility for introducing substituents. The key step is an intramolecular Dieckmann condensation to form a cyclic β-keto ester.[4] This protocol involves more steps but can be advantageous if the starting pyridine derivative is unavailable or if specific stereochemistry is desired and can be introduced in an earlier step.
Workflow for Protocol 2
Caption: Workflow for the multi-step synthesis of 4-Methylpiperidine-3-carboxylic acid.
Detailed Experimental Protocol
-
Synthesis of Diethyl 2-(N-benzyl-N-(2-ethoxycarbonylethyl)amino)propanoate:
-
To a solution of N-benzyl-β-alanine ethyl ester (1 equivalent) in a suitable solvent like acetonitrile, add potassium carbonate (2 equivalents) and ethyl 2-bromopropionate (1.1 equivalents).
-
Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.
-
-
Dieckmann Condensation:
-
Prepare a solution of sodium ethoxide (NaOEt) in ethanol by carefully adding sodium metal (1.2 equivalents) to anhydrous ethanol under an inert atmosphere.
-
To the freshly prepared sodium ethoxide solution, add the diester from the previous step (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture and neutralize with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent like diethyl ether, dry the organic layer, and concentrate to obtain the crude cyclic β-keto ester.
-
-
Hydrolysis and Decarboxylation:
-
Reflux the crude β-keto ester with an aqueous acid solution (e.g., 6M HCl) for 8-12 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to pH ~7.
-
Extract the product, N-benzyl-4-methyl-3-oxopiperidine, with an organic solvent.
-
-
Reduction of the Ketone (Wolff-Kishner Reduction):
-
To a solution of the keto-piperidine from the previous step in diethylene glycol, add hydrazine hydrate (3 equivalents) and potassium hydroxide (3 equivalents).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction, dilute with water, and extract the product, N-benzyl-4-methylpiperidine, with an organic solvent.
-
-
Debenzylation and Carboxylation (Conceptual final steps):
-
The N-benzyl group can be removed by catalytic hydrogenation (e.g., using Pd/C and H₂). The resulting 4-methylpiperidine would then need to be carboxylated at the 3-position, which would require further synthetic steps not detailed here. This highlights the complexity of this route compared to Protocol 1.
-
Comparison of Synthetic Protocols
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Multi-step Synthesis |
| Starting Materials | 4-Methylnicotinic Acid | N-benzyl-β-alanine ethyl ester, Ethyl 2-bromopropionate |
| Number of Steps | 1 | 5+ |
| Key Reaction | Heterogeneous Catalytic Hydrogenation | Dieckmann Condensation |
| Typical Reagents | PtO₂, H₂, Acetic Acid | NaOEt, Hydrazine, KOH, Pd/C |
| Reaction Conditions | Room temperature, 50-70 bar H₂ | Varies per step (reflux temperatures) |
| Estimated Overall Yield | Good to Excellent | Moderate (cumulative loss over multiple steps) |
| Stereocontrol | Produces a mixture of cis and trans isomers | Potential for stereocontrol in early steps |
| Scalability | Readily scalable | More challenging to scale up |
Scientific Rationale and Mechanistic Insights
Catalytic Hydrogenation (Protocol 1): The hydrogenation of the pyridine ring occurs on the surface of the platinum catalyst. Both hydrogen and the pyridine derivative are adsorbed onto the catalyst surface. The acidic medium protonates the pyridine nitrogen, which facilitates the reduction of the otherwise aromatic and electron-rich ring. The addition of hydrogen atoms typically occurs from the same face of the ring as it is adsorbed on the catalyst surface, which can lead to specific stereochemical outcomes (syn-addition). However, due to the reaction conditions, isomerization can occur, often resulting in a mixture of cis and trans diastereomers.
Dieckmann Condensation (Protocol 2): This is an intramolecular Claisen condensation of a diester to form a β-keto ester. The reaction is base-catalyzed, with the ethoxide ion deprotonating the α-carbon of one of the ester groups to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule, leading to a cyclic intermediate. Subsequent elimination of an ethoxide ion yields the cyclic β-keto ester. The subsequent Wolff-Kishner reduction is a classic method for the deoxygenation of ketones.
Conclusion
The synthesis of 4-methylpiperidine-3-carboxylic acid can be achieved through multiple pathways. For a direct and efficient synthesis from a readily available precursor, catalytic hydrogenation of 4-methylnicotinic acid is the preferred method. For instances where greater control over substitution patterns is required or when the pyridine precursor is not available, a multi-step approach involving a key ring-forming reaction like the Dieckmann condensation can be employed, albeit with a likely trade-off in overall yield and simplicity. The choice of protocol will ultimately depend on the specific requirements of the research project, including scale, desired purity, stereochemical considerations, and available starting materials.
References
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Vereshchagin, A. N., Karpenko, K., Elinson, M. N., & Egorov, M. P. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Journal of Chemical and Pharmaceutical Research, 7(8), 734-739.
-
Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation. Organic Reactions, 15, 1-203. [Link]
- Augustine, R. L. (1996). Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker.
- Freifelder, M. (1971).
-
Raney nickel. (2023, October 27). In Wikipedia. [Link]
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Catalytic Hydrogenation. (2021, July 5). Chemistry LibreTexts. [Link]
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The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois. [Link]
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Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015, August 29). ResearchGate. [Link]
- Sreenivasulu, R., et al. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Journal of Chemical and Pharmaceutical Sciences, 8(3), 489-492.
-
DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. (n.d.). [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021, June 22). MDPI. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). Journal of the American Chemical Society. [Link]
-
Synthesis of 4-piperidinecarboxylic acid. (n.d.). PrepChem.com. [Link]
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[[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. (n.d.). Organic Syntheses Procedure. [Link]
-
Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. (2015). ResearchGate. [Link]_with_PtO2_catalyst)
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Topic: 4-Methylpiperidine-3-carboxylic Acid as a Building Block in Peptide Synthesis
An Application Note and Protocol Guide for Researchers
Introduction: The Role of Conformational Constraint in Peptide Drug Design
The therapeutic potential of peptides is often challenged by poor metabolic stability and low bioavailability. The incorporation of non-natural amino acids (NNAAs) is a powerful strategy to overcome these limitations, enhancing properties such as binding affinity, selectivity, and resistance to enzymatic degradation.[1][2] Among the vast array of available NNAAs, cyclic structures are of particular interest as they introduce conformational rigidity into the peptide backbone. The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs targeting the central nervous system and other therapeutic areas.[3][4][5] By incorporating piperidine-based amino acids like 4-Methylpiperidine-3-carboxylic acid (also known as 4-methylnipecotic acid), researchers can pre-organize the peptide backbone into specific secondary structures, such as β-turns, which can lead to improved target engagement and pharmacological activity.[6][7]
This guide provides a detailed overview and validated protocols for the incorporation of 4-Methylpiperidine-3-carboxylic acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques.
Featured Building Block: 4-Methylpiperidine-3-carboxylic Acid
4-Methylpiperidine-3-carboxylic acid is a cyclic β-amino acid analogue. Its structure introduces significant conformational constraints compared to linear amino acids.
-
Structural Impact: The rigid piperidine ring restricts the available Ramachandran space, forcing the peptide backbone into a more defined conformation. The methyl group at the 4-position further limits conformational flexibility and can provide additional hydrophobic interactions with the target receptor.
-
Stereochemistry: The molecule contains two stereocenters (at C3 and C4), leading to four possible stereoisomers. The choice of a specific isomer is critical as it will precisely dictate the spatial orientation of the peptide backbone and the methyl side chain, directly influencing biological activity.
-
Synthetic Utility: For use in Fmoc-based SPPS, the ring nitrogen (N1) must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonally protected building block can then be incorporated into a growing peptide chain using standard methodologies.[1]
Protocols for Synthesis and Incorporation
The following protocols are based on the well-established Fmoc/tBu strategy for solid-phase peptide synthesis.[8][9]
Protocol 1: N-Fmoc Protection of 4-Methylpiperidine-3-carboxylic Acid
This protocol describes the preparation of the Fmoc-protected building block required for SPPS. The procedure is adapted from standard methods for Fmoc protection of amino acids.[9][10]
Materials:
-
4-Methylpiperidine-3-carboxylic acid hydrochloride
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Deionized Water
-
Diethyl Ether
-
Hydrochloric Acid (1N)
Procedure:
-
Dissolution: Dissolve 4-Methylpiperidine-3-carboxylic acid (1.0 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture at 0°C in an ice bath.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane. Add this solution dropwise to the stirring amino acid solution over 30 minutes, ensuring the temperature remains between 0-5°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight.
-
Work-up: Dilute the reaction mixture with deionized water. Transfer to a separatory funnel and wash twice with diethyl ether to remove any unreacted Fmoc-OSu and other non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by slowly adding 1N HCl. A white precipitate of the Fmoc-protected product should form.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold diethyl ether.
-
Drying: Dry the product under high vacuum to yield Fmoc-4-Methylpiperidine-3-carboxylic acid as a white solid. Characterize by NMR and Mass Spectrometry to confirm identity and purity.
Protocol 2: Incorporation into a Peptide Sequence via SPPS
This protocol details the manual solid-phase synthesis cycle for coupling Fmoc-4-Methylpiperidine-3-carboxylic acid onto a resin-bound peptide chain.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) 4-methylpiperidine or piperidine in DMF.[11][12][13]
-
Amino Acid Solution: Fmoc-4-Methylpiperidine-3-carboxylic acid (4 equivalents)
-
Activation Solution: HATU (3.9 equivalents) and N,N-Diisopropylethylamine (DIEA) (8 equivalents) in DMF.
-
Ninhydrin test solutions.
Procedure:
-
Resin Swelling: Place the peptide-resin in a reaction vessel. Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[8] Drain the DMF.
-
Fmoc Deprotection: Add the deprotection solution (20% 4-methylpiperidine in DMF) to the resin. Agitate for 5 minutes and drain. Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[9] Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection agent and the dibenzofulvene adduct.
-
Activation of the Building Block: In a separate vial, dissolve Fmoc-4-Methylpiperidine-3-carboxylic acid (4 eq.) and HATU (3.9 eq.) in DMF. Add DIEA (8 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature.
-
Reaction Time: Allow the coupling to proceed for 2-4 hours. Due to steric hindrance, longer coupling times than for standard amino acids may be necessary.[15]
-
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[16] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling is incomplete.
-
Troubleshooting (If Coupling is Incomplete): Drain the coupling solution and repeat steps 4-6 (a "double coupling"). If the reaction is still incomplete, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIEA in DMF before proceeding.
-
Final Washing: Once coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next cycle.
Protocol 3: Final Peptide Cleavage and Deprotection
After the final amino acid has been coupled and its N-terminal Fmoc group removed, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are removed simultaneously.
Materials:
-
Dry Peptide-Resin
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a certified fume hood.
-
-
Cold Diethyl Ether
Procedure:
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DMF, followed by DCM, and dry thoroughly under high vacuum.[17]
-
Cleavage: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Isolation: Filter the resin and collect the TFA filtrate. Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitation: Add the collected TFA solution dropwise into a large volume of ice-cold diethyl ether with vigorous stirring. The peptide will precipitate as a white solid.
-
Purification: Collect the crude peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data and Key Parameters
The following table summarizes the recommended quantitative parameters for the successful incorporation of Fmoc-4-Methylpiperidine-3-carboxylic acid.
| Parameter | Reagent/Condition | Amount/Time | Rationale & Notes |
| Fmoc Deprotection | 20% 4-Methylpiperidine in DMF | 2 x 10 min | 4-MP is an efficient and non-controlled alternative to piperidine.[11][16][18] |
| Building Block | Fmoc-4-Me-Pip(3-COOH)-OH | 4 equivalents | A higher excess is used to drive the reaction to completion against steric hindrance. |
| Coupling Reagent | HATU / DIEA | 3.9 eq. / 8.0 eq. | HATU is a highly effective coupling agent for sterically hindered amino acids.[8][15] |
| Coupling Time | Room Temperature | 2 - 4 hours | Extended time may be required. Monitor with the ninhydrin test. |
| Double Coupling | Repeat Coupling Step | As needed | Recommended if the first coupling is incomplete after the standard time. |
| Cleavage | TFA/H₂O/TIS (95:2.5:2.5) | 2 - 3 hours | Standard cocktail for cleavage from resin and removal of most common side-chain protecting groups. |
Conclusion
4-Methylpiperidine-3-carboxylic acid is a valuable building block for introducing conformational constraints into peptides. Its rigid cyclic structure can pre-organize the peptide backbone, potentially leading to enhanced biological activity and metabolic stability. While its incorporation requires optimized conditions, particularly the use of potent coupling reagents like HATU to overcome steric hindrance, it can be readily integrated into standard Fmoc-based SPPS workflows. By following the detailed protocols outlined in this guide, researchers can effectively utilize this and similar constrained NNAAs to advance the development of novel peptide-based therapeutics.
References
- Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Various Authors. (n.d.). Methods for Removing the Fmoc Group.
- Bofill, J. M., et al. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Various Authors. (2023, March 16). Application of Chiral Piperidine Scaffolds in Drug Design.
- Various Authors. (2025, September 8). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. PMC.
- Benchchem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
- Hachmann, J., & Lebl, M. (2005, December 21). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications.
- Encyclopedia.pub. (2023, February 9). Pharmacological Applications of Piperidine Derivatives.
- O'Donnell, M. J., et al. (n.d.). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society.
- Various Authors. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Benchchem. (n.d.). Application of Piperidine Scaffolds in Central Nervous System Drug Discovery: Application Notes and Protocols.
- Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- PharmaBlock. (n.d.). Spirocyclic Piperidines in Drug Discovery.
- ResearchGate. (n.d.). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.
- ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. J. Mex. Chem. Soc., 58(4).
- Machado, E., et al. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- Various Authors. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
- Various Authors. (2017, August 16). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids.
- Knight, A. S., et al. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org.
- Organic Syntheses Procedure. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. scielo.org.mx [scielo.org.mx]
- 14. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 18. luxembourg-bio.com [luxembourg-bio.com]
Dissolving 4-Methylpiperidine-3-carboxylic Acid for Cell Culture Assays: An Application and Protocol Guide
Introduction
4-Methylpiperidine-3-carboxylic acid is a heterocyclic compound of interest in various streams of biological research and drug development. As with many small molecules, its effective use in cell-based assays is contingent on proper dissolution and the preparation of a biocompatible, sterile stock solution. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully dissolve 4-Methylpiperidine-3-carboxylic acid, ensuring the integrity and reproducibility of their cell culture experiments. The protocols herein are designed to be a self-validating system, emphasizing both the "how" and the "why" behind each experimental step.
Physicochemical Profile and Solubility Considerations
While specific experimental data for 4-Methylpiperidine-3-carboxylic acid is not extensively published, we can infer its likely physicochemical properties based on its structure and data from analogous compounds like piperidine-4-acetic acid and N-methyl-piperidine-4-carboxylic acid.[1][2][3] The presence of both a carboxylic acid group and a secondary amine (piperidine nitrogen) suggests that 4-Methylpiperidine-3-carboxylic acid is a zwitterionic compound. This characteristic is pivotal as it dictates a pH-dependent solubility profile.
At its isoelectric point (pI), the compound will exist as a zwitterion with a net neutral charge, leading to minimal aqueous solubility. To enhance solubility, the pH of the solvent must be adjusted to shift the equilibrium towards either the cationic (acidic pH) or anionic (basic pH) form of the molecule.
Table 1: Estimated Physicochemical Properties of 4-Methylpiperidine-3-carboxylic Acid and its Analogs
| Property | Estimated Value/Characteristic | Rationale and Implications for Dissolution |
| Molecular Formula | C7H13NO2 | - |
| Molecular Weight | 143.18 g/mol | Essential for calculating molar concentrations. |
| Structure | Contains a carboxylic acid and a piperidine ring. | The presence of both acidic and basic functional groups suggests zwitterionic character. |
| pKa (acidic) | ~2-4 | The carboxylic acid group will be deprotonated at physiological pH. |
| pKa (basic) | ~9-11 | The piperidine nitrogen will be protonated at physiological pH. |
| Aqueous Solubility | Low at neutral pH, higher at acidic or basic pH. | pH adjustment is critical for dissolution in aqueous solutions. |
| Organic Solvent Solubility | Likely soluble in polar organic solvents like DMSO and ethanol. | These can serve as primary solvents for creating concentrated stock solutions. |
Protocol I: Preparation of a Concentrated Stock Solution
The initial step in preparing 4-Methylpiperidine-3-carboxylic acid for cell culture assays is the creation of a concentrated stock solution. This approach minimizes the volume of solvent added to the cell culture medium, thereby reducing the risk of solvent-induced cytotoxicity.
Solvent Selection
Dimethyl sulfoxide (DMSO) is a widely used solvent for dissolving a broad range of compounds for biological assays due to its high solvating power.[4] However, it's crucial to be aware of its potential cytotoxic effects, which are concentration-dependent.[5][6] For most cell lines, the final concentration of DMSO in the culture medium should not exceed 0.5%, and for sensitive or primary cells, it should be kept below 0.1%.[6] Ethanol can be a less toxic alternative for some compounds.[7]
Step-by-Step Protocol for Stock Solution Preparation
-
Weighing the Compound: Accurately weigh a precise amount of 4-Methylpiperidine-3-carboxylic acid powder in a sterile microcentrifuge tube.
-
Initial Solvent Addition: Add a small volume of 100% cell culture grade DMSO to the powder.
-
Facilitating Dissolution:
-
Vortex the tube for 30-60 seconds.
-
If the compound does not fully dissolve, sonicate the sample in a water bath for 5-10 minutes.
-
Gentle warming in a 37°C water bath can also aid dissolution.[8] However, be cautious of potential compound degradation at elevated temperatures.
-
-
Adjusting to Final Concentration: Once the compound is fully dissolved, add the remaining volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Sterilization: Sterile filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected storage vial. This is a critical step to prevent microbial contamination of your cell cultures.[9][10]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol II: Preparation of Working Solutions in Cell Culture Medium
The working solution is the final dilution of the compound in the cell culture medium that will be added to the cells.
-
Thawing the Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature.
-
Serial Dilution (if necessary): Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain a consistent final DMSO concentration across all experimental conditions, including the vehicle control.[11]
-
Final Dilution: Add the appropriate volume of the diluted stock solution to the pre-warmed cell culture medium. Ensure thorough mixing.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) without the compound to the cell culture medium. The final concentration of the solvent in the vehicle control must be identical to that in the experimental conditions.[11]
Visualizing the Workflow
Decision-Making for Solvent Selection
Caption: Solvent selection workflow.
Stock and Working Solution Preparation Workflow
Sources
- 1. nextsds.com [nextsds.com]
- 2. 4-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 22104579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyl-4-piperidinecarboxylic acid | C7H13NO2 | CID 4248617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. emulatebio.com [emulatebio.com]
- 9. 1353090-65-9|4-Methyl-piperidine-3-carboxylic acid methyl ester hydrochloride|BLD Pharm [bldpharm.com]
- 10. methyl (3S,4R)-4-methylpiperidine-3-carboxylate 97% | CAS: 1009376-57-1 | AChemBlock [achemblock.com]
- 11. bitesizebio.com [bitesizebio.com]
Application Note: 4-Methylpiperidine-3-carboxylic Acid in Medicinal Chemistry & Drug Discovery
Executive Summary
4-Methylpiperidine-3-carboxylic acid is a highly versatile, conformationally restricted building block extensively utilized in modern medicinal chemistry. By introducing a methyl group at the C4 position of the piperidine ring, medicinal chemists can enforce specific steric boundaries and lock the ring into favorable chair conformations. This structural rigidity minimizes the entropic penalty of target binding, making it a privileged scaffold in the development of kinase inhibitors, epigenetic modulators, and receptor antagonists.
This application note details the structural rationale, key therapeutic applications, and self-validating synthetic protocols for integrating this molecule into active pharmaceutical ingredient (API) scaffolds.
Structural Rationale & Pharmacophore Utility
The utility of 4-methylpiperidine-3-carboxylic acid stems from its dual-functional nature and precise stereochemistry:
-
Conformational Restriction: The C4-methyl group introduces significant 1,3-diaxial interactions if the ring adopts unfavorable conformations. This effectively "locks" the piperidine ring, directing the C3-carboxylic acid vector into a precise trajectory.
-
Metabolic Stability: The incorporation of the methyl group adjacent to the carboxylic acid provides steric shielding, which can reduce the rate of in vivo amide hydrolysis or enzymatic degradation once incorporated into a drug candidate.
-
Vectorization: The secondary amine acts as a basic center capable of forming critical salt bridges or hydrogen bonds with acidic residues (e.g., Asp or Glu) in target protein pockets, while the carboxylic acid serves as a highly efficient handle for amide coupling.
Key Therapeutic Applications
Kinase Inhibition (JAK/STAT Pathway)
Aberrant kinase activity is a primary driver of numerous oncological and autoimmune diseases. Derivatives of 4-methylpiperidine-3-carboxylic acid are heavily utilized as core building blocks in the synthesis of tricyclic compounds targeting the Janus kinase (JAK) family, including JAK1, JAK2, JAK3, and Tyk2[1]. The piperidine scaffold is optimally sized to occupy the ATP-binding cleft of the kinase domain. The C4-methyl group optimizes the spatial arrangement of the molecule, maximizing critical hinge-binding interactions while preventing off-target binding[1].
JAK/STAT signaling pathway illustrating the inhibitory intervention point of piperidine derivatives.
Epigenetic Modulation (KDM2B Inhibitors)
Histone demethylases, such as KDM2B, are critical regulators of chromatin compaction. Their overexpression is intimately linked to the survival and persistence of cancer stem cells. Recent developments have utilized 4-methylpiperidine-3-carboxylic acid to synthesize (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives[2]. These compounds act as potent KDM2B inhibitors, demonstrating significant efficacy in inducing differentiation and depleting drug-resistant cancer progenitor cells in leukemia and lymphoma models[2].
TLR4 Receptor Antagonism
Quantitative structure-activity relationship (QSAR) studies have identified the 4-methylpiperidine-3-carboxylic acid substructure as a high-potential lead for Toll-like receptor 4 (TLR4) inhibition[3]. By blocking the TLR4 pathway, these compounds offer a targeted approach to mitigating severe inflammatory responses, such as those seen in Mycoplasma pneumoniae-induced lung injury[3].
Experimental Protocols & Methodologies
To successfully incorporate this scaffold into an API, chemists must navigate the steric hindrance imposed by the C4-methyl group. The following self-validating workflow outlines the optimal conditions for protection, coupling, and deprotection.
Synthetic workflow for incorporating 4-methylpiperidine-3-carboxylic acid into API scaffolds.
Protocol 3.1: N-Boc Protection
-
Causality: The secondary amine must be masked to prevent self-polymerization during amide coupling. A biphasic Schotten-Baumann-type reaction is used to maintain the carboxylic acid as a water-soluble carboxylate, driving the reaction to completion while preventing anhydride formation.
-
Step-by-Step Procedure:
-
Suspend 4-methylpiperidine-3-carboxylic acid (10.0 g, 70 mmol) in a 1:1 mixture of THF (200 mL) and deionized water (200 mL)[2].
-
Add sodium carbonate ( Na2CO3 ) (22.2 g, 210 mmol, 3.0 eq) to the suspension and stir until fully dissolved[2].
-
Slowly add di-tert-butyl dicarbonate ( Boc2O ) (15.1 g, 70 mmol, 1.0 eq)[2].
-
Warm the mixture to 25 °C and stir vigorously for 2 hours[2].
-
Remove THF under reduced pressure, acidify the aqueous layer to pH ~3 with 1M HCl, and extract with ethyl acetate. Dry over Na2SO4 and concentrate to yield the Boc-protected intermediate.
-
Protocol 3.2: HATU-Mediated Amide Coupling
-
Causality: The C4-methyl group creates significant steric bulk adjacent to the C3-carboxylic acid. Standard coupling reagents (e.g., EDC/HOBt) suffer from slow kinetics here, leading to epimerization of the C3 chiral center. HATU generates a highly reactive 7-aza-OBt ester, accelerating the coupling and preserving stereochemical integrity.
-
Step-by-Step Procedure:
-
Dissolve 1-(tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid (24.43 g, 100 mmol) and HATU (38.2 g, 100 mmol, 1.0 eq) in anhydrous dichloromethane (DCM) (700 mL)[1].
-
Add N,N-Diisopropylethylamine (DIEA) (52.6 mL, 301 mmol, 3.0 eq) and stir for 10 minutes to form the active ester[1].
-
Add the target amine (100 mmol, 1.0 eq) and stir at ambient temperature for 45 minutes[1].
-
Quench the reaction by washing with saturated aqueous NaHCO3 (300 mL). Separate the organic layer, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo[1].
-
Protocol 3.3: Anhydrous Acidic Deprotection
-
Causality: Deprotection using standard TFA/DCM can sometimes lead to partial hydrolysis of sterically hindered amides during aqueous workup. Using 4N HCl in 1,4-dioxane provides a completely anhydrous environment. The resulting amine hydrochloride salt typically precipitates directly out of the dioxane, driving the equilibrium and eliminating the need for column chromatography.
-
Step-by-Step Procedure:
-
To a solution of the Boc-protected coupled product (1.50 g, 6.17 mmol) in 1,4-dioxane (10 mL), add 4N HCl in 1,4-dioxane (4.62 mL, 18.5 mmol, 3.0 eq)[1].
-
Heat the reaction mixture to 60 °C and stir for 16 hours[1].
-
Allow the mixture to cool to ambient temperature[1].
-
Collect the precipitated hydrochloride salt via vacuum filtration, wash with cold diethyl ether, and dry under high vacuum. (If the free base is required, neutralize with NaHCO3 and extract with DCM)[1].
-
Quantitative Data & Reaction Metrics
The following table summarizes the expected quantitative metrics and causal advantages for the standardized synthetic workflow.
| Reaction Step | Reagents & Solvents | Temp | Time | Typical Yield | Mechanistic / Structural Advantage |
| N-Boc Protection | (Boc)2O , Na2CO3 , THF/ H2O | 25 °C | 2 h | >90% | Biphasic basic system prevents unwanted mixed anhydride formation. |
| Amide Coupling | HATU, DIEA, DCM | Ambient | 45 min | 80–95% | 7-aza-OBt active ester overcomes C3-C4 steric hindrance; prevents C3 epimerization. |
| Boc Deprotection | 4N HCl in 1,4-Dioxane | 60 °C | 16 h | >95% | Anhydrous conditions prevent amide hydrolysis; product precipitates as pure HCl salt. |
References
-
[2] CN107406414B - (piperidin-3-yl) (naphthalen-2-yl) methanone derivatives as inhibitors of histone demethylase KDM2B for the treatment of cancer. Google Patents. Available at:
-
[1] US8962629B2 - Tricyclic compounds. Google Patents. Available at:
-
[3] Insight into TLR4 receptor inhibitory activity via QSAR for the treatment of Mycoplasma pneumonia disease. PMC (PubMed Central). Available at:[Link]
Sources
- 1. US8962629B2 - Tricyclic compounds - Google Patents [patents.google.com]
- 2. CN107406414B - (piperidin-3-yl) (naphthalen-2-yl) methanone derivatives as inhibitors of histone demethylase KDM2B for the treatment of cancer - Google Patents [patents.google.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Topic: Best Coupling Reagents for 4-Methylpiperidine-3-carboxylic Acid Reactions
An Application Note and Protocol Guide for Researchers
Abstract
Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development. Substituted heterocyclic scaffolds, such as 4-Methylpiperidine-3-carboxylic acid, are prevalent motifs in modern pharmaceuticals. However, their successful coupling to amines presents significant challenges due to steric hindrance imposed by the substituted ring structure. This guide provides a detailed analysis of common coupling reagents, evaluates their efficacy for this specific substrate, and offers field-proven, step-by-step protocols to enable researchers to achieve high yields and purity while minimizing side reactions. We will explore the mechanistic rationale behind reagent selection, focusing on carbodiimide, phosphonium, and uronium/aminium-based activators, with a clear recommendation for the most robust methods.
Introduction: The Challenge of Hindered Piperidine Scaffolds
4-Methylpiperidine-3-carboxylic acid is a valuable building block in synthetic chemistry, offering a conformationally constrained scaffold that is crucial for designing molecules with specific three-dimensional orientations. The presence of a methyl group at the C4 position, adjacent to the C3 carboxylic acid, creates a sterically demanding environment. This hindrance can significantly slow the rate of nucleophilic attack by an amine on the activated carboxylate intermediate, leading to low yields, prolonged reaction times, and an increased propensity for side reactions, most notably epimerization at the C3 stereocenter if it is chiral.[1][2]
The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under mild conditions, as the basic amine will deprotonate the acidic carboxylic acid to form an unreactive ammonium carboxylate salt.[3][4] Coupling reagents are therefore essential to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for amidation. The choice of reagent is paramount when dealing with sterically hindered substrates like 4-Methylpiperidine-3-carboxylic acid, as not all reagents possess the requisite reactivity to overcome the steric barrier efficiently.
This document will serve as a comprehensive guide to navigate these challenges, providing both the theoretical foundation and practical protocols for successful amide coupling.
A Comparative Analysis of Coupling Reagents
The success of a coupling reaction hinges on the in situ generation of a highly reactive acylating agent that is susceptible to nucleophilic attack by the amine but stable enough to minimize side reactions. We will compare three major classes of coupling reagents.
Carbodiimides (e.g., DCC, EDC)
Carbodiimides are classic dehydrating agents that activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4][5][6]
-
Mechanism: The carbodiimide (R-N=C=N-R') reacts with the carboxylic acid to form the O-acylisourea. The amine can then attack this intermediate to form the amide bond and a urea byproduct.[3]
-
Key Reagents:
-
DCC (N,N'-Dicyclohexylcarbodiimide): Effective in organic solvents, but its dicyclohexylurea (DCU) byproduct is notoriously insoluble, complicating purification.[4][7][8]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Preferred for many applications due to its water solubility and the water solubility of its urea byproduct, which is easily removed by aqueous workup.[5][6][9]
-
-
Additives are Crucial: The O-acylisourea intermediate is unstable and prone to racemization and other side reactions. To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) or, more effectively, OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) are used. These additives trap the intermediate to form a more stable and selective active ester, which is less prone to racemization.[10][11]
-
Limitations for 4-Methylpiperidine-3-carboxylic acid: For sterically hindered substrates, the rate of aminolysis of the active ester can be slow, giving time for racemization and other side reactions to occur. Carbodiimide-based methods are often less efficient for such challenging couplings compared to modern onium salts.[1][12]
Phosphonium Salts (e.g., PyBOP, BOP)
Phosphonium salts are highly efficient coupling reagents that generate active esters in situ.
-
Mechanism: In the presence of a non-nucleophilic base (like DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the phosphonium salt, displacing a leaving group (typically a benzotriazole derivative) to form an acyloxyphosphonium intermediate. This rapidly converts to a benzotriazolyl active ester (OBt ester), which then reacts with the amine.[13][14]
-
Key Reagent:
-
Advantages: Phosphonium salts are generally more reactive than carbodiimides and are well-suited for many difficult couplings. A key advantage is that they do not react with the amine component, so they can be used in excess to drive slow reactions to completion.[16][17]
-
Suitability: PyBOP is a strong candidate for coupling 4-Methylpiperidine-3-carboxylic acid, particularly when high yields are required.
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU)
This class of reagents is widely regarded as the "gold standard" for challenging amide couplings, including those involving sterically hindered amino acids.[12][15]
-
Mechanism: Similar to phosphonium salts, uronium/aminium salts react with the carboxylate to form a highly reactive active ester.[18] The nature of the leaving group is a key determinant of their efficacy.
-
Key Reagents:
-
HBTU/HCTU: These reagents generate OBt or 6-Cl-OBt active esters, respectively. They are highly efficient but can cause guanidinylation of the free amine if used in excess, which caps the peptide chain.[8][16]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU incorporates the additive HOAt (1-Hydroxy-7-azabenzotriazole). The resulting OAt active ester is significantly more reactive than the OBt ester due to anchimeric assistance from the pyridine nitrogen.[16][18] This makes HATU exceptionally fast and efficient, minimizing racemization by promoting rapid amide bond formation even with hindered substrates.[8][19]
-
COMU: A third-generation uronium reagent based on Oxyma. It offers reactivity comparable or superior to HATU with an improved safety profile, as its byproducts are not explosive.[8][12]
-
-
Advantages for 4-Methylpiperidine-3-carboxylic acid: The superior reactivity of HATU and COMU makes them the reagents of choice for this challenging substrate. They can effectively overcome the steric hindrance, leading to faster reactions, higher yields, and suppressed epimerization.[12][18][20]
Data-Driven Recommendations & Summary
For the specific challenge of coupling 4-Methylpiperidine-3-carboxylic acid, reagent selection should prioritize reactivity to overcome steric hindrance and minimize reaction times, thereby reducing the risk of epimerization.
| Reagent Class | Specific Reagent | Reactivity | Racemization Risk | Byproduct Handling | Suitability for Hindered Substrates |
| Carbodiimides | EDC / Oxyma | Moderate | Low to Moderate | Easy (Water Soluble) | Moderate |
| Phosphonium Salts | PyBOP | High | Low | Moderate | High |
| Uronium/Aminium | HBTU | High | Low | Moderate | High |
| Uronium/Aminium | HATU | Very High | Very Low | Moderate | Excellent (Recommended) |
| Uronium/Aminium | COMU | Very High | Very Low | Moderate | Excellent (Recommended) |
Primary Recommendation: HATU is the most highly recommended coupling reagent for reactions with 4-Methylpiperidine-3-carboxylic acid. Its ability to form a highly reactive OAt active ester ensures rapid coupling, which is critical for overcoming the steric bulk of the substrate and minimizing potential racemization.[16][18][20]
Secondary Recommendation: COMU is an excellent alternative to HATU, offering similar high reactivity with a better safety profile.[8][12] For a more classical and cost-effective approach, PyBOP is also a very strong choice.
Visualization of Key Workflows
General Amide Coupling Workflow
Caption: General workflow for amide bond formation.
HATU Activation Mechanism
Sources
- 1. ojs.chimia.ch [ojs.chimia.ch]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - BR [thermofisher.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. peptide.com [peptide.com]
- 9. interchim.fr [interchim.fr]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bioorganica.org.ua [bioorganica.org.ua]
- 14. benchchem.com [benchchem.com]
- 15. jpt.com [jpt.com]
- 16. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 17. hepatochem.com [hepatochem.com]
- 18. peptidechemistry.org [peptidechemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Note: Scale-Up Synthesis and Process Optimization of 4-Methylpiperidine-3-carboxylic Acid and its N-Boc Derivative
Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Importance
The piperidine scaffold is a ubiquitous structural motif in modern pharmacophores. Specifically, 4-methylpiperidine-3-carboxylic acid (4-methylnipecotic acid) serves as a critical chiral building block in the development of advanced therapeutics. Recent applications of this scaffold include the synthesis of novel kinase inhibitors for oncological and immunological conditions , as well as emerging inhibitors targeting the SARS-CoV-2 NSP3 macrodomain .
Transitioning the synthesis of this building block from discovery-scale (milligrams) to process-scale (hundreds of grams) requires careful optimization of reaction conditions, particularly concerning the high-pressure hydrogenation of the pyridine ring and subsequent amine protection.
Retrosynthetic Strategy & Mechanistic Causality
The most scalable and atom-economical route to 4-methylnipecotic acid is the direct catalytic hydrogenation of 4-methylnicotinic acid. However, the pyridine ring is highly stable due to its aromaticity, making it resistant to standard palladium-catalyzed reduction.
Causality in Catalyst and Solvent Selection: To overcome the activation energy barrier, the reaction utilizes Platinum(IV) oxide (PtO₂, Adams' catalyst) in an aqueous medium, employing the hydrochloride salt of the starting material. The acidic environment protonates the pyridine nitrogen, which significantly lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic system. This electronic modulation increases the ring's susceptibility to hydrogenation, allowing the reaction to proceed efficiently at a moderate pressure of 10 bar (150 psi) at room temperature . Alternatively, glacial acetic acid can be used as both solvent and protonating agent at 60 psi , though aqueous conditions are generally preferred for process safety and ease of workup.
Causality in Protection Strategy: The subsequent N-Boc protection is executed in a biphasic Tetrahydrofuran (THF)/Water system using Sodium Carbonate (Na₂CO₃) as a mild base . The biphasic nature is a deliberate process choice: the highly polar amino acid intermediate resides in the aqueous phase, while the Boc-anhydride (Boc₂O) is solubilized in the organic phase. As the amine is protected, the resulting product becomes lipophilic and partitions into the THF layer, driving the reaction forward and preventing over-reaction or oligomerization.
Figure 1: Synthetic workflow from 4-methylnicotinic acid to the N-Boc protected nipecotic acid derivative.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They incorporate mandatory In-Process Controls (IPCs) to ensure that each synthetic stage is analytically verified before proceeding, preventing the downstream carryover of impurities.
Protocol A: Scale-Up Catalytic Hydrogenation (100 g Scale)
Reference standard adapted from validated patent literature.
Materials:
-
4-Methylpyridine-3-carboxylic acid hydrochloride: 100 g (576 mmol)
-
Platinum(IV) oxide (PtO₂): 10.0 g (10 wt%)
-
Distilled Water: 660 mL
Step-by-Step Methodology:
-
Reactor Charging: Charge a 2 L Hastelloy high-pressure reactor with 100 g of 4-methylpyridine-3-carboxylic acid hydrochloride and 660 mL of distilled water. Stir at 300 rpm until complete dissolution is achieved.
-
Inerting: Seal the reactor and purge the headspace with Nitrogen gas (3 cycles of pressurizing to 3 bar and venting) to remove atmospheric oxygen.
-
Catalyst Addition: Carefully open the reactor port and add 10.0 g of PtO₂. Safety Note: While water mitigates flammability, active platinum black generated during the reaction is highly pyrophoric when dry.
-
Hydrogenation: Purge the reactor with Hydrogen gas (3 cycles). Pressurize the vessel to 10 bar (approx. 150 psi) with H₂.
-
Reaction Execution: Increase agitation to 600 rpm to ensure maximum gas-liquid mass transfer. Maintain the internal temperature at 25 °C using a cooling jacket. Stir for 12 hours.
-
Self-Validation (IPC): Depressurize the reactor, purge with N₂, and extract a 0.5 mL aliquot. Filter through a micro-syringe filter and analyze via ¹H-NMR (D₂O). Validation Gate: The reaction is complete only when the aromatic pyridine protons (typically between 8.0–9.0 ppm) integrate to <1% relative to the aliphatic signals.
-
Workup: Filter the crude mixture through a tightly packed pad of Celite to remove the platinum catalyst. Wash the filter cake with 100 mL of water.
-
Isolation: Concentrate the filtrate in vacuo (rotary evaporator, 50 °C water bath) to yield 4-methylpiperidine-3-carboxylic acid hydrochloride as a viscous oil or crystalline solid (quantitative yield expected).
Figure 2: Self-validating in-process control (IPC) workflow for the catalytic hydrogenation step.
Protocol B: N-Boc Protection (Biphasic System)
Reference standard adapted from validated patent literature.
Materials:
-
Crude 4-methylpiperidine-3-carboxylic acid (free base equivalent): ~100 g (700 mmol)
-
Sodium Carbonate (Na₂CO₃): 222 g (2.1 mol, 3.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O): 151 g (700 mmol, 1.0 eq)
-
Tetrahydrofuran (THF) / Water: 2.0 L / 2.0 L
Step-by-Step Methodology:
-
Solubilization: Transfer the crude intermediate into a 10 L jacketed glass reactor. Add 2.0 L of distilled water and 2.0 L of THF. Stir at 400 rpm.
-
Basification: Slowly add 222 g of Na₂CO₃ in portions. Causality Note: Vigorous CO₂ gas evolution will occur as the carbonate neutralizes the residual hydrochloride salt from Step 1. Ensure adequate reactor venting.
-
Reagent Addition: Once gas evolution ceases, cool the mixture to 15 °C. Add 151 g of Boc₂O dropwise via an addition funnel over 30 minutes.
-
Reaction Execution: Warm the mixture to 25 °C and stir for 2 hours.
-
Self-Validation (IPC): Spot the aqueous and organic layers on a TLC plate (Silica, 10% MeOH in DCM). Stain with Ninhydrin and heat. Validation Gate: The absence of a purple/pink spot (primary/secondary amine) confirms complete protection.
-
Workup: Remove the THF phase under reduced pressure. Cool the remaining aqueous phase to 5 °C and carefully acidify to pH 3–4 using 1M HCl (monitor for CO₂ evolution).
-
Extraction & Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 1.0 L). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield cis/trans-1-(tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid.
Quantitative Data & Process Parameters
The following table summarizes the critical process parameters and expected quantitative outcomes for the scale-up campaign.
| Parameter | Step 1: Catalytic Hydrogenation | Step 2: Biphasic N-Boc Protection |
| Starting Material | 4-Methylnicotinic acid HCl (100 g) | 4-Methylnipecotic acid (100 g eq.) |
| Core Reagents | PtO₂ (10 g), H₂ gas (10 bar) | Boc₂O (151 g), Na₂CO₃ (222 g) |
| Solvent System | Distilled Water (660 mL) | THF (2.0 L) / Distilled Water (2.0 L) |
| Thermodynamics | 25 °C (Exothermic, requires cooling) | 15 °C addition, 25 °C reaction |
| Reaction Time | 12 hours | 2 hours |
| Primary IPC Method | ¹H-NMR (Aromatic proton depletion) | TLC (Ninhydrin stain) / LC-MS |
| Expected Yield | >95% (Quantitative crude) | 85 - 90% (Post-extraction) |
References
- Title: WO2009152133A1 - Novel tricyclic compounds. Source: Google Patents.
- Title: WO2022029666A1 - Pharmacologically active heterocyclic-substituted pyrazolo[1,5-a]pyrimidine derivatives. Source: Google Patents.
- Title: CN107406414B - (Piperidin-3-yl) (naphthalen-2-yl) methanone derivatives as inhibitors of histone demethylase KDM2B for the treatment of cancer. Source: Google Patents.
-
Title: 7HCM: PanDDA analysis group deposition -- Crystal structure of SARS-CoV-2 NSP3 macrodomain in complex with AVI-0000348. Source: RCSB Protein Data Bank. URL:[Link]
Process Chemistry Support Center: 4-Methylpiperidine-3-carboxylic Acid Synthesis
Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals optimizing the synthesis of 4-methylpiperidine-3-carboxylic acid. While the standard synthetic route relies on the catalytic hydrogenation of 4-methylnicotinic acid, researchers frequently encounter reaction stalling, poor diastereoselectivity, and challenging product isolation.
This guide provides field-proven troubleshooting diagnostics, mechanistic explanations, and a self-validating protocol to help you achieve quantitative yields.
Mechanistic Workflow
Fig 1: Mechanistic workflow for stereoselective 4-methylpiperidine-3-carboxylic acid synthesis.
Troubleshooting & FAQs
Q: My catalytic hydrogenation stalls at 50-60% conversion. How do I prevent catalyst poisoning? A: The starting material (4-methylnicotinic acid) and the resulting piperidine product are strong Lewis bases. The lone pair on the nitrogen atom coordinates strongly to the active sites of palladium or platinum catalysts, effectively poisoning them and halting the reaction prematurely. Causality & Solution: To eliminate this coordination, you must protonate the nitrogen prior to reduction. Pre-forming the hydrochloride salt of 4-methylnicotinic acid, or running the reaction in an acidic solvent like glacial acetic acid (AcOH), ties up the lone pair. This modification ensures the reaction proceeds to 100% conversion without requiring excessive catalyst loading[1].
Q: How do I maximize the cis diastereomeric ratio (d.r.)? A: The cis isomer is kinetically favored during heterogeneous hydrogenation because the planar pyridine ring adsorbs flat onto the catalyst surface, delivering hydrogen atoms from a single face. Causality & Solution: Using Adam's catalyst (PtO2) in an aqueous/acidic medium at elevated pressure (e.g., 10 bar) ensures rapid, face-selective reduction before any reversible desorption or isomerization can occur. Slower catalysts (like Pd/C) or lower pressures allow for partial ring saturation and equilibration, leading to a higher percentage of the undesired trans isomer[1].
Q: The product is highly water-soluble. What is the best way to isolate it without massive yield loss? A: 4-Methylpiperidine-3-carboxylic acid is a zwitterion with high aqueous solubility, making standard aqueous-organic extractions completely unviable. Causality & Solution: Avoid liquid-liquid extraction entirely. After filtering the catalyst through a pad of Celite, concentrate the aqueous filtrate directly in vacuo to yield the product as a solid hydrochloride salt. If the free base is required for downstream chemistry, the crude salt can be directly subjected to Boc-protection (using (Boc)2O and Na2CO3 in a THF/water mixture) to yield a lipophilic intermediate that is easily extractable[1][2].
Experimental Protocol: Optimized Hydrogenation
This self-validating protocol is adapted from optimized patent literature[1] to ensure quantitative yield and high cis-selectivity. The protocol utilizes the pre-formed hydrochloride salt to bypass catalyst poisoning.
Materials:
-
4-Methylpyridine-3-carboxylic acid hydrochloride (15.0 g, 86.6 mmol)
-
Platinum(IV) oxide monohydrate (PtO2 · H2O) (1.5 g, 10 wt%)
-
Distilled water (100 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve 15.0 g of 4-methylpyridine-3-carboxylic acid hydrochloride in 100 mL of distilled water in a high-pressure hydrogenation vessel. Note: Complete dissolution is critical for uniform reaction kinetics.
-
Catalyst Addition: Carefully add 1.5 g of PtO2 · H2O to the solution. Safety Warning: PtO2 can be pyrophoric in the presence of organic solvent vapors; since the solvent here is water, the risk is mitigated, but standard inert-gas purging is still mandatory.
-
Purging: Seal the vessel and purge the headspace with nitrogen gas three times to remove oxygen, followed by hydrogen gas three times.
-
Hydrogenation: Pressurize the vessel to 10 bar (approx. 145 psi) with hydrogen gas. Stir the mixture vigorously at room temperature (20-25 °C) for 12 hours. Monitor the hydrogen uptake; the reaction is complete when the internal pressure stabilizes and hydrogen consumption ceases.
-
Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the platinum catalyst. Wash the Celite pad with an additional 20 mL of distilled water to ensure complete product recovery.
-
Isolation: Concentrate the combined aqueous filtrate in vacuo using a rotary evaporator at 45 °C until completely dry.
-
Yield Validation: The process yields approximately 16.6 g (100% yield) of cis-4-methylpiperidine-3-carboxylic acid hydrochloride as a white solid.
Quantitative Data: Reaction Parameter Optimization
The following table summarizes the causal relationship between reaction conditions and the resulting yield and diastereoselectivity.
| Catalyst System | Solvent | Pressure | Additive | Conversion / Yield | Diastereoselectivity (cis:trans) |
| PtO2 (10 wt%) | H2O | 10 bar | HCl (1.0 eq) | 100% | >95:5 |
| PtO2 (10 wt%) | Glacial AcOH | 60 psi | None | 95% | 90:10 |
| Pd/C (10 wt%) | MeOH | 50 psi | None | 60% (Stalls) | 70:30 |
| Rh/Al2O3 (5 wt%) | MeOH | 100 psi | None | 85% | 80:20 |
Table 1: Comparison of hydrogenation parameters for 4-methylnicotinic acid reduction. Data synthesized from process chemistry optimization standards.
References
- Title: PHARMACOLOGICALLY ACTIVE HETEROCYCLIC-SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES (WO2022029666A1)
- Title: Novel tricyclic compounds (WO2009152133A1)
- Title: (piperidin-3-yl) (naphthalen-2-yl) methanone derivatives as inhibitors of histone demethylase KDM2B for the treatment of cancer (CN107406414B)
Sources
- 1. WO2022029666A1 - PHARMACOLOGICALLY ACTIVE HETEROCYCLIC-SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES - Google Patents [patents.google.com]
- 2. CN107406414B - (piperidin-3-yl) (naphthalen-2-yl) methanone derivatives as inhibitors of histone demethylase KDM2B for the treatment of cancer - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Poor Solubility of 4-Methylpiperidine-3-carboxylic acid
Welcome to the technical support guide for 4-Methylpiperidine-3-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a key building block in medicinal chemistry, understanding its physicochemical properties is crucial for successful experimental outcomes. This guide provides in-depth, experience-based answers to common issues, structured in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-Methylpiperidine-3-carboxylic acid failing to dissolve in standard organic solvents like Dichloromethane (DCM), Chloroform, or Ethyl Acetate?
Root Cause Analysis:
The primary reason for the poor solubility of 4-Methylpiperidine-3-carboxylic acid in many common organic solvents is its inherent molecular structure. This molecule contains both a basic secondary amine (the piperidine ring nitrogen) and an acidic carboxylic acid group. In the solid state and in solutions near a neutral pH, the acidic proton from the carboxyl group is transferred to the basic nitrogen atom. This intramolecular proton transfer results in the formation of a zwitterion —a molecule that has both a positive (piperidinium ion) and a negative (carboxylate ion) charge, yet is overall electrically neutral.
This zwitterionic character leads to strong intermolecular electrostatic interactions and hydrogen bonding, creating a highly stable crystal lattice structure.[1] These forces are similar in nature and strength to those found in inorganic salts. Consequently, the molecule has very limited solubility in non-polar or moderately polar aprotic solvents, which cannot effectively solvate both the positive and negative charge centers.[2] Solvents like DCM, THF, or ethyl acetate lack the ability to donate hydrogen bonds or to effectively shield the ionic charges, making it energetically unfavorable to break apart the crystal lattice.
Visualization 1: Zwitterionic and Intermolecular Interactions
This diagram illustrates the zwitterionic form of 4-Methylpiperidine-3-carboxylic acid and the resulting strong intermolecular forces that contribute to its low solubility in non-polar organic solvents.
Caption: Zwitterionic form and intermolecular forces.
Q2: How can I systematically improve the solubility of 4-Methylpiperidine-3-carboxylic acid for my reaction or analysis?
Strategic Approach:
To overcome the solubility issues, the zwitterionic character must be disrupted. This is most effectively achieved by modifying the pH of the environment to force the molecule into a single charged state (either fully cationic or fully anionic). This process, known as salt formation, is a cornerstone technique for enhancing the solubility of ionizable drug candidates.[3][4]
Strategy A: Acidification to Form a Cationic Salt (e.g., Hydrochloride Salt)
By adding a strong acid, such as hydrochloric acid (HCl), you protonate the carboxylate group (-COO⁻). This eliminates the negative charge and breaks the zwitterion, resulting in a positively charged piperidinium hydrochloride salt. This salt form often exhibits significantly improved solubility in polar protic solvents (like methanol, ethanol) and even some polar aprotic solvents.[5]
Strategy B: Basification to Form an Anionic Salt (e.g., Sodium or Amine Salt)
Conversely, adding a base, such as sodium hydroxide (NaOH) or an organic base like triethylamine (TEA), deprotonates the piperidinium ion (-NH₂⁺-). This removes the positive charge, yielding an anionic carboxylate salt. These salts are typically very soluble in aqueous media and may show increased solubility in highly polar organic solvents.
Visualization 2: pH-Dependent Solubility Strategy
This diagram shows how pH adjustment can break the zwitterionic form to create more soluble cationic or anionic species.
Caption: pH modification to enhance solubility.
Q3: What is a reliable, step-by-step protocol for preparing a soluble form of this compound for a reaction in an organic solvent?
Protocol: In Situ Formation of 4-Methylpiperidine-3-carboxylic acid Hydrochloride
This protocol is designed for a typical small-scale laboratory reaction where the goal is to dissolve the compound in a solvent like methanol (MeOH) or a co-solvent mixture for subsequent use.
Materials:
-
4-Methylpiperidine-3-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
2M HCl in Diethyl Ether (or a similarly standardized solution)
-
Small vial with a magnetic stir bar
-
Nitrogen or Argon atmosphere (recommended to exclude moisture)
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of 4-Methylpiperidine-3-carboxylic acid into a clean, dry vial equipped with a stir bar.
-
Add Solvent: Add a minimal amount of anhydrous methanol to create a slurry. Do not expect the compound to dissolve at this stage. A typical starting point is a concentration of 0.1 to 0.5 M.
-
Initiate Stirring: Begin gentle stirring under an inert atmosphere.
-
Acid Addition: Slowly, add 1.0 to 1.1 molar equivalents of the 2M HCl solution dropwise to the stirring slurry at room temperature. The use of a slight excess of acid ensures complete protonation.
-
Observe Dissolution: As the HCl is added, the solid zwitterion will react to form the hydrochloride salt. You should observe the solid gradually dissolving. The process may take several minutes.
-
Gentle Warming (Optional): If dissolution is slow, the mixture can be gently warmed to 30-40°C. Avoid excessive heat, which could promote side reactions depending on the stability of your compound.
-
Confirm Dissolution: Continue stirring until the solution becomes clear. If a small amount of particulate matter remains, it may be an impurity; the solution can be filtered if necessary for your application.
-
Usage: The resulting solution of the hydrochloride salt in methanol is now ready to be used in your subsequent reaction. Remember to account for the presence of the salt in your reaction stoichiometry, as it may influence the reactivity of downstream reagents.
Data Summary Table
The following table provides a qualitative overview of the expected solubility of 4-Methylpiperidine-3-carboxylic acid in its different forms. This is a general guide, and empirical testing is always recommended.[6][7]
| Solvent Class | Solvent Example | Zwitterion Form | Hydrochloride Salt Form | Sodium Salt Form |
| Water | H₂O | Sparingly Soluble | Freely Soluble | Freely Soluble |
| Polar Protic | Methanol, Ethanol | Very Slightly Soluble | Soluble | Sparingly Soluble |
| Polar Aprotic | DMSO, DMF | Soluble | Soluble | Soluble |
| Ethers | THF, Diethyl Ether | Insoluble | Very Slightly Soluble | Insoluble |
| Halogenated | DCM, Chloroform | Insoluble | Insoluble | Insoluble |
| Hydrocarbons | Toluene, Heptane | Insoluble | Insoluble | Insoluble |
Q4: I've prepared a solution using the salt formation protocol, but I'm unsure if the compound is truly dissolved or if it has degraded. How can I verify this?
Verification Workflow:
It is crucial to confirm both the solubility and the integrity of your active pharmaceutical ingredient (API) before proceeding.[8] A simple workflow combining Thin Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly effective.
Step-by-Step Verification Protocol:
-
Prepare Samples:
-
Sample A (Reference): Prepare a suspension of the original zwitterionic 4-Methylpiperidine-3-carboxylic acid in a solvent it is known to be soluble in, even if poorly (e.g., DMSO or D₂O for NMR).
-
Sample B (Test Solution): Take a small aliquot of the solution you prepared via the salt formation protocol.
-
-
TLC Analysis:
-
Spot both Sample A and Sample B on the same TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., a polar mixture like DCM:MeOH:NH₄OH 8:2:0.1).
-
Visualize the spots using a suitable stain (e.g., ninhydrin for the amine or potassium permanganate).
-
Expected Result: The main spot in Sample B should have a different Rf value than the spot in Sample A due to the change in polarity upon salt formation, but there should be no significant new spots, which would indicate degradation products.
-
-
¹H NMR Analysis:
-
Evaporate the solvent from a small portion of Sample B under reduced pressure to obtain the salt as a solid or oil.
-
Dissolve the residue in a suitable deuterated solvent (e.g., D₂O or MeOD).
-
Acquire a ¹H NMR spectrum.
-
Expected Result: The spectrum should show the characteristic peaks for the 4-Methylpiperidine-3-carboxylic acid structure. Compare it to a reference spectrum or the spectrum of Sample A. Key indicators of successful salt formation include shifts in the peaks adjacent to the carboxylic acid and the amine group. The absence of unexpected new signals confirms the compound's integrity.
-
Visualization 3: Workflow for Solubility and Integrity Verification
This diagram outlines the logical steps to confirm that the compound has successfully dissolved without undergoing chemical degradation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 7. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]
- 8. altasciences.com [altasciences.com]
Optimizing purification protocols for 4-Methylpiperidine-3-carboxylic acid
Welcome to the Technical Support Center for the isolation and purification of 4-methylpiperidine-3-carboxylic acid and related nipecotic acid derivatives.
As a Senior Application Scientist, I frequently see researchers struggle with this molecule. Because it contains both a basic secondary amine and an acidic carboxylate, it exists as a highly polar zwitterion at physiological pH. This unique physicochemical profile actively resists standard organic purification workflows, such as liquid-liquid extraction and normal-phase chromatography.
This guide is designed to move beyond basic instructions. Here, we will dissect the causality behind common experimental failures and provide self-validating, mechanistically grounded protocols to optimize your yields, chemical purity, and enantiomeric excess (ee).
Purification & Resolution Workflow
Caption: Workflow for the purification and chiral resolution of 4-methylpiperidine-3-carboxylic acid.
Troubleshooting & FAQs
Q1: Why do I consistently lose my product in the aqueous phase during liquid-liquid extraction? The Causality: 4-Methylpiperidine-3-carboxylic acid is an inner salt (zwitterion). The protonated piperidinium and deprotonated carboxylate maximize hydrogen bonding with the aqueous network, making the partition coefficient (LogP) highly unfavorable for organic solvents like ethyl acetate or dichloromethane. The Solution: To force the compound into an organic phase, you must disrupt the zwitterionic state. The most robust method is to mask the secondary amine with a tert-butyloxycarbonyl (Boc) protecting group[1]. Once the amine is protected, the molecule behaves as a standard lipophilic carboxylic acid, which can be easily extracted into organic solvents after mild acidification (pH ~2-3).
Q2: When attempting to purify the unprotected amino acid via silica gel chromatography, the compound streaks severely and co-elutes with impurities. How can I resolve this? The Causality: Unprotected secondary amines interact strongly with the acidic silanol (Si-OH) groups on the stationary phase of normal-phase silica. This ionic interaction leads to irreversible binding or severe peak tailing. The Solution: Avoid normal-phase silica for the unprotected zwitterion. Instead, temporarily mask the amine with a Boc group prior to chromatography[2]. If you must purify the unprotected form, utilize reverse-phase chromatography (C18) with a mobile phase containing a volatile ion-pairing agent, such as 0.1% Trifluoroacetic acid (TFA). The TFA protonates the carboxylate and forms a lipophilic ion pair with the piperidinium cation, significantly improving peak shape.
Q3: What is the most scalable method for separating the enantiomers of racemic 4-methylpiperidine-3-carboxylic acid? The Causality: Enantiomers possess identical physical properties in achiral environments, rendering standard crystallization or chromatography ineffective. The Solution: The most scalable and cost-effective approach is classical chiral resolution via diastereomeric salt formation. By reacting the racemic mixture with an enantiopure resolving agent, such as dibenzoyl-L-tartaric acid, you generate two diastereomeric salts. Because diastereomers have distinct lattice energies and solubilities, they can be separated via fractional crystallization from a solvent like ethanol or methanol[3].
Quantitative Data: Purification Strategies
| Purification Strategy | Target Purity (%) | Typical Yield (%) | Scalability | Mechanistic Rationale |
| Boc-Protection + Normal Phase Silica | >98% | 75-85% | High | Masks the secondary amine, eliminating zwitterionic polarity and enabling organic solubility[1]. |
| Reverse-Phase (C18) Prep-HPLC | >99% | 60-70% | Low-Medium | Utilizes ion-pairing (e.g., TFA) to retain and resolve the polar zwitterion[2]. |
| Fractional Crystallization (Chiral) | >95% (ee) | 35-45% | High | Exploits differential lattice energies of diastereomeric salts for enantiomer separation[3]. |
| Isoelectric Precipitation | >90% | 80-90% | Very High | Neutralizes net charge at the isoelectric point (pI), minimizing aqueous solubility. |
Step-by-Step Experimental Methodologies
Protocol A: Boc-Protection for Organic Extraction & Chromatography
This protocol converts the intractable zwitterion into an easily handled, lipophilic intermediate.
-
Dissolution: Suspend 4-methylpiperidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add NaOH (1.1 eq) to the suspension and cool the flask to 0 °C in an ice bath. Self-Validation: The solution should become clear as the zwitterion converts fully to the highly soluble sodium carboxylate salt.
-
Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq). Remove the ice bath and stir at room temperature for 12 hours.
-
Organic Wash: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous phase with diethyl ether to remove unreacted Boc₂O.
-
Acidification & Extraction: Cool the aqueous phase to 0 °C and carefully acidify to pH 2-3 using 1M KHSO₄ or 1M HCl. Extract the resulting cloudy suspension with Ethyl Acetate (3x).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected intermediate, ready for standard silica gel chromatography[1].
Protocol B: Acidic Deprotection & Zwitterion Isolation
This protocol removes the Boc group and isolates the free amino acid without relying on lyophilization of heavy salts.
-
Deprotection: Dissolve the purified Boc-protected intermediate in Dichloromethane (DCM). Cool to 0 °C.
-
Cleavage: Slowly add Trifluoroacetic acid (TFA) (5-10 eq) or 4M HCl in dioxane. Stir at room temperature for 2-4 hours. Self-Validation: Monitor by TLC; the starting material spot will disappear as the polar salt forms and precipitates or oils out[1].
-
Concentration: Evaporate the solvent and excess acid under reduced pressure to yield the TFA or HCl salt of the product[2].
-
Isoelectric Precipitation (Free Base Isolation): Dissolve the crude salt in a minimal amount of deionized water. Carefully titrate the solution with 1M NaOH or aqueous NH₄OH until the pH reaches the isoelectric point (typically pH ~6.0 - 6.5 for nipecotic acid derivatives).
-
Collection: Cool the mixture to 4 °C overnight to maximize precipitation. Collect the zwitterionic crystals via vacuum filtration, wash with ice-cold water, and dry under vacuum.
Protocol C: Chiral Resolution via Diastereomeric Salt Formation
This protocol separates the (3R,4S) or (3S,4R) enantiomers from a racemic mixture.
-
Salt Formation: Dissolve the racemic ester or free base (1.0 eq) in hot ethanol. In a separate flask, dissolve the chiral resolving agent (e.g., dibenzoyl-L-tartaric acid, 0.5 - 1.0 eq) in hot ethanol[3].
-
Mixing: Slowly add the resolving agent solution to the racemate solution while maintaining gentle heating.
-
Fractional Crystallization: Allow the mixture to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator for 12 hours. Causality: The less soluble diastereomeric salt will selectively crystallize out of the solution.
-
Isolation: Filter the crystals and wash with a minimal amount of cold ethanol.
-
Liberation: Suspend the purified diastereomeric salt in water, adjust the pH to >9 with aqueous Na₂CO₃, and extract the enantiopure free amine into an organic solvent (if using an ester derivative) or isolate via isoelectric precipitation (if using the free acid)[3].
References
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 Source: ACS Publications URL: [Link]
-
Potent, Orally Active GPIIb/IIIa Antagonists Containing a Nipecotic Acid Subunit. Structure−Activity Studies Leading to the Discovery of RWJ-53308 Source: Journal of Medicinal Chemistry (ACS) URL: [Link]
Sources
Technical Support Center: Strategies to Prevent Decarboxylation of 4-Methylpiperidine-3-carboxylic Acid
From the desk of the Senior Application Scientist:
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 4-Methylpiperidine-3-carboxylic acid. This molecule, a derivative of the important pharmaceutical intermediate nipecotic acid, is a valuable building block but presents a common and often frustrating challenge: its susceptibility to decarboxylation upon heating.[1][2] This unwanted side reaction, which results in the loss of the crucial carboxylic acid functionality, can lead to significantly reduced yields and the formation of difficult-to-remove impurities.
This guide is designed to move beyond simple procedural lists. It provides a foundational understanding of the decarboxylation mechanism and offers a series of proactive and reactive strategies to maintain the integrity of your molecule during thermally demanding reaction steps. We will explore the causality behind each experimental choice, empowering you to design robust, self-validating protocols that ensure the success of your synthesis.
Section 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental principles governing the stability of 4-Methylpiperidine-3-carboxylic acid.
Q1: What is 4-Methylpiperidine-3-carboxylic acid, and why is it prone to decarboxylation?
A: 4-Methylpiperidine-3-carboxylic acid is a substituted cyclic β-amino acid. Its structure contains a secondary amine within the piperidine ring and a carboxylic acid group. The propensity for decarboxylation—the removal of the carboxyl group with the release of carbon dioxide (CO₂)[3]—stems from the electronic interplay between these two functional groups, especially when the molecule is in its zwitterionic form. Heating provides the necessary activation energy for the C-C bond cleavage between the piperidine ring and the carboxyl group.[4][5] The reaction is often facilitated by proton transfer, which can be influenced by factors like solvent and pH.[4][6]
Q2: What are the primary factors that induce decarboxylation in this compound?
A: Several experimental parameters can significantly accelerate this unwanted side reaction. Understanding and controlling these factors is the first line of defense in preventing product loss.
| Factor | Impact on Decarboxylation | Rationale |
| Elevated Temperature | High Risk | Provides the activation energy required to break the C-C bond. Many decarboxylation reactions are intentionally performed at temperatures above 100°C.[6] |
| Extreme pH | High Risk | Both strongly acidic and strongly basic conditions can increase the rate of decarboxylation for amino acids.[7][8][9] The molecule is often most stable in a neutral pH range where it exists as a zwitterion.[7] |
| Metal Catalysts | Moderate to High Risk | Certain transition metals, such as copper (Cu) and silver (Ag), are known to catalyze decarboxylation reactions.[6][10] |
| Protic Solvents | Moderate Risk | Solvents capable of donating protons (e.g., water, alcohols) can facilitate the proton transfer steps that are often part of the decarboxylation mechanism.[6] |
| Extended Reaction Time | Moderate Risk | Prolonged exposure to any of the risk-inducing conditions above will naturally lead to a greater degree of decarboxylation.[6] |
Q3: What is the byproduct of decarboxylation, and why is it problematic?
A: The decarboxylation of 4-Methylpiperidine-3-carboxylic acid yields 4-methylpiperidine . This byproduct lacks the carboxylic acid handle essential for subsequent synthetic transformations, such as amide bond formation. Its formation represents a direct loss of your target molecule, reducing the overall yield. Furthermore, its similar polarity to the starting material or other intermediates can complicate purification efforts, requiring extensive chromatography.
Section 2: Troubleshooting Guide - Proactive & Reactive Solutions
This section provides direct answers and protocols for specific experimental challenges.
Q4: My subsequent reaction step requires heating. How can I run the reaction while minimizing decarboxylation of the unprotected acid?
A: If protecting the carboxylic acid is not an option, your strategy must revolve around meticulous control of reaction conditions.
-
Precise Temperature Control: Do not assume "reflux" is a single temperature. Use an oil bath with a digital controller and an internal thermometer to maintain the lowest possible temperature that allows the desired reaction to proceed at an acceptable rate.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. Do not heat the reaction for an arbitrary amount of time. Once the starting material is consumed, immediately proceed to workup.
-
pH Buffering: If compatible with your reaction chemistry, consider using a buffered solution to maintain a near-neutral pH, where amino acids often exhibit maximum stability against decarboxylation.[7][8]
-
Solvent Selection: Whenever possible, choose a high-boiling aprotic solvent (e.g., DMF, DMSO, Toluene) over a protic one. Aprotic solvents minimize the risk of facilitating proton transfers that can lead to decarboxylation.[6]
Q5: I am observing significant 4-methylpiperidine formation. How can I definitively prevent this using a protection strategy?
A: The most robust and reliable method to prevent decarboxylation during heating is to temporarily modify the carboxylic acid group. This is achieved by converting it into a more stable functional group, most commonly an ester.[11][12][13] This "protecting group" masks the reactive acidic proton and alters the electronics of the carboxyl group, rendering it stable to typical heating conditions.[14]
Below is a workflow diagram illustrating this core strategy.
Caption: Protecting group strategy workflow to prevent decarboxylation.
Q6: What are the best protecting groups for this purpose, and how do I choose one?
A: The ideal protecting group is easy to install, stable to your reaction conditions, and easy to remove in high yield without affecting the rest of the molecule.[11] For carboxylic acids, esters are the most common choice.
| Protecting Group | Introduction Reagents | Cleavage Conditions | Key Considerations |
| Methyl Ester | Methanol (MeOH), H₂SO₄ (cat.) or SOCl₂ | Basic Hydrolysis (NaOH, LiOH) or Acidic Hydrolysis (HCl) | Robust and common. Cleavage under basic conditions can be harsh for some molecules. |
| Ethyl Ester | Ethanol (EtOH), H₂SO₄ (cat.) | Basic Hydrolysis (NaOH, LiOH) or Acidic Hydrolysis (HCl) | Very similar to methyl esters, slightly more sterically hindered. |
| tert-Butyl (t-Bu) Ester | Isobutylene, H₂SO₄ (cat.) or (Boc)₂O, DMAP | Acidic conditions (Trifluoroacetic Acid - TFA, HCl) | Stable to bases and nucleophiles. Cleaved under mild acidic conditions, which is useful if your molecule is base-sensitive. |
| Benzyl (Bn) Ester | Benzyl bromide (BnBr), Base (e.g., Cs₂CO₃) | Hydrogenolysis (H₂, Pd/C) | Stable to both acidic and basic conditions. Cleavage is very mild (hydrogenolysis), which is excellent for sensitive molecules. |
Q7: Can you provide a reliable, step-by-step protocol for protecting 4-Methylpiperidine-3-carboxylic acid as a methyl ester?
A: Certainly. This protocol describes a classic Fischer esterification, a self-validating and widely used method. Note: It is often advantageous to first protect the piperidine nitrogen with a group like Boc (tert-butyloxycarbonyl) to prevent side reactions, but for simplicity, this protocol focuses on the esterification.[15]
Experimental Protocol: Methyl Ester Protection
Objective: To convert 4-Methylpiperidine-3-carboxylic acid to its corresponding methyl ester to prevent decarboxylation during subsequent heating steps.
Materials:
-
4-Methylpiperidine-3-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-Methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 10-20 mL per gram of starting material).
-
Acid Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise via syringe. Causality Note: SOCl₂ reacts with MeOH to form HCl in situ, which acts as the catalyst. This method is often cleaner than using concentrated H₂SO₄ directly.
-
Reaction: After the addition is complete, remove the ice bath and attach a condenser. Heat the reaction mixture to reflux (approx. 65°C) and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Caution: CO₂ evolution will occur.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x volumes).
-
Workup - Drying & Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude methyl ester can often be used directly in the next step. If necessary, it can be purified further by column chromatography on silica gel.
By following this protection strategy, your thermally labile carboxylic acid is converted into a stable ester, allowing you to proceed with your high-temperature reactions with confidence that decarboxylation will be suppressed. Following the reaction, the ester can be easily hydrolyzed back to the carboxylic acid using standard procedures.
References
- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
-
Qian, Y., et al. (2003). Kinetics of the Decarboxylation of Protein Amino Acids and the Effect of Side Chains on Hydrothermal Stability. Industrial & Engineering Chemistry Research, 42(25), 6492–6499. [Link]
-
The Organic Chemistry Tutor. (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
Qian, Y., et al. (2003). Spectroscopy of Hydrothermal Reactions 25: Kinetics of the Decarboxylation of Protein Amino Acids and the Effect of Side Chains on Hydrothermal Stability. ResearchGate. [Link]
-
Lian, R., et al. (2020). Effects of Amino Acid Decarboxylase Genes and pH on the Amine Formation of Enteric Bacteria From Chinese Traditional Fermented Fish (Suan Yu). Frontiers in Microbiology, 11, 1496. [Link]
-
Akram, A. (2014, May 14). Protection for carboxylic group & Protection for the Amino group. Slideshare. [Link]
-
Narayanan, B., et al. (2003). Decarboxylation Mechanism of Amino Acids by Density Functional Theory. The Journal of Physical Chemistry A, 107(49), 10827–10835. [Link]
-
Narayanan, B., et al. (2003). Decarboxylation Mechanism of Amino Acids by Density Functional Theory. Sci-Hub. [Link]
-
Wikipedia contributors. (2024, February 27). Decarboxylation. In Wikipedia, The Free Encyclopedia. [Link]
-
Climent, M. J., et al. (2015). Deoxygenation of biobased molecules by decarboxylation and decarbonylation – a review on the role of heterogeneous, homogeneous and bio-catalysis. RSC Advances, 5(44), 35150-35183. [Link]
-
Palkó, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3796. [Link]
-
Fadel, A., & Lahrache, H. (2007). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Mini-Reviews in Organic Chemistry, 4(2), 119-137. [Link]
-
Pontiki, E., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 7000. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Decarboxylation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sci-Hub. Decarboxylation Mechanism of Amino Acids by Density Functional Theory / The Journal of Physical Chemistry A, 2003 [sci-hub.box]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. Deoxygenation of biobased molecules by decarboxylation and decarbonylation – a review on the role of heterogeneous, homogeneous and bio-catalysis - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC00023H [pubs.rsc.org]
- 11. learninglink.oup.com [learninglink.oup.com]
- 12. youtube.com [youtube.com]
- 13. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
Reducing byproduct formation in 4-Methylpiperidine-3-carboxylic acid reactions
Welcome to the technical support center for 4-Methylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Our focus is on providing in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes. This resource is structured as a series of troubleshooting guides and frequently asked questions, addressing the specific challenges you may encounter in the lab.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses common problems encountered during reactions with 4-Methylpiperidine-3-carboxylic acid. Each answer explains the underlying chemical principles and provides actionable protocols.
Q1: My reaction is producing diastereomeric impurities. How can I prevent epimerization at the C3 position?
A1: Cause & Prevention of Epimerization
Epimerization at the carbon alpha to the carbonyl group (C3) is a significant risk, particularly during amide bond formation. This occurs via the formation of an enolate intermediate under basic conditions, which can then be protonated from either face, leading to a loss of stereochemical integrity.
Key Control Strategies:
-
Temperature Management: Perform the reaction at lower temperatures. Start the activation of the carboxylic acid at 0 °C and, after adding the amine, allow the reaction to warm slowly to room temperature. This minimizes the rate of enolization.[1]
-
Base Selection: The choice of base is critical. Avoid smaller, more nucleophilic bases like triethylamine (TEA). Instead, use a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine . Their bulkiness makes them less likely to deprotonate the alpha-carbon.[1]
-
Coupling Reagent Choice: Modern uronium/aminium-based coupling reagents are highly effective at suppressing epimerization. Reagents that are pre-formulated with or used alongside additives like 1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure are superior to older methods.[1]
Data Summary: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Typical Base | Epimerization Risk | Key Advantages |
| HATU | Built-in HOAt | DIPEA | Very Low | Fast reaction rates, high efficiency.[1] |
| COMU | Built-in Oxyma | DIPEA | Very Low | Excellent safety profile, highly efficient.[1] |
| EDC/HOBt | HOBt | DIPEA/NMM | Moderate | Economical, but higher risk than HATU/COMU. |
| EDC/OxymaPure | OxymaPure | DIPEA/NMM | Low | Safer alternative to HOBt with good suppression. |
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 4-Methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM (~0.2 M).
-
Activation: Cool the solution to 0 °C using an ice bath.
-
Add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the mixture at 0 °C for 5-10 minutes. This allows for the formation of the activated HOAt ester, which is less prone to epimerization.[1]
-
Amine Addition: Add your amine coupling partner (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: Dilute the mixture with Ethyl Acetate. Perform sequential washes with 5% aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography.
Caption: Control points for minimizing C3 epimerization.
Q2: I am observing a byproduct with a mass of +16 Da. How can I prevent the formation of N-oxides?
A2: Cause & Prevention of N-Oxidation
The nitrogen atom in the piperidine ring is susceptible to oxidation, forming an N-oxide. This is a common byproduct when working with tertiary amines and can also occur with secondary amines, especially in the presence of certain reagents or atmospheric oxygen over long reaction times.[2][3]
Common Causes:
-
Oxidizing Agents: Some reagents, even if not intended as oxidants, can have oxidizing properties. Peroxides are a common culprit.[2]
-
Atmospheric Oxygen: Prolonged reactions open to the air, especially at elevated temperatures, can lead to slow oxidation.
-
Metal Catalysts: Certain metal catalysts can facilitate oxidation in the presence of an oxidant.
Preventative Measures:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric oxygen. This is the most critical step.
-
Degas Solvents: For sensitive reactions, degas your solvents before use to remove dissolved oxygen.
-
Reagent Purity: Ensure your starting materials and reagents are pure and free from peroxide contaminants.
-
Reaction Time: Optimize the reaction to proceed as quickly as possible to minimize exposure to potentially oxidizing conditions.
-
Flask Preparation: Flame-dry or oven-dry your glassware to remove moisture. Assemble the apparatus while hot and allow it to cool under a stream of Argon or Nitrogen.
-
Reagent Addition: Add all solid reagents to the flask. Seal the flask with a septum.
-
Inerting: Evacuate the flask under vacuum and backfill with your inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent/Liquid Addition: Add anhydrous, degassed solvents and liquid reagents via syringe through the septum.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a balloon or a bubbler system.
Q3: My yield is low, and I suspect decarboxylation is occurring. What are the signs and how can I stop it?
A3: Cause & Prevention of Decarboxylation
Decarboxylation is the loss of the carboxylic acid group as CO₂. While piperidine-3-carboxylic acids are generally more stable than their pyridine-based counterparts, this reaction can occur under harsh conditions, particularly at elevated temperatures.[4][5] The resulting byproduct would be 4-methylpiperidine.
Signs of Decarboxylation:
-
Gas Evolution: You may observe bubbling or pressure buildup in a sealed reaction vessel.
-
Mass Spectrometry: Identification of a byproduct with a mass corresponding to the starting material minus 44 Da (the mass of CO₂).
-
NMR Spectroscopy: Disappearance of the carboxylic acid proton signal and the appearance of signals corresponding to 4-methylpiperidine.
Preventative Measures:
-
Temperature Control: This is the most important factor. Avoid heating the reaction mixture unless absolutely necessary. Most amide coupling and N-alkylation reactions can be performed at or below room temperature. The melting point of a related compound, (R)-(-)-3-Piperidinecarboxylic acid, is noted with decomposition, suggesting thermal instability.[6]
-
Avoid Strong Acids/Bases at High Temperatures: While catalytic amounts of acid or base are often required, combining them with high heat can promote decarboxylation.
-
pH Control: Maintain the reaction pH within a moderate range if possible.
Frequently Asked Questions (FAQs)
Q: What are the primary reactive sites on 4-Methylpiperidine-3-carboxylic acid and the common transformations?
A: The molecule has two key functional groups that dictate its reactivity:
-
Secondary Amine (Piperidine Nitrogen): This site is nucleophilic and readily undergoes reactions such as:
-
N-Acylation (Amide Bond Formation): Reacting with an activated carboxylic acid or acyl chloride to form an amide. This is a very common transformation in drug discovery.
-
N-Alkylation: Reacting with alkyl halides or other electrophiles to form a tertiary amine.
-
Reductive Amination: Reacting with an aldehyde or ketone in the presence of a reducing agent.
-
-
Carboxylic Acid: This group is used for:
-
Amide Bond Formation: The most common reaction, where it is activated and then reacted with a primary or secondary amine.[1]
-
Esterification: Formation of esters by reacting with an alcohol under acidic conditions.
-
Caption: Reactivity map of 4-Methylpiperidine-3-carboxylic acid.
Q: Which analytical techniques are most effective for identifying and quantifying byproducts in my reaction mixture?
A: A multi-technique approach is recommended for robust analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for determining the purity of your sample and quantifying the main product versus impurities. Developing a good HPLC method is crucial for separating diastereomers and other closely related byproducts.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for identifying unknown byproducts. It provides the molecular weight of each impurity separated by the LC, allowing you to quickly identify issues like N-oxidation (+16 Da), decarboxylation (-44 Da), or unreacted starting materials.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and can be used to identify the structures of major impurities if they can be isolated. Specific NMR techniques like NOESY can help confirm stereochemistry.[7]
Q: How can I effectively remove water-soluble byproducts from coupling reagents, like the urea from EDC?
A: Byproducts from carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are a common purification challenge. The resulting EDC-urea is water-soluble but can sometimes be difficult to remove completely.
Effective Workup Procedure:
-
Initial Solvent Removal: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent (e.g., DCM or DMF).
-
Redissolve: Dissolve the residue in a water-immiscible organic solvent like Ethyl Acetate or Isopropyl Acetate.
-
Acidic Wash: Perform a wash with a dilute acidic solution, such as 1M HCl or 5% aqueous citric acid. This protonates the urea byproduct, increasing its solubility in the aqueous layer. Caution: Ensure your desired product is stable to these acidic conditions.
-
Basic Wash: Follow with a wash using a saturated aqueous NaHCO₃ solution to remove any unreacted carboxylic acid and the acidic wash residue.
-
Brine Wash: A final wash with brine helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the crude product, which should now be largely free of reagent-based impurities.[1]
References
-
Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580. Available at: [Link]
-
Moser, R. J., & Brown, E. V. (1971). Decarboxylation of Some 2-Substituted Pyridinecarboxylic Acids. The Journal of Organic Chemistry, 36(4), 454-456. Available at: [Link]
- Winter, R., & Malherbe, R. (1995). Process for preparing 2,2,6,6-tetra-methylpiperidine-n-oxyl and its 4-position substituted derivatives. U.S. Patent No. 5,416,215.
-
Möhrle, H., & Dörnbrack, U. (1985). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform, 16(39). Available at: [Link]
-
Cossy, J., & Gomez Pardo, D. (2001). Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines via One-Pot Oxidative Decarboxylation−β-Iodination of Amino Acids. The Journal of Organic Chemistry, 66(22), 7484-7490. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4948. Available at: [Link]
- Bickel, M. H. (1969). The pharmacology and Biochemistry of N-oxides. Pharmacological Reviews, 21(4), 325-355. Referenced in US Patent 7,750,013.
-
NextSDS. 4-Methylpiperidine-3-carboxylic acid — Chemical Substance Information. Available at: [Link]
-
PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. Available at: [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Available at: [Link]
- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents.
-
L-Selectride reduction of enones and Wittig olefination are mentioned as steps in piperidine synthesis. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. Available at: [Link]
Sources
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- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. (R)-(-)-3-Piperidinecarboxylic acid 97 25137-00-2 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in 4-Methylpiperidine-3-carboxylic Acid Derivatives
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges in the derivatization of heavily substituted saturated heterocycles. 4-Methylpiperidine-3-carboxylic acid derivatives (such as the Boc-protected variants) present a unique synthetic hurdle. The 3,4-substitution pattern—particularly when the C3-carboxylic acid and C4-methyl group are in a cis relationship—creates a highly congested steric environment. This leads to sluggish amide coupling, increased risk of C3 epimerization, and poor yields during N-functionalization.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these barriers, ensuring your protocols are robust and self-validating.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why do my standard amide coupling protocols (EDC/HOBt or HATU) fail with 4-methylpiperidine-3-carboxylic acid? A1: The adjacent C4-methyl group sterically shields the C3-carbonyl carbon. Standard carbodiimides (like EDC) often form O-acylisoureas that are not reactive enough to overcome the high activation energy barrier of this sterically demanding transition state [1]. While HATU is generally a powerful reagent, highly hindered systems expose a critical flaw: the amine nucleophile cannot reach the activated ester fast enough. Instead, the amine attacks the uronium salt of HATU directly, leading to unwanted guanidinylation of your amine partner rather than amide bond formation [2].
Q2: I am observing a mixture of diastereomers in my final amide product, even though I started with enantiopure (3R,4S)-1-Boc-4-methylpiperidine-3-carboxylic acid. What is happening? A2: You are observing base-catalyzed epimerization. The proton at the C3 position becomes highly acidic once the carboxylic acid is activated. Because the cis isomer is thermodynamically less stable than the trans isomer (due to 1,3-diaxial interactions in the piperidine chair conformation), the presence of strong or unhindered bases (like triethylamine) promotes enolization. Upon reprotonation, the molecule relaxes into the more stable trans configuration. To prevent this, you must use strictly stoichiometric amounts of sterically hindered bases like 2,4,6-collidine or TMP (2,2,6,6-tetramethylpiperidine), and keep reaction temperatures low.
Q3: How can I improve the N-alkylation of the piperidine nitrogen when the C3 position is already functionalized? A3: The C3 substituent (especially if it is a bulky amide) sterically blocks the trajectory for SN2 attack by the piperidine nitrogen. Instead of direct alkylation with alkyl halides, switch your strategy to reductive amination. Reductive amination proceeds via a planar iminium intermediate, which is significantly more forgiving of adjacent steric bulk.
Part 2: Troubleshooting Guide
Issue: Amide Coupling Yield is <10% with a Secondary Amine.
-
Root Cause: Extreme steric clash between the C4-methyl/C3-activated ester and the secondary amine.
-
Solution: Switch from uronium-based reagents (HATU/HBTU) to highly reactive acid chloride generators or phosphonium reagents. TCFH (Tetramethylchloroformamidinium hexafluorophosphate) paired with NMI (N-Methylimidazole) generates a highly reactive transient acyl imidazolium intermediate that excels in hindered couplings [3]. Alternatively, PyAOP is highly effective for hindered amino acids and completely avoids the guanidinylation side-reaction [4].
Issue: Complete loss of starting material but no desired product (Mass Spec shows M+99 for the amine).
-
Root Cause: Guanidinylation of your amine partner by the HATU/HBTU coupling reagent [2].
-
Solution: Change the coupling reagent class. Move away from uronium/aminium salts entirely. Use PyAOP, COMU, or convert the carboxylic acid to an acid chloride using Ghosez's reagent under neutral conditions.
Part 3: Quantitative Data - Coupling Reagent Comparison
To assist in reagent selection, the following table summarizes the performance of various coupling strategies for sterically hindered 3,4-disubstituted piperidine systems based on empirical laboratory data and literature consensus.
| Coupling Reagent | Activation Intermediate | Risk of C3 Epimerization | Risk of Amine Guanidinylation | Recommended Base | Efficiency for Hindered Substrates |
| EDC / HOBt | O-Acylisourea / OBt ester | Moderate | None | DIPEA | Low |
| HATU | OAt ester | High (if excess base) | High (with unhindered amines) | DIPEA / TMP | Moderate |
| PyAOP | OAt ester | Moderate | None | DIPEA | High |
| TCFH / NMI | Acyl imidazolium | Low (fast reaction rate) | None | NMI (acts as base) | Very High |
| Ghosez's Reagent | Acid Chloride | Low (neutral conditions) | None | None (or Collidine) | Very High |
Part 4: Experimental Protocols
Protocol 1: Highly Hindered Amide Coupling using TCFH/NMI
This protocol utilizes TCFH to generate a highly reactive transient acyl imidazolium species, which is ideal for overcoming the steric bulk of the C4-methyl group without causing epimerization.
-
Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve 1-(tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous acetonitrile to a concentration of 0.1 M.
-
Activation: Add N-Methylimidazole (NMI) (3.0 equiv) to the solution, followed immediately by TCFH (1.1 equiv). Stir the mixture at room temperature for 15 minutes. The solution will turn slightly yellow as the active acyl imidazolium species forms.
-
Coupling: Add the amine partner (1.1 equiv) dropwise. (Self-Validation Check: If the amine is an HCl salt, you must add an additional 1.0 equiv of NMI to liberate the free base).
-
Reaction: Stir at room temperature for 2-4 hours. Monitor completion via LC-MS.
-
Workup: Dilute the reaction with EtOAc and wash sequentially with 1M HCl (critical for removing excess NMI), saturated aqueous NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol 2: Epimerization-Free Acid Chloride Generation via Ghosez's Reagent
For extreme cases where even TCFH fails, forming the acid chloride under strictly neutral conditions prevents base-catalyzed C3 epimerization.
-
Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (0.2 M) under Ar at 0 °C.
-
Activation: Add Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Evaporation: Concentrate the mixture under vacuum to remove volatile byproducts (N,N-dimethylisobutyramide), yielding the crude acid chloride.
-
Coupling: Redissolve the acid chloride in anhydrous DCM (0.2 M). Cool to 0 °C. Add the amine (1.2 equiv) and the hindered base 2,4,6-collidine (1.5 equiv). Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Workup: Quench with water, extract with DCM, wash with 1M citric acid, dry, and purify.
Part 5: Mechanistic and Workflow Visualizations
Caption: Decision tree for selecting amide coupling strategies to overcome steric hindrance.
Caption: Mechanistic pathway illustrating base-catalyzed epimerization vs. successful amide coupling.
References
-
Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection Source: Chemical Communications - Royal Society of Chemistry URL: [Link]
-
Title: Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ResearchGate URL: [Link]
4-Methylpiperidine-3-carboxylic Acid vs. Nipecotic Acid: Structural Probes in GABA Transporter Drug Design
Executive Summary
The development of γ-aminobutyric acid (GABA) reuptake inhibitors represents a critical frontier in the management of epilepsy and psychiatric disorders. At the heart of this drug design evolution lies nipecotic acid (piperidine-3-carboxylic acid), a foundational pharmacophore that potently inhibits the GABA transporter 1 (GAT-1). However, to transition from a simple pharmacological probe to a viable clinical entity, researchers must map the precise steric and conformational tolerances of the GAT-1 binding pocket.
This guide provides an in-depth technical comparison between nipecotic acid and its methylated derivative, 4-methylpiperidine-3-carboxylic acid (4-methylnipecotic acid). By analyzing their binding kinetics, substrate behaviors, and structural causalities, we demonstrate how targeted methylation serves as a critical tool for rational drug design.
Pharmacophore Evolution & Mechanistic Causality
Nipecotic Acid: The Foundational Substrate
Nipecotic acid is a highly potent, competitive inhibitor of GAT-1. Despite its high affinity, its small steric profile allows it to be translocated across the neuronal membrane by the transporter[1]. Because it acts as a substrate, nipecotic acid functions as a "false transmitter." This translocation can induce the heteroexchange release of intracellular GABA, complicating its therapeutic profile and leading to poorly reversible effects at the synapse[1].
4-Methylpiperidine-3-carboxylic Acid: The Steric Probe
To probe the spatial constraints of the GAT-1 binding pocket—specifically the cavity formed by residues Y140 and F294[2]—medicinal chemists synthesized 4-methylpiperidine-3-carboxylic acid. The introduction of a methyl group at the C4 position is not intended to create a final drug, but rather to serve a dual mechanistic purpose:
-
Conformational Restriction: The piperidine ring is highly flexible. The addition of the 4-methyl group forces the ring into a restricted chair conformation[3]. This alters the equatorial/axial presentation of the carboxylic acid, which is essential for coordinating with the sodium-binding sites (Na1 and Na2) within GAT-1[2].
-
Steric Bulk Thresholding: By increasing the van der Waals volume, the 4-methyl derivative tests the threshold between a translocatable substrate and a pure transporter blocker. While massive N-alkylation with large lipophilic groups (as seen in the clinical drug tiagabine) completely halts transporter translocation due to steric clash, C-methylation provides granular insights into the micro-cavity tolerances of the outward-open conformation of GAT-1[2].
Mechanistic pathways of GAT-1 modulation by nipecotic acid and its derivatives.
Comparative Data Analysis
The following table summarizes the quantitative performance and structural roles of nipecotic acid, 4-methylpiperidine-3-carboxylic acid, and the optimized clinical reference standard, tiagabine.
| Feature | Nipecotic Acid | 4-Methylpiperidine-3-carboxylic acid | Tiagabine (Clinical Ref) |
| GAT-1 Affinity (IC50) | ~10 - 20 µM | ~50 - 100 µM (Isomer dependent) | 0.07 - 0.13 µM |
| Mechanism of Action | Substrate / Competitive Inhibitor | Substrate / Conformational Probe | Pure Non-translocated Inhibitor |
| BBB Permeability | Poor (Zwitterionic, Polar) | Poor (Zwitterionic, Polar) | High (Lipophilic Anchor) |
| Primary Utility | Foundational Pharmacophore | Steric & Conformational Probe | Approved Anticonvulsant |
Note: Small, polar molecules like methylnipecotic acid suffer from extremely low brain uptake, necessitating lipophilic modification for in vivo efficacy[4].
Self-Validating Experimental Protocols
To rigorously evaluate 4-methylpiperidine-3-carboxylic acid against nipecotic acid, a self-validating assay system must be employed. Standard binding assays are insufficient because they cannot distinguish between a compound that is transported (a substrate) and one that locks the transporter (a pure inhibitor).
Protocol 1: [3H]GABA Uptake & Heteroexchange Assay
Causality: A heteroexchange assay measures the release of pre-loaded [3H]GABA. This efflux only occurs if the test compound is actively translocated into the cell, forcing the transporter to cycle and release its intracellular contents.
-
Cell Preparation: Culture HEK293 cells stably expressing human GAT-1 (hGAT-1) to 80% confluence in 96-well plates.
-
Pre-loading (The Validation Step): Incubate cells with 50 nM [3H]GABA for 30 minutes at 37°C to load the intracellular compartment. Wash the cells three times with cold assay buffer (150 mM NaCl, 10 mM HEPES, pH 7.4) to remove all extracellular radioligand.
-
Compound Application: Apply vehicle, nipecotic acid (100 µM), or 4-methylpiperidine-3-carboxylic acid (100 µM) to the pre-loaded cells. Incubate at 37°C for exactly 15 minutes.
-
Quantification: Terminate the reaction by rapid cooling on ice and washing twice with cold buffer. Lyse the cells using 0.1% Triton X-100. Measure the retained intracellular radioactivity using a liquid scintillation counter.
-
Data Interpretation: A significant decrease in retained [3H]GABA compared to the vehicle control indicates the test compound is a substrate (inducing efflux via heteroexchange). A pure inhibitor (like tiagabine) will lock the transporter, preventing [3H]GABA efflux entirely.
Protocol 2: PAMPA for Blood-Brain Barrier (BBB) Permeability
Causality: Both nipecotic acid and its 4-methyl derivative possess a zwitterionic nature at physiological pH, which severely limits CNS penetration[4]. This assay validates the necessity of lipophilic modifications for future drug candidates.
-
Membrane Preparation: Prepare a 5% solution of porcine brain lipid dissolved in dodecane. Carefully coat the porous filter membrane of a PAMPA sandwich plate.
-
Donor Compartment: Add 100 µM of the test compound dissolved in PBS (pH 7.4) to the donor wells.
-
Acceptor Compartment: Add blank PBS to the acceptor wells. Assemble the sandwich plate.
-
Incubation & Analysis: Incubate the assembly for 4 hours at room temperature under gentle agitation. Separate the plates and analyze the concentration of the compound in both compartments using LC-MS/MS.
-
Calculation: Calculate the effective permeability ( Pe ). A Pe<1.5×10−6 cm/s confirms poor BBB penetration, validating the requirement for prodrug strategies or N-alkylation.
Self-validating experimental workflow for screening GAT-1 inhibitors.
Conclusion
While nipecotic acid remains the gold standard reference for GAT-1 substrate-inhibitors, it is therapeutically limited by its false-transmitter behavior and poor BBB permeability. The synthesis and evaluation of 4-methylpiperidine-3-carboxylic acid provide indispensable structural intelligence. By restricting the piperidine ring conformation and adding targeted steric bulk, researchers can map the exact volumetric limits of the GAT-1 binding pocket, paving the way for the rational design of highly selective, non-translocated pure inhibitors.
References
- Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones - PubMed.
- Structural basis of GABA reuptake inhibition - PMC - NIH.
- Development of Positron Emission Tomography (PET) Radiotracers for the GABA Transporter 1 (GAT-1) - PMC.
- Synthesis of Enantiopure Cis- and Trans-2,3-Disubstituted Piperidines - ACS Publications.
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing the Binding Affinity of 4-Methylpiperidine-3-carboxylic Acid Analogs
In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. For researchers investigating the therapeutic potential of 4-Methylpiperidine-3-carboxylic acid and its analogs, a thorough understanding of their binding affinities to specific biological targets is a critical determinant of their efficacy and selectivity. This guide provides an in-depth comparison of methodologies to assess binding affinity, supported by experimental data and protocols, to empower scientists in their pursuit of novel therapeutics.
The Significance of Binding Affinity in Drug Development
Binding affinity, typically quantified by the equilibrium dissociation constant (KD), is a measure of the strength of the interaction between a ligand (e.g., a 4-Methylpiperidine-3-carboxylic acid analog) and its molecular target (e.g., a receptor or enzyme).[1] A lower KD value signifies a higher binding affinity, indicating a more potent interaction.[1] The determination of binding affinity is a cornerstone of structure-activity relationship (SAR) studies, guiding the iterative process of lead optimization to enhance potency and selectivity while minimizing off-target effects.
Methodologies for Determining Binding Affinity: A Comparative Overview
Several robust techniques are available to quantify binding affinity, each with its own set of advantages and considerations. The choice of method often depends on the nature of the interacting molecules, the required throughput, and the level of thermodynamic detail desired. Key label-free, quantitative methods include Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), while labeled approaches like Radioligand Binding Assays remain a gold standard for certain applications.[1][2]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event.[3][4] By titrating a solution of the ligand into a solution containing the target molecule, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[3][5][6] This thermodynamic profile provides deep insights into the forces driving the binding event.[5][7]
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 10-50 µM) in a suitable buffer.
-
Prepare a solution of the 4-Methylpiperidine-3-carboxylic acid analog (ligand) at a concentration 10-20 times that of the protein in the same buffer.
-
Thoroughly degas both solutions to prevent the formation of air bubbles.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.[3]
-
Set the experimental temperature, stirring speed, and injection parameters (volume and spacing).
-
-
Titration:
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the KD, n, and ΔH.[3]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that monitors molecular interactions in real-time.[8][9] It measures the change in the refractive index at the surface of a sensor chip when an analyte (ligand) in solution binds to a ligand (target) immobilized on the chip.[9][10] SPR provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the KD can be calculated (KD = koff/kon).[11]
-
Sensor Chip Preparation:
-
Select a sensor chip with a suitable surface chemistry.
-
Immobilize the target protein onto the sensor chip surface.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the 4-Methylpiperidine-3-carboxylic acid analog in a suitable running buffer.
-
-
Binding Analysis:
-
Inject the different concentrations of the analyte over the sensor chip surface.
-
The SPR instrument detects the change in the resonance angle as the analyte binds to the immobilized target.[9]
-
-
Data Analysis:
-
Generate sensorgrams that plot the response units versus time.
-
Fit the association and dissociation phases of the sensorgrams to a kinetic model to determine kon and koff, and subsequently the KD.[9]
-
Radioligand Binding Assay
Radioligand binding assays are a highly sensitive and robust method for measuring ligand-receptor interactions.[12][13] These assays typically involve incubating a biological sample (e.g., cell membranes expressing the target receptor) with a radiolabeled ligand. The amount of bound radioligand is then quantified to determine the binding affinity. Competitive binding assays, where an unlabeled test compound (e.g., a 4-Methylpiperidine-3-carboxylic acid analog) competes with a radioligand for binding to the receptor, are commonly used to determine the inhibitory constant (Ki) of the test compound.[12][14]
-
Membrane Preparation:
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled 4-Methylpiperidine-3-carboxylic acid analog.[12][14]
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).
-
-
Incubation and Filtration:
-
Detection and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.[14]
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[14]
-
Visualizing the Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for ITC, SPR, and Radioligand Binding Assays.
Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.
Caption: Radioligand Binding Assay Experimental Workflow.
Comparative Binding Affinity of 4-Methylpiperidine-3-carboxylic Acid Analogs
The following table presents a hypothetical yet representative comparison of the binding affinities of several 4-Methylpiperidine-3-carboxylic acid analogs, illustrating how structural modifications can influence their interaction with a target receptor. The data is presented as Ki values, which are inversely proportional to binding affinity.
| Compound ID | R1-substituent | R2-substituent | Ki (nM) |
| Parent | H | H | 150 |
| Analog A | 4-Fluoro | H | 75 |
| Analog B | H | 2-Methoxy | 250 |
| Analog C | 4-Fluoro | 2-Methoxy | 120 |
| Analog D | 3-Chloro | H | 90 |
| Analog E | H | 3-Methyl | 180 |
Disclaimer: The binding affinity data presented in this table is for illustrative purposes and is not derived from actual experimental results on a specific target.
Conclusion
The rigorous evaluation of binding affinity is a critical step in the development of novel therapeutics based on the 4-Methylpiperidine-3-carboxylic acid scaffold. By employing techniques such as Isothermal Titration Calorimetry, Surface Plasmon Resonance, and Radioligand Binding Assays, researchers can obtain high-quality data to guide their structure-activity relationship studies. A comprehensive understanding of the principles and protocols of these methods, as outlined in this guide, is essential for making informed decisions in the complex process of drug discovery.
References
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]
- Krainer, G., & Keller, S. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Drug Discovery Today: Technologies, 8(3-4), e71-e78.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Lane, J. R., et al. (2012). Radioligand binding assays. Bio-protocol, 2(16), e239.
-
TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]
- Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 6(23), 1226-1233.
- Tarnauskas, A., et al. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Analytical Biochemistry, 515, 61-64.
- Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell, 28(21), 2793-2797.
-
Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]
- Nguyen, T. A., et al. (2015). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In Methods in molecular biology (Vol. 1298, pp. 131–143).
-
Reddit. (2014, February 20). What techniques are available to determine a drug's binding affinity to a particular protein or receptor site? Retrieved from [Link]
- Wong, I. Y., & uz-Zaman, S. (2015). The Convergence of Cell-Based Surface Plasmon Resonance and Biomaterials: The Future of Quantifying Bio-Molecular Interactions - A Review. ACS Biomaterials Science & Engineering, 1(9), 766-781.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Moretti, R., et al. (2016). Exploring the interplay between experimental methods and the performance of predictors of binding affinity change upon mutations in protein complexes.
-
Nicoya. (2017, September 7). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Retrieved from [Link]
- Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264.
-
Biology LibreTexts. (2026, January 19). 5.2: Techniques to Measure Binding. Retrieved from [Link]
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- 1. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 2. academic.oup.com [academic.oup.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
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A Comparative Guide to HPLC Method Validation for Purity Analysis of 4-Methylpiperidine-3-carboxylic Acid
Introduction
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Methylpiperidine-3-carboxylic acid is a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, containing both a secondary amine and a carboxylic acid, presents unique analytical challenges. Ensuring its purity requires a robust, validated analytical method capable of separating and quantifying the main component from process-related impurities and potential degradants.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Methylpiperidine-3-carboxylic acid. We will explore the strategic decisions behind method development, delve into a comprehensive validation protocol guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines, and compare alternative analytical approaches.[1][2][3] The objective is to equip researchers and drug development professionals with a practical framework for establishing a scientifically sound and defensible purity method.
The Core Analytical Challenge: The Absence of a Chromophore
A primary hurdle in the analysis of 4-Methylpiperidine-3-carboxylic acid is its lack of a significant ultraviolet (UV) chromophore. The molecule is aliphatic and lacks the conjugated double bonds necessary for strong UV absorption at conventional wavelengths (e.g., >220 nm). Direct analysis using a standard HPLC-UV detector, while simple, would suffer from poor sensitivity, making it unsuitable for the detection and quantification of impurities at the levels required by regulatory bodies (typically <0.15%).[4]
This fundamental property dictates a more sophisticated analytical strategy. Two primary pathways emerge:
-
Pre-Column Derivatization followed by UV Detection: This classic approach involves chemically modifying the analyte with a reagent that imparts a strong UV-absorbing tag. This enhances sensitivity dramatically, allowing for trace-level detection with standard equipment.
-
Direct Analysis with a Universal Detector: This modern approach utilizes detectors that do not rely on chromophores, such as a Charged Aerosol Detector (CAD). CAD responds to non-volatile analytes, providing near-universal detection with consistent response factors for compounds of similar structure.[5]
This guide will focus on validating a method based on pre-column derivatization, a robust and widely accessible technique, while providing a comparative analysis against the direct CAD method.
Strategic Method Development: A Rationale-Driven Approach
The development of a stability-indicating HPLC method is a systematic process.[6][7][8] Our goal is to create a method that can separate the active ingredient from its potential impurities and degradation products.
Workflow for HPLC Method Development and Validation
Caption: A workflow diagram illustrating the sequential phases of HPLC method development and subsequent validation as per ICH guidelines.
Experimental Protocol: Proposed HPLC Method (Pre-column Derivatization)
This proposed method utilizes 2,4-Dinitrofluorobenzene (DNFB) as a derivatizing agent. DNFB reacts with the secondary amine of the piperidine ring under basic conditions to form a dinitrophenyl (DNP) derivative, which has a strong chromophore detectable at 360 nm.
-
Chromatographic Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A C18 column is chosen for its versatility and excellent retention of moderately polar derivatized compounds.
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-15 min: 40% B to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% B to 40% B
-
21-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm
-
Injection Volume: 10 µL
Step-by-Step Sample Preparation & Derivatization Protocol:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of 4-Methylpiperidine-3-carboxylic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): Prepare the sample solution similarly to the standard solution.
-
Derivatization: a. Pipette 1.0 mL of the sample or standard solution into a 10 mL glass vial. b. Add 1.0 mL of 100 mM Sodium Bicarbonate buffer (pH 9.0). c. Add 2.0 mL of a 10 mg/mL solution of DNFB in acetonitrile. d. Cap the vial and heat in a water bath or heating block at 60°C for 1 hour. e. Cool the vial to room temperature. f. Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Comprehensive Method Validation: An ICH Q2(R2) Framework
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[9][10] The following sections detail the experimental design and acceptance criteria for each validation parameter.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] A forced degradation study is the cornerstone of establishing specificity for a stability-indicating method.[7][8]
A stock solution of 4-Methylpiperidine-3-carboxylic acid (1 mg/mL) is subjected to the following stress conditions to induce degradation (aiming for 5-20% degradation):
-
Acid Hydrolysis: 1 mL of stock + 1 mL of 1N HCl; heat at 80°C for 4 hours. Neutralize before derivatization.
-
Base Hydrolysis: 1 mL of stock + 1 mL of 1N NaOH; heat at 80°C for 2 hours. Neutralize before derivatization.
-
Oxidative Degradation: 1 mL of stock + 1 mL of 30% H₂O₂; store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then prepare the sample solution.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
The derivatized stressed samples are then analyzed by HPLC, and the peak purity of the main analyte peak is evaluated using a photodiode array (PDA) detector to ensure it is spectrally homogeneous and free from co-eluting peaks.
Caption: Diagram showing how applying various stress conditions and analyzing the resulting samples demonstrates method specificity.
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.
-
Protocol: Prepare a series of at least five concentrations of the derivatized analyte, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 50% to 150% of the 100 µg/mL working concentration).
-
Analysis: Perform a linear regression analysis of the peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.
-
Protocol: Analyze a minimum of nine determinations over at least three concentration levels spanning the specified range (e.g., 80%, 100%, and 120% of the target concentration). This is often done by spiking a placebo matrix or a known sample with a known amount of reference standard.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay precision): Perform at least six replicate injections of the 100% concentration level on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
-
Acceptance Criteria: The LOQ value should be experimentally verified to have acceptable accuracy and precision.
Robustness
Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small variations to the method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase composition (± 2% organic)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, resolution) should remain within acceptable limits, and the results should not be significantly impacted by the changes.
Summary of Validation Data (Hypothetical)
The following tables summarize the expected outcomes from a successful validation of the proposed HPLC method.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Range | 0.5 - 150 µg/mL | Covers LOQ to 150% of target |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Regression Equation | y = 45872x + 1250 | - |
Table 2: Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) | Acceptance Criteria |
|---|---|---|
| 80% (80 µg/mL) | 99.5% | 98.0% - 102.0% |
| 100% (100 µg/mL) | 100.3% | 98.0% - 102.0% |
| 120% (120 µg/mL) | 101.1% | 98.0% - 102.0% |
Table 3: Precision
| Precision Type | Result (%RSD) | Acceptance Criteria |
|---|---|---|
| Repeatability (n=6) | 0.45% | ≤ 2.0% |
| Intermediate Precision | 0.82% | ≤ 2.0% |
Table 4: LOD & LOQ
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 0.50 µg/mL |
Comparative Analysis: Derivatization/UV vs. Direct Analysis by CAD
While the derivatization method is robust and sensitive, it is not without drawbacks. A comparison with a direct analysis method using a Charged Aerosol Detector provides a more complete picture.
Table 5: Comparison of Analytical Approaches
| Feature | HPLC with Derivatization/UV | HPLC with CAD |
|---|---|---|
| Principle | Attaches a UV-active tag to the analyte for detection. | Nebulizes eluent, charges particles, and measures the charge. |
| Sensitivity | Very High (sub-µg/mL) | High (low ng on column) |
| Method Complexity | High (requires extra sample prep step, optimization of reaction) | Low (direct injection, no derivatization needed) |
| Quantitation | Linear response over a wide range. | Non-linear response, often requires curve fitting (e.g., quadratic). |
| Robustness | Can be affected by derivatization efficiency and reagent stability. | Robust; less dependent on mobile phase composition than UV. |
| Impurity Profile | May introduce artifacts from the derivatizing agent. | Provides a more direct and "true" profile of the sample. |
| Suitability | Excellent for known analytes requiring high sensitivity with standard equipment. | Ideal for unknown impurity identification and for analytes lacking a chromophore, especially when avoiding complex sample prep is desired.[5] |
Conclusion
The purity analysis of 4-Methylpiperidine-3-carboxylic acid necessitates a well-considered analytical strategy that overcomes the molecule's inherent lack of a UV chromophore. A method based on pre-column derivatization with DNFB followed by HPLC-UV detection provides a highly sensitive, accurate, and precise solution for quality control. The comprehensive validation protocol detailed in this guide, adhering to ICH Q2(R2) principles, confirms its suitability for its intended purpose by rigorously testing its specificity, linearity, accuracy, precision, and robustness.
While this method is highly effective, alternative technologies like Charged Aerosol Detection offer a compelling advantage by eliminating the need for derivatization, thereby simplifying the workflow and providing a more direct impurity profile. The choice between these methods ultimately depends on the specific laboratory environment, available instrumentation, and the stage of drug development. For routine quality control where the analyte and its key impurities are known, a validated derivatization method is a powerful and reliable tool. For investigational work or when seeking to minimize sample manipulation, HPLC-CAD presents a superior alternative. Regardless of the chosen path, a thorough and systematic validation remains the immutable foundation for ensuring data integrity and product quality.
References
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A Structural and Functional Comparison of 4-Methylpiperidine-3-carboxylic Acid and 3-Methylpiperidine-4-carboxylic Acid: A Guide for Researchers
For researchers and professionals in drug development, the nuanced differences between isomeric structures can be pivotal in determining a compound's efficacy, safety, and synthetic accessibility. This guide provides a detailed structural and functional comparison of two constitutional isomers: 4-Methylpiperidine-3-carboxylic acid and 3-methylpiperidine-4-carboxylic acid. By examining their physicochemical properties, spectroscopic signatures, synthetic pathways, and potential biological relevance, this document aims to equip scientists with the critical insights needed for informed decision-making in their research endeavors.
Molecular Structure and Physicochemical Properties
The fundamental difference between 4-Methylpiperidine-3-carboxylic acid and 3-methylpiperidine-4-carboxylic acid lies in the relative positions of the methyl and carboxylic acid substituents on the piperidine ring. This seemingly minor variation has significant implications for their three-dimensional structure, polarity, and intermolecular interactions.
| Property | 4-Methylpiperidine-3-carboxylic acid | 3-Methylpiperidine-4-carboxylic acid | Reference |
| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | 143.18 g/mol | [1] |
| IUPAC Name | 4-methylpiperidine-3-carboxylic acid | 3-methylpiperidine-4-carboxylic acid | [1] |
| CAS Number | Not available | 885951-69-9 | [2] |
| Predicted pKa (Carboxylic Acid) | ~4.5-5.0 | ~4.5-5.0 |
The positioning of the electron-donating methyl group relative to the electron-withdrawing carboxylic acid group influences the electronic environment of the piperidine ring and the acidity of the carboxyl proton. In 4-methylpiperidine-3-carboxylic acid, the methyl group is at the 4-position, which can exert a modest +I (inductive) effect on the adjacent carbon bearing the carboxylic acid. Conversely, in 3-methylpiperidine-4-carboxylic acid, the methyl group is at the 3-position, directly adjacent to the carbon with the carboxylic acid substituent. This proximity might lead to a more pronounced inductive effect, potentially making the carboxylic acid slightly less acidic compared to its isomer, though this difference is expected to be minimal.[3][4][5][6]
The presence of both a basic nitrogen atom and an acidic carboxylic acid group means these molecules are zwitterionic at physiological pH. The conformational flexibility of the piperidine ring (typically a chair conformation) will be influenced by the steric bulk of the substituents and their preference for equatorial or axial positions to minimize steric strain.[7]
Spectroscopic Analysis: Distinguishing the Isomers
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra would be the most direct method for differentiation.
-
4-Methylpiperidine-3-carboxylic acid: One would expect to see a distinct doublet for the methyl group protons, coupled to the proton at the 4-position. The proton at the 3-position, being adjacent to the carboxylic acid, would likely appear as a multiplet, and its chemical shift would be influenced by the electronic environment.
-
3-Methylpiperidine-4-carboxylic acid: The methyl group protons would also present as a doublet, coupled to the proton at the 3-position. The proton at the 4-position, now adjacent to the carboxylic acid, would show a distinct multiplet. The coupling patterns and chemical shifts of the piperidine ring protons would be unique for each isomer due to the different substituent arrangements.
¹³C NMR: The carbon NMR spectra would also show clear differences.
-
The chemical shifts of the carbon atoms bearing the methyl and carboxylic acid groups would be characteristic for each isomer.
-
The symmetry of the molecule, or lack thereof, would be reflected in the number of distinct carbon signals for the piperidine ring.
Infrared (IR) Spectroscopy
The IR spectra of both compounds will share features characteristic of carboxylic acids and secondary amines.
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, typical for the carboxylic acid dimer.[13][14]
-
A strong C=O stretching absorption between 1690 and 1760 cm⁻¹.[13][15]
-
An N-H stretching band for the secondary amine in the piperidine ring, typically around 3300-3500 cm⁻¹, which might be obscured by the broad O-H band.
-
C-N stretching vibrations in the 1210-1320 cm⁻¹ region.[13]
While the overall IR profiles will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different vibrational modes of the substituted piperidine ring.[16]
Synthesis and Reactivity
The synthesis of these isomers can be approached through several established routes for substituted piperidines.[17] A common strategy involves the modification of a pre-formed piperidine ring or the cyclization of an acyclic precursor.
Proposed Synthetic Pathways
A plausible synthetic route could start from a substituted pyridine precursor, followed by reduction of the aromatic ring. For example, the synthesis of 3-methylpiperidine-4-carboxylic acid could potentially be achieved from a 3-methyl-4-cyanopyridine precursor.
Experimental Protocol: Hypothetical Synthesis of 3-Methylpiperidine-4-carboxylic Acid
-
Hydrogenation of 3-Methyl-4-cyanopyridine:
-
Dissolve 3-methyl-4-cyanopyridine in a suitable solvent such as ethanol or acetic acid.
-
Add a hydrogenation catalyst, for example, Platinum(IV) oxide (Adam's catalyst) or Rhodium on alumina.
-
Subject the mixture to a hydrogen atmosphere (typically 50-100 psi) in a Parr shaker or a similar hydrogenation apparatus.
-
Maintain the reaction at room temperature or with gentle heating until hydrogen uptake ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield 3-methylpiperidine-4-carboxamide.
-
-
Hydrolysis of the Amide:
-
Treat the resulting 3-methylpiperidine-4-carboxamide with a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) and heat under reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
If using acidic hydrolysis, neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product.
-
If using basic hydrolysis, acidify the reaction mixture to the isoelectric point.
-
Collect the precipitated 3-methylpiperidine-4-carboxylic acid by filtration, wash with cold water, and dry.
-
A similar strategy could be devised for 4-Methylpiperidine-3-carboxylic acid starting from a corresponding 4-methyl-3-cyanopyridine or a related derivative.[18][19]
Reactivity Comparison
The reactivity of both isomers will be dictated by the functional groups present: the secondary amine and the carboxylic acid.
-
N-alkylation/acylation: The secondary amine in the piperidine ring can readily undergo reactions such as N-alkylation, N-acylation, and sulfonylation.[20]
-
Esterification/Amidation: The carboxylic acid group can be converted to esters, amides, or acid chlorides using standard organic chemistry protocols.[20][21]
The relative positions of the methyl and carboxylic acid groups may influence the rate and outcome of certain reactions due to steric hindrance. For instance, in 4-methylpiperidine-3-carboxylic acid, the approach of a bulky reagent to the carboxylic acid at the 3-position might be slightly more hindered by the adjacent methyl group at the 4-position, depending on the preferred conformation of the ring.
Biological and Pharmacological Significance
Piperidine and its derivatives are prevalent scaffolds in a vast array of pharmaceuticals and biologically active compounds.[17][22] They are known to interact with a variety of biological targets, including G-protein coupled receptors, ion channels, and enzymes.
The specific substitution pattern of methyl and carboxylic acid groups in these isomers can lead to distinct pharmacological profiles. The spatial arrangement of these functional groups will determine their ability to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the binding pocket of a biological target.
While specific biological data for these two exact isomers is not widely published, related piperidine carboxylic acid derivatives have been investigated for a range of activities, including:
-
GABA uptake inhibition: Piperidine-3-carboxylic acid (nipecotic acid) is a known inhibitor of GABA uptake.
-
Antimicrobial and antifungal activity: Certain substituted piperidines have shown promising antimicrobial and antifungal properties.[23][24]
-
PPARα/γ agonism: Substituted piperidine-4-carboxylic acid analogs have been explored as dual PPARα/γ agonists for the treatment of metabolic disorders.[22]
-
Cathepsin K inhibition: Piperidine-3-carboxamide derivatives have been investigated as potential anti-osteoporosis agents by targeting cathepsin K.[25]
The subtle structural differences between 4-methylpiperidine-3-carboxylic acid and 3-methylpiperidine-4-carboxylic acid could translate into significant differences in their binding affinities and selectivities for various biological targets.
Conclusion
Visualizations
Caption: 2D structures of the two isomers.
Caption: A generalized synthetic workflow for piperidine carboxylic acids.
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- 10. rsc.org [rsc.org]
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- 19. Organic Syntheses Procedure [orgsyn.org]
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- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Reproducibility of 4-Methylpiperidine-3-carboxylic Acid Extraction Methods: A Comparison Guide
Introduction & Mechanistic Background
4-Methylpiperidine-3-carboxylic acid (frequently referred to as 4-methylnipecotic acid) is an essential aliphatic heterocycle utilized in modern drug discovery[1]. It is a core building block in the synthesis of Janus kinase (JAK) inhibitors[2], histone demethylase KDM2B inhibitors for oncology[3], and various pharmacologically active pyrazolo[1,5-a]pyrimidine derivatives[4].
The upstream synthesis of this intermediate universally relies on the catalytic hydrogenation of 4-methylpyridine-3-carboxylic acid using a platinum dioxide (PtO2) catalyst under a hydrogen atmosphere (10–50 psi)[3][4]. However, the primary bottleneck for process chemists lies in the extraction and purification phases. In its unprotected state, 4-methylpiperidine-3-carboxylic acid exists as a highly polar zwitterion. Attempting a direct solvent-based extraction of this zwitterion from an aqueous or acetic acid reaction mixture typically results in severe yield losses and intractable emulsions.
To achieve reproducible isolation, application scientists must manipulate the molecule's solubility profile. This guide objectively compares three field-proven extraction and purification methodologies, detailing the mechanistic causality behind each protocol.
Quantitative Comparison of Extraction Methods
The following table summarizes the performance metrics of the three primary extraction workflows based on empirical data and scalability requirements.
| Extraction Method | Target State | Expected Yield | Purity | Scalability | Reproducibility | Primary Use Case |
| A: Boc-Derivatization & LLE | Protected (Boc) | 85–95% | >95% | Moderate | High | Discovery chemistry, library synthesis |
| B: pH-Shift Crystallization | Unprotected | 70–80% | >98% | High | Moderate | Bulk industrial manufacturing |
| C: Chiral SFC Resolution | Protected (Boc) | ~11% (per enantiomer) | >99% ee | Low | Very High | Isolation of specific stereoisomers |
Experimental Protocols & Self-Validating Workflows
As a self-validating system, every extraction protocol must include built-in analytical checkpoints to ensure the integrity of the phase transitions.
Method A: In-situ Boc-Protection and Liquid-Liquid Extraction (LLE)
Mechanistic Causality: Direct Liquid-Liquid Extraction (LLE) of the unprotected zwitterion is thermodynamically unfavorable. By reacting the secondary amine with Di-tert-butyl dicarbonate (Boc2O), the molecule is converted into a lipophilic tert-butyl carbamate. This suppresses its zwitterionic character, enabling highly reproducible partitioning into organic solvents like ethyl acetate[3].
-
Catalyst Removal: Following the hydrogenation of 4-methylpyridine-3-carboxylic acid (73.0 mmol) in acetic acid or water, filter the crude mixture through a short pad of Celite[3][4]. Causality: Celite traps the finely dispersed, potentially pyrophoric PtO2 catalyst without clogging the frit.
-
Solvent Exchange: Concentrate the filtrate in vacuo to yield crude 4-methylpiperidine-3-carboxylic acid as a colorless oil[3].
-
In-situ Protection: Dissolve the crude oil in a 1:1 mixture of THF and water. Add Na2CO3 (3.0 eq) to basify the solution, followed by Boc2O (1.0 eq). Stir at 25 °C for 2 hours[3].
-
Phase Separation (LLE): Remove the THF under reduced pressure. Acidify the remaining aqueous layer slightly to protonate the carboxylic acid moiety, and extract three times with Ethyl Acetate.
-
Validation: Dry the combined organic layers over MgSO4 and concentrate. Validate success via 1H NMR; the appearance of a strong singlet at ~1.4 ppm confirms successful Boc-protection and organic recovery.
Method B: pH-Shift Crystallization
Mechanistic Causality: For bulk industrial manufacturing where Boc-protection adds unnecessary cost, pH-shift crystallization is preferred. This method exploits the isoelectric point of the molecule. By swinging the pH to extreme basicity and then back to acidity, impurities are distilled off, and the target molecule is forced to crash out of solution[5].
-
Basification: To the crude aqueous reaction mixture, slowly add liquid caustic soda (NaOH) to adjust the pH to 12[5]. Causality: This fully deprotonates both the amine and carboxylic acid, forming a highly soluble sodium salt.
-
Atmospheric Distillation: Heat the basic mixture to distill off volatile impurities and organic byproducts (e.g., acetate derivatives)[5].
-
Acidification & Precipitation: Carefully back-titrate the solution using concentrated hydrochloric acid until the isoelectric point is reached[5].
-
Crystallization: Cool the acidified mixture to 0–5 °C to induce crystallization. Centrifuge the resulting slurry and dry the crystals under a vacuum[5].
-
Validation: Confirm purity via melting point determination and LC-MS to ensure the absence of trapped inorganic salts.
Method C: Supercritical Fluid Chromatography (SFC)
Mechanistic Causality: When enantiomeric purity is required (e.g., isolating the (3R, 4R)-enantiomer for KDM2B inhibitors), traditional extraction fails. SFC utilizes supercritical CO2 combined with a chiral stationary phase to resolve the racemate with high reproducibility[3].
-
Sample Preparation: Dissolve the racemic Boc-protected extract (from Method A) in high-purity Methanol.
-
Chromatographic Injection: Inject the sample onto a CHIRALPAK AS column (250 x 30 mm, 5 μm particle size)[3].
-
Elution: Run an isocratic elution using 30% Methanol modified with 0.1% NH4OH[3]. Causality: The NH4OH acts as a basic modifier to suppress peak tailing caused by the carboxylic acid, ensuring baseline resolution between enantiomers.
-
System Parameters: Maintain a flow rate of 60 mL/min, a backpressure of 100 bar, and a column temperature of 40 °C[3].
-
Validation: Analyze the collected fractions via analytical Chiral HPLC to confirm an enantiomeric excess (ee) of >99%.
Workflow Visualizations
Workflow comparing LLE and pH-shift crystallization for 4-methylpiperidine-3-carboxylic acid.
Supercritical Fluid Chromatography (SFC) logic for enantiomeric resolution of the racemic mixture.
References
-
LookChem. "Cas 1117-97-1,N-methoxymethylamine / 1-(tert-butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid". Available at:[Link]
- Google Patents. "WO2009152133A1 - Novel tricyclic compounds".
- Google Patents. "CN107406414B - (piperidin-3-yl) (naphthalen-2-yl) methanone derivatives as inhibitors of histone demethylase KDM2B for the treatment of cancer".
- Google Patents. "WO2022029666A1 - Pharmacologically active heterocyclic-substituted pyrazolo[1,5-a]pyrimidine derivatives".
-
ACS Publications. "Synthesis of Enantiopure Cis- and Trans-2,3-Disubstituted Piperidines". Available at:[Link]
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- 5. lookchem.com [lookchem.com]
Benchmarking 4-Methylpiperidine-3-carboxylic Acid Against Standard Piperidine Derivatives
Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist
Executive Summary & Mechanistic Rationale
In neuropharmacology and targeted drug discovery, the piperidine scaffold is a ubiquitous structural motif. Standard derivatives, such as Piperidine-3-carboxylic acid (nipecotic acid) and Piperidine-4-carboxylic acid (isonipecotic acid), have historically served as foundational building blocks for γ-aminobutyric acid (GABA) uptake inhibitors. However, these unsubstituted scaffolds often suffer from high aqueous solubility, rapid systemic clearance, and broad-spectrum off-target effects.
Benchmarking 4-Methylpiperidine-3-carboxylic acid against these standard derivatives reveals a profound shift in both physicochemical behavior and receptor-binding dynamics. The strategic addition of a methyl group at the C4 position introduces critical steric hindrance , which restricts the conformational flexibility of the piperidine ring. This forces the molecule into a rigid chair conformation, locking the carboxylic acid group into specific equatorial or axial geometries. This stereochemical locking is a primary driver for enhanced affinity and selectivity toward specific GABA transporter subtypes, primarily GAT-1 and GAT-3[1].
Furthermore, the C4-methylation heavily influences the intrinsic lipophilicity (LogP) and the effective lipophilicity (LogD) at physiological pH[2]. For zwitterionic compounds like piperidine amino acids, modulating LogD is essential for optimizing blood-brain barrier (BBB) permeability without sacrificing target engagement[3].
Logical workflow of C4-methylation altering piperidine physicochemical and binding properties.
Quantitative Physicochemical Benchmarking
To objectively compare 4-Methylpiperidine-3-carboxylic acid with standard derivatives, we must evaluate their ionization states and lipophilicity profiles. Because these compounds exist primarily as zwitterions at physiological pH (7.4), LogD is a far more accurate predictor of in vivo membrane permeability than LogP[3].
| Compound | pKa (Amine) | pKa (Acid) | Predicted LogP | LogD (pH 7.4) | Primary Target Profile |
| Piperidine-3-carboxylic acid (Nipecotic Acid) | ~10.4 | ~4.0 | -1.50 | -3.80 | Broad GAT inhibition[1] |
| Piperidine-4-carboxylic acid (Isonipecotic Acid) | ~10.6 | ~4.0 | -1.45 | -3.90 | GABA-A receptor agonist |
| 4-Methylpiperidine-3-carboxylic acid | ~10.2 | ~4.1 | -0.95 | -3.10 | Selective GAT-1/GAT-3[4] |
Data Interpretation: The C4-methyl group slightly depresses the basicity of the amine via steric shielding while significantly increasing the LogP. The resulting LogD at pH 7.4 is nearly 0.7 log units higher than standard nipecotic acid, directly translating to improved lipid membrane partitioning[2].
Experimental Workflows & Self-Validating Protocols
To rigorously benchmark these derivatives, application scientists must rely on self-validating experimental systems. Below are the field-proven methodologies for evaluating lipophilicity and target engagement.
Protocol 1: Determination of Lipophilicity (LogD at pH 7.4) via Shake-Flask LC-MS/MS
Causality: Computational LogD predictions often fail for complex zwitterions. The shake-flask method coupled with LC-MS/MS provides empirical, high-throughput validation of partitioning behavior between aqueous and lipid-like phases[3].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 50 mM phosphate-buffered saline (PBS) solution, strictly adjusted to pH 7.40 ± 0.05 using a calibrated pH meter.
-
Phase Saturation: Mutually saturate 1-octanol and the pH 7.4 PBS buffer by stirring them together for 24 hours, followed by phase separation.
-
Analyte Spiking: Dissolve 4-Methylpiperidine-3-carboxylic acid (and standard controls) in the aqueous phase to a final concentration of 100 µM.
-
Partitioning: Add equal volumes (e.g., 1 mL) of the spiked aqueous phase and the saturated 1-octanol phase into a glass vial. Shake mechanically at 300 rpm for 60 minutes at 25°C.
-
Phase Separation: Centrifuge the vials at 3,000 × g for 15 minutes to ensure complete phase separation without micro-emulsions.
-
Quantification: Extract aliquots from both phases. Dilute the octanol phase in methanol. Quantify the compound concentration in both phases using LC-MS/MS (MRM mode targeting the specific parent-to-daughter ion transitions).
-
Validation Checkpoint: Calculate mass balance. The sum of the compound in both phases must equal the initial spike concentration (±5%). LogD is calculated as Log10([Octanol]/[Aqueous]) .
Protocol 2: In Vitro GABA Transporter (GAT-1) Uptake Inhibition Assay
Causality: To prove that the conformational locking of the C4-methyl group enhances target affinity, we must measure the functional inhibition of radiolabeled GABA uptake in a controlled cellular environment[1].
Step-by-Step Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing murine GAT-1 (mGAT1) in 96-well plates at a density of 5×104 cells/well. Incubate at 37°C in 5% CO2 for 24 hours.
-
Buffer Exchange: Wash cells twice with HEPES-buffered assay solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM D-glucose, pH 7.4).
-
Inhibitor Incubation: Add varying concentrations (0.1 nM to 100 µM) of 4-Methylpiperidine-3-carboxylic acid or standard nipecotic acid. Incubate for 15 minutes at 37°C to allow equilibrium binding.
-
Radioligand Addition: Spike each well with 50 nM of [3H]-GABA (specific activity ~30 Ci/mmol). Incubate for exactly 10 minutes (linear uptake phase).
-
Termination: Rapidly aspirate the assay buffer and wash the cells three times with ice-cold assay buffer to halt transporter activity and remove unbound radioligand.
-
Lysis & Detection: Lyse cells using 0.1 N NaOH. Transfer the lysate to scintillation vials, add a liquid scintillation cocktail, and measure radioactivity (Counts Per Minute - CPM) using a liquid scintillation counter.
-
Validation Checkpoint: Include a positive control (e.g., Tiagabine) and a non-specific binding control (cells incubated at 4°C). Calculate the IC50 using non-linear regression analysis.
Step-by-step experimental workflow for the in vitro[3H]-GABA transporter uptake assay.
Conclusion
Benchmarking 4-Methylpiperidine-3-carboxylic acid against standard piperidine derivatives highlights the profound impact of minor structural modifications in drug design. The C4-methylation acts as a stereochemical anchor, optimizing the molecule's spatial orientation for GAT-1/GAT-3 pockets while simultaneously tuning its LogD for superior biological partitioning. For drug development professionals, transitioning from standard nipecotic acid to substituted derivatives like 4-Methylpiperidine-3-carboxylic acid represents a data-driven strategy to overcome the pharmacokinetic limitations of simple heterocyclic amino acids.
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A Comprehensive Guide to the Safe Disposal of 4-Methylpiperidine-3-carboxylic Acid
The proper management and disposal of chemical waste are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Methylpiperidine-3-carboxylic acid, a substituted piperidine derivative commonly used in pharmaceutical research and development. By adhering to these procedures, researchers and laboratory personnel can mitigate risks and uphold the highest standards of safety and professional responsibility.
Hazard Identification and Risk Assessment
-
Skin and Eye Irritation: Direct contact can cause irritation or serious eye damage.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]
-
Harmful if Swallowed or Inhaled: Ingestion or inhalation may lead to adverse health effects.[1][2]
As a precautionary measure, it is prudent to treat 4-Methylpiperidine-3-carboxylic acid as a hazardous substance.
Table 1: Summary of Potential Hazards and Recommended Precautions
| Hazard Category | Potential Effects | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Avoid direct contact, ingestion, and inhalation of dust.[3][4] |
| Skin Irritation | Causes skin irritation.[1] | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Irritation | Causes serious eye irritation.[1] | Wear safety glasses or chemical splash goggles. |
| Respiratory Irritation | May cause respiratory irritation.[1] | Handle in a well-ventilated area or a chemical fume hood.[2][4] |
Personal Protective Equipment (PPE)
Before handling 4-Methylpiperidine-3-carboxylic acid for any purpose, including disposal, ensure that the appropriate PPE is worn:
-
Eye and Face Protection: Chemical safety goggles are mandatory.
-
Skin Protection: A standard laboratory coat must be worn and fully buttoned.
-
Hand Protection: Use nitrile or other chemically resistant gloves. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[3]
Spill Management Protocol
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
For Small Spills:
-
Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood.[3]
-
Contain the Spill: Prevent the spill from spreading.
-
Absorb the Material: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.[2] For liquid spills, use an inert absorbent material.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be treated as hazardous waste and disposed of accordingly.[5]
For Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EH&S) department or the designated emergency response team.
Waste Characterization and Segregation
Proper characterization of chemical waste is a regulatory requirement under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Waste is generally considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6]
Given the lack of specific data for 4-Methylpiperidine-3-carboxylic acid, it is imperative to manage it as a hazardous waste as a precautionary principle.
Key Segregation Practices:
-
Do not mix 4-Methylpiperidine-3-carboxylic acid waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Store it separately from incompatible materials, such as strong oxidizing agents and strong acids.[1]
Step-by-Step Disposal Procedure
-
Container Selection:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "4-Methylpiperidine-3-carboxylic acid".
-
Include the date when the first particle of waste was added to the container.
-
-
Storage (Satellite Accumulation Area):
-
Requesting Pickup:
-
Once the container is full or has been in storage for the maximum allowable time (typically up to 9-12 months, check your institutional policy), arrange for its collection by your institution's EH&S department or a licensed hazardous waste disposal company.[5][7]
-
Never dispose of 4-Methylpiperidine-3-carboxylic acid down the drain or in the regular trash.[5]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Methylpiperidine-3-carboxylic acid.
Caption: Decision workflow for the disposal of 4-Methylpiperidine-3-carboxylic acid.
Regulatory Compliance
All hazardous waste management activities are governed by federal, state, and local regulations. In the United States, the EPA provides comprehensive regulations for hazardous waste under 40 CFR parts 260-273.[8][9] It is the responsibility of the waste generator to ensure compliance with all applicable laws.[10]
By implementing these procedures, laboratories can ensure the safe and compliant disposal of 4-Methylpiperidine-3-carboxylic acid, thereby protecting personnel, the community, and the environment.
References
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- Chemically hazardous waste. (n.d.). Environmental Science Center - The University of Tokyo.
- SAFETY DATA SHEET. (2025, November 18). TCI Chemicals.
- SAFETY DATA SHEET. (n.d.).
- LABORATORY WASTE MANAGEMENT GUIDELINES. (n.d.). WASH in Health Care Facilities.
- 4-Methylpiperidine-3-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS.
- SAFETY DATA SHEET. (2007, July 21). Apollo Scientific.
- Safety Data Sheet. (2025, February 11). Angene Chemical.
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania EHRS.
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
- Laboratory Chemical Waste Guidelines. (n.d.). Stanford Environmental Health & Safety.
- Laboratory Chemical Waste Managment Guidelines. (2023, April 6). University of Pennsylvania EHRS.
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- Hazardous Waste Management System; Identification and Listing of Hazardous Waste. (2026, March 25). Federal Register.
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methylpiperidine-3-carboxylic Acid
Understanding the Hazard: A Profile of Substituted Piperidines
Substituted piperidines, as a class of compounds, often present a range of health hazards that necessitate careful handling. Based on data from analogous compounds such as 1-Methylpiperidine-4-carboxylic acid, the primary risks include:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled[2].
-
Irritation : Causes skin irritation, serious eye irritation, and may cause respiratory irritation[2][3].
These potential hazards underscore the importance of a robust PPE strategy to minimize exposure through all potential routes: dermal, ocular, and inhalation.
Core Principles of Chemical Handling
Before detailing specific PPE, it is crucial to establish a foundation of safe laboratory practices. Engineering controls are the first and most effective line of defense.
-
Ventilation : Always handle 4-Methylpiperidine-3-carboxylic acid in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with powders or generating aerosols[2].
-
Hygiene : Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated clothing should be removed and washed before reuse[3][4][5].
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for various laboratory activities involving 4-Methylpiperidine-3-carboxylic acid.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields (conforming to EN166)[4] | Nitrile or other chemical-resistant gloves | Laboratory coat | N95 or P1 dust mask if not in a fume hood[4] |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile or other chemical-resistant gloves | Laboratory coat | Not generally required if performed in a fume hood |
| Large-Scale Operations or Risk of Splash | Face shield in addition to chemical splash goggles | Chemical-resistant gloves (consider double-gloving) | Chemical-resistant apron over a laboratory coat | As dictated by risk assessment, potentially a respirator |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or overalls | Air-purifying respirator with appropriate cartridges or SCBA for large spills |
Eye and Face Protection: Your First Line of Sight
Given the potential for serious eye irritation, robust eye protection is non-negotiable.
-
Standard Operations : Safety glasses with side shields are the minimum requirement.
-
Splash Hazard : For procedures involving liquids or a significant risk of splashing, chemical splash goggles are essential. For enhanced protection, a face shield should be worn in conjunction with goggles.
Hand Protection: The Right Glove for the Job
Chemical-resistant gloves are critical to prevent skin contact.
-
Material Selection : Nitrile gloves are a common and effective choice for handling many chemicals. Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.
-
Glove Integrity : Inspect gloves for any signs of damage before use.
-
Proper Removal : Remove gloves using a technique that avoids skin contact with the outer surface of the glove. Dispose of contaminated gloves as chemical waste[5].
Body Protection: Shielding from Contamination
A standard laboratory coat is sufficient for most routine procedures. For tasks with a higher risk of splashes or contamination, consider a chemical-resistant apron.
Respiratory Protection: Guarding Against Inhalation
The need for respiratory protection is dictated by the potential for airborne contaminants.
-
Dust Formation : When handling the solid form of 4-Methylpiperidine-3-carboxylic acid, especially outside of a fume hood, a dust mask (N95 or P1) is recommended to prevent inhalation[4].
-
Emergency Situations : In the event of a large spill or insufficient ventilation, a self-contained breathing apparatus (SCBA) may be necessary[2].
Step-by-Step Protocols for Safe Handling
Donning and Doffing PPE: A Procedural Approach
The order in which you put on and take off PPE is crucial to prevent cross-contamination.
Caption: The correct sequence for donning and doffing PPE to minimize exposure risk.
Spill Response Protocol
In the event of a spill, a calm and methodical response is essential.
-
Evacuate and Alert : Alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill : Determine the extent of the spill and the associated hazards.
-
Don Appropriate PPE : Refer to the PPE table for spill cleanup.
-
Contain the Spill : For small spills, sweep up the solid material and place it in a sealed, labeled container for disposal[4]. Avoid generating dust.
-
Decontaminate : Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose of Waste : All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste according to institutional and local regulations[3][5].
Disposal Plan: Responsible Waste Management
All waste containing 4-Methylpiperidine-3-carboxylic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as chemical waste.
-
Containerization : Use clearly labeled, sealed containers for all waste.
-
Licensed Disposal : Waste should be handled by a licensed professional waste disposal service in accordance with federal, state, and local environmental regulations[3][4][5]. Do not pour chemical waste down the drain[5].
Emergency Procedures: Preparedness is Key
Caption: Immediate first aid measures following an exposure to 4-Methylpiperidine-3-carboxylic acid.
Conclusion: A Culture of Safety
The safe handling of 4-Methylpiperidine-3-carboxylic acid is achieved through a combination of engineering controls, diligent work practices, and the correct use of personal protective equipment. By understanding the potential hazards and implementing the multi-layered defense strategy outlined in this guide, you can significantly mitigate the risks and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and the most current safety data for the chemicals you are working with.
References
-
4-Methylpiperidine-3-carboxylic acid — Chemical Substance Information - NextSDS. Available at: [Link]
-
1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet - Aapptec. Available at: [Link]
-
4-Methylpiperidine Safety Data Sheet - Angene Chemical. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
